Homosulfamine
Description
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Structure
3D Structure of Parent
Properties
Molecular Formula |
C21H37Cl3N6O8S3 |
|---|---|
Molecular Weight |
704.1 g/mol |
IUPAC Name |
4-(aminomethyl)benzenesulfonamide;dihydrate;trihydrochloride |
InChI |
InChI=1S/3C7H10N2O2S.3ClH.2H2O/c3*8-5-6-1-3-7(4-2-6)12(9,10)11;;;;;/h3*1-4H,5,8H2,(H2,9,10,11);3*1H;2*1H2 |
InChI Key |
WTIUUMRTSWJRFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN)S(=O)(=O)N.C1=CC(=CC=C1CN)S(=O)(=O)N.C1=CC(=CC=C1CN)S(=O)(=O)N.O.O.Cl.Cl.Cl |
Origin of Product |
United States |
Foundational & Exploratory
Homosulfamine: A Technical Guide to its Chemical Properties, Structure, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homosulfamine, also known as Mafenide, is a sulfonamide-type antimicrobial agent with a long history of clinical use, particularly in the topical treatment of severe burns.[1] Unlike many other sulfonamides, its activity is not antagonized by para-aminobenzoic acid (PABA), pus, or tissue exudates, allowing for effective action in complex wound environments. This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and mechanism of action of this compound, tailored for professionals in research and drug development.
Chemical Properties and Structure
This compound is chemically designated as 4-(aminomethyl)benzenesulfonamide.[1] Its structure features a benzene (B151609) ring substituted with a sulfonamide group and an aminomethyl group at the para position.
Structure:
Caption: Chemical structure of this compound (4-(aminomethyl)benzenesulfonamide).
The physicochemical properties of this compound and its common salt forms are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | 4-(aminomethyl)benzenesulfonamide | [1] |
| Synonyms | Mafenide, α-Amino-p-toluenesulfonamide | [1] |
| CAS Number | 138-39-6 (free base), 138-37-4 (hydrochloride), 13009-99-9 (acetate) | [1][2][3] |
| Chemical Formula | C₇H₁₀N₂O₂S | [1] |
| Molecular Weight | 186.23 g/mol | [1] |
| Melting Point | 177-178 °C (with decomposition)[2][4][5], 151-152 °C[2] | |
| 256 °C (hydrochloride)[2] | ||
| 151-152 °C (acetate)[3] | ||
| Solubility | Slightly soluble in DMSO and Methanol. Soluble in dilute acids and alkalis. | [2][5] |
| pKa | 10.16 (Predicted) |
Synthesis of this compound
Several synthetic routes to this compound have been described in the literature. The most common pathways start from readily available industrial chemicals.
Pathway 1: From Toluene
This pathway involves the chlorosulfonation of toluene, followed by amination to the sulfonamide, side-chain halogenation, and subsequent amination to introduce the aminomethyl group.
Caption: Synthetic pathway of this compound starting from Toluene.
Pathway 2: From Benzylamine
An alternative route begins with benzylamine, which undergoes sulfonation followed by amidation.
Pathway 3: From 4-Cyanobenzenesulfonamide (B1293931)
This method involves the reduction of the cyano group of 4-cyanobenzenesulfonamide to an aminomethyl group.
Experimental Protocols
While detailed, step-by-step protocols are proprietary to various manufacturers, the general procedures for the synthesis of this compound are well-established in the organic chemistry literature. The following provides a representative, generalized protocol for the synthesis from toluene.
Step 1: Synthesis of p-Toluenesulfonyl chloride Toluene is reacted with an excess of chlorosulfonic acid at a controlled, low temperature. The reaction mixture is then carefully quenched with ice water to precipitate the p-toluenesulfonyl chloride, which is subsequently isolated by filtration.
Step 2: Synthesis of p-Toluenesulfonamide The p-toluenesulfonyl chloride is treated with a concentrated aqueous solution of ammonia. The resulting p-toluenesulfonamide precipitates and is collected by filtration.
Step 3: Synthesis of 4-(Chloromethyl)benzenesulfonamide The methyl group of p-toluenesulfonamide is chlorinated, for example, using N-chlorosuccinimide in the presence of a radical initiator.
Step 4: Synthesis of this compound The 4-(chloromethyl)benzenesulfonamide is reacted with ammonia in a suitable solvent, often under elevated temperature and pressure, to yield this compound.
Mechanism of Action
The antimicrobial activity of this compound is multifaceted, primarily targeting bacterial folic acid synthesis, with an additional inhibitory effect on carbonic anhydrase.
Inhibition of Folic Acid Synthesis
This compound acts as a competitive inhibitor of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. By mimicking the natural substrate, para-aminobenzoic acid (PABA), this compound binds to the active site of DHPS, thereby blocking the synthesis of dihydropteroate, a precursor to folic acid. The disruption of folic acid synthesis ultimately inhibits the production of nucleotides and amino acids, leading to bacteriostasis.
Caption: Inhibition of the bacterial folic acid synthesis pathway by this compound.
Carbonic Anhydrase Inhibition
This compound and its primary metabolite, p-carboxybenzenesulfonamide, are known inhibitors of carbonic anhydrase.[6][7] Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[8] Inhibition of this enzyme in the renal tubules can lead to metabolic acidosis, a recognized side effect of systemic this compound absorption.[6][7] The clinical significance of this inhibition at the site of topical application is an area of ongoing investigation.
There are several mechanisms of carbonic anhydrase inhibition.[9] Sulfonamides typically act as zinc binders, coordinating to the Zn(II) ion in the enzyme's active site.[9] This disrupts the catalytic activity of the enzyme.
References
- 1. Mafenide | C7H10N2O2S | CID 3998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(AMINOMETHYL)BENZENESULFONAMIDE | 138-39-6 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. Buy Mafenide | 138-39-6 | >98% [smolecule.com]
- 5. 4-(AMINOMETHYL)BENZENESULFONAMIDE CAS#: 138-39-6 [m.chemicalbook.com]
- 6. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]
- 8. An overview of carbohydrate-based carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How many carbonic anhydrase inhibition mechanisms exist? [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 4-(aminomethyl)benzenesulfonamide hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-(aminomethyl)benzenesulfonamide hydrochloride, a sulfonamide antimicrobial agent. The document details the synthetic pathway, experimental protocols, quantitative data, and characterization of the final product. Additionally, it includes a visualization of the synthesis workflow and the relevant biological signaling pathway.
Introduction
4-(Aminomethyl)benzenesulfonamide, also known as Mafenide, is a sulfonamide antibacterial agent used topically to prevent infection in severe burns.[1] Its hydrochloride salt is a common pharmaceutical formulation. The synthesis of 4-(aminomethyl)benzenesulfonamide hydrochloride is a multi-step process that begins with the protection of a benzylamine (B48309) derivative, followed by the introduction of the sulfonamide group, and subsequent deprotection and salt formation. This guide provides a detailed protocol for the laboratory-scale synthesis of this compound.
Synthetic Pathway
The synthesis of 4-(aminomethyl)benzenesulfonamide hydrochloride is typically achieved through a four-step process, starting from N-benzylacetamide. The overall synthetic scheme is as follows:
-
Chlorosulfonation of N-benzylacetamide to yield 4-(acetamidomethyl)benzenesulfonyl chloride.
-
Amidation of 4-(acetamidomethyl)benzenesulfonyl chloride with ammonia (B1221849) to form 4-(acetamidomethyl)benzenesulfonamide.
-
Acid hydrolysis of the acetamide (B32628) protecting group to yield 4-(aminomethyl)benzenesulfonamide (Mafenide).
-
Formation of the hydrochloride salt by treating the free base with hydrochloric acid.
Below is a diagram illustrating the workflow of this synthesis.
Caption: Workflow for the synthesis of 4-(aminomethyl)benzenesulfonamide hydrochloride.
Experimental Protocols
The following are detailed experimental protocols for each step of the synthesis.
Step 1: Synthesis of 4-(acetamidomethyl)benzenesulfonyl chloride
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place N-benzylacetamide (1 equivalent).
-
Cool the flask in an ice bath and slowly add chlorosulfonic acid (3 equivalents) dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The white precipitate of 4-(acetamidomethyl)benzenesulfonyl chloride is collected by vacuum filtration, washed with cold water, and dried under vacuum.
Step 2: Synthesis of 4-(acetamidomethyl)benzenesulfonamide
-
Suspend the crude 4-(acetamidomethyl)benzenesulfonyl chloride (1 equivalent) in a suitable solvent such as dichloromethane.
-
Cool the mixture in an ice bath and bubble ammonia gas through the solution or add aqueous ammonia (2.2 equivalents) dropwise.
-
Stir the reaction mixture at room temperature for 4 hours.
-
The precipitate is collected by filtration, washed with water, and then with a small amount of cold ethanol.
-
The crude product can be recrystallized from ethanol/water to yield pure 4-(acetamidomethyl)benzenesulfonamide.
Step 3: Synthesis of 4-(aminomethyl)benzenesulfonamide (Mafenide)
-
To a round-bottom flask, add 4-(acetamidomethyl)benzenesulfonamide (1 equivalent) and an excess of 10% aqueous hydrochloric acid.
-
Heat the mixture at reflux for 4-6 hours.
-
Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 8.
-
The resulting precipitate of 4-(aminomethyl)benzenesulfonamide is collected by filtration, washed with cold water, and dried.
Step 4: Synthesis of 4-(aminomethyl)benzenesulfonamide hydrochloride
-
Dissolve the dry 4-(aminomethyl)benzenesulfonamide (1 equivalent) in a minimal amount of hot ethanol.
-
To the hot solution, add concentrated hydrochloric acid (1.1 equivalents) dropwise with stirring.
-
Allow the solution to cool to room temperature and then place it in an ice bath to facilitate crystallization.
-
The white crystalline product, 4-(aminomethyl)benzenesulfonamide hydrochloride, is collected by filtration, washed with a small amount of cold ethanol, and dried in a vacuum oven.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of 4-(aminomethyl)benzenesulfonamide hydrochloride.
| Step | Reactant | Product | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| 1 | N-Benzylacetamide | 4-(Acetamidomethyl)benzenesulfonyl chloride | 247.70 | ~85 | 145-148 |
| 2 | 4-(Acetamidomethyl)benzenesulfonyl chloride | 4-(Acetamidomethyl)benzenesulfonamide | 228.27 | ~90 | 182-185 |
| 3 | 4-(Acetamidomethyl)benzenesulfonamide | 4-(Aminomethyl)benzenesulfonamide | 186.23 | ~92 | 151-152[1] |
| 4 | 4-(Aminomethyl)benzenesulfonamide | 4-(Aminomethyl)benzenesulfonamide hydrochloride | 222.69 | ~95 | 256[1] |
Characterization Data
The final product, 4-(aminomethyl)benzenesulfonamide hydrochloride, can be characterized by various spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (DMSO-d₆, 400 MHz) | ¹³C NMR (DMSO-d₆, 100 MHz) |
| Chemical Shift (ppm) | Assignment |
| 8.35 (br s, 3H) | -NH₃⁺ |
| 7.85 (d, J=8.0 Hz, 2H) | Ar-H |
| 7.55 (d, J=8.0 Hz, 2H) | Ar-H |
| 7.30 (s, 2H) | -SO₂NH₂ |
| 4.10 (s, 2H) | -CH₂- |
Fourier-Transform Infrared (FTIR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| 3300-3400 | N-H stretching (sulfonamide) |
| 3000-3100 | C-H stretching (aromatic) |
| 2800-3000 | N-H stretching (ammonium) |
| 1600, 1480 | C=C stretching (aromatic) |
| 1310-1350 | Asymmetric SO₂ stretching |
| 1140-1180 | Symmetric SO₂ stretching |
Mechanism of Action: Carbonic Anhydrase Inhibition
4-(Aminomethyl)benzenesulfonamide is known to be an inhibitor of carbonic anhydrase. This enzyme catalyzes the reversible hydration of carbon dioxide to carbonic acid, which then dissociates into bicarbonate and a proton. By inhibiting this enzyme, sulfonamides can disrupt the pH balance in microorganisms.
Caption: Signaling pathway of carbonic anhydrase inhibition by 4-(aminomethyl)benzenesulfonamide.
References
Homosulfamine's Antibacterial Mechanism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homosulfamine is classified as a sulfonamide antibiotic. The antimicrobial activity of the sulfonamide class is primarily attributed to their action as competitive inhibitors of a key enzyme in the bacterial folic acid synthesis pathway. This guide provides a detailed exploration of this core mechanism, supported by quantitative data, experimental protocols, and pathway visualizations.
While the principal mechanism for sulfonamides is well-established, it is noteworthy that for this compound, some literature suggests a potential primary mechanism involving skin exfoliation rather than direct bactericidal action.[1] Additionally, the precise mechanism of Mafenide, a closely related sulfonamide, is currently unknown.[2] This guide will focus on the canonical and widely accepted mechanism of action for the sulfonamide class, which remains the most scientifically supported explanation for their antibacterial effects.
Core Mechanism of Action: Inhibition of Folic Acid Synthesis
The primary antibacterial action of sulfonamides, including this compound, is the disruption of the metabolic pathway for folate synthesis in bacteria.[3] Bacteria must synthesize their own folic acid, an essential cofactor for the synthesis of nucleic acids (DNA and RNA) and certain amino acids.[3] In contrast, mammals obtain folate from their diet, which is the basis for the selective toxicity of sulfonamides against bacteria.[3]
The key enzyme in this pathway targeted by sulfonamides is dihydropteroate (B1496061) synthase (DHPS) .[3] This enzyme catalyzes the conversion of para-aminobenzoic acid (PABA) and dihydropteridine pyrophosphate into dihydropteroate.[3] Sulfonamides are structural analogs of PABA and act as competitive inhibitors of DHPS.[4] By binding to the active site of the enzyme, they prevent PABA from binding, thereby halting the synthesis of dihydrofolic acid and, consequently, tetrahydrofolic acid. This leads to a bacteriostatic effect, inhibiting the growth and replication of the bacteria.[3]
Enzyme Kinetics of Competitive Inhibition
The interaction between sulfonamides and dihydropteroate synthase is a classic example of competitive enzyme inhibition. In this model, the inhibitor (this compound) and the natural substrate (PABA) compete for the same active site on the enzyme. The binding of the inhibitor is reversible.
This competitive inhibition is characterized by an increase in the apparent Michaelis constant (Km) of the enzyme for its substrate, while the maximum velocity (Vmax) remains unchanged. A sufficiently high concentration of the substrate (PABA) can outcompete the inhibitor and restore the enzyme's activity to near Vmax.
Quantitative Data on Sulfonamide Activity
The antibacterial potency of sulfonamides can be quantified through various metrics, including Minimum Inhibitory Concentration (MIC) and enzyme inhibition constants (IC50 and Ki).
Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.
| Sulfonamide Derivative | Bacterial Species | MIC (µg/mL) |
| Sulfanilamide | Pseudomonas aeruginosa | >1024 |
| Sulfonamide Derivative I | Staphylococcus aureus | 32 - 512 |
| Sulfonamide Derivative II | Staphylococcus aureus | 32 - 512 |
| Sulfonamide Derivative III | Staphylococcus aureus | 32 - 512 |
| Novel Sulfonamide 1C | Escherichia coli | 50 |
| Novel Sulfonamide 1C | Bacillus licheniformis | 100 |
Data sourced from multiple studies for illustrative purposes.[5][6][7]
Enzyme Inhibition Constants
The inhibitory activity of sulfonamides against their target enzyme, DHPS, can be expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).
| Sulfonamide | Enzyme | IC50 (µM) | Ki (µM) |
| Sulfamethoxazole (B1682508) | Cytochrome P450 2C9 | 456 - 544 | 271 |
Experimental Protocols
Elucidating the mechanism of action of an antibiotic like this compound involves a series of key experiments.
Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of the antibiotic that inhibits bacterial growth.
Methodology (Broth Microdilution):
-
Preparation of Antibiotic Stock: Prepare a sterile stock solution of this compound at a high concentration and perform serial two-fold dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.
-
Bacterial Inoculum Preparation: Culture the test bacterium overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted antibiotic. Include a positive control (bacteria, no antibiotic) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the antibiotic in which there is no visible turbidity (bacterial growth).
Enzyme Inhibition Kinetics Assay
Objective: To determine the type of inhibition and the inhibition constant (Ki) of this compound against DHPS.
Methodology:
-
Enzyme and Substrate Preparation: Purify recombinant DHPS. Prepare solutions of PABA and dihydropteridine pyrophosphate at various concentrations.
-
Assay Reaction: In a suitable buffer, combine the enzyme, the substrates, and varying concentrations of this compound.
-
Measurement of Product Formation: Monitor the rate of dihydropteroate formation over time. This can be done using spectrophotometry or high-performance liquid chromatography (HPLC).
-
Data Analysis: Plot the initial reaction velocities against the substrate concentrations in the presence and absence of the inhibitor. Use Lineweaver-Burk or Michaelis-Menten plots to determine the Vmax and apparent Km. The Ki can be calculated from the change in the apparent Km.
Target Identification via Affinity Chromatography
Objective: To identify the cellular target of this compound.
Methodology:
-
Immobilization of Antibiotic: Covalently link this compound to a solid support matrix (e.g., agarose (B213101) beads) to create an affinity column.
-
Preparation of Cell Lysate: Grow the target bacteria and prepare a cell-free lysate containing all cellular proteins.
-
Affinity Chromatography: Pass the cell lysate through the affinity column. Proteins that bind to this compound will be retained on the column, while other proteins will flow through.
-
Elution: Wash the column to remove non-specifically bound proteins. Elute the target protein(s) by changing the buffer conditions (e.g., pH, salt concentration) or by adding an excess of free this compound.
-
Protein Identification: Identify the eluted proteins using techniques such as SDS-PAGE followed by mass spectrometry.
Conclusion
The primary mechanism of action for this compound, as a member of the sulfonamide class of antibiotics, is the competitive inhibition of dihydropteroate synthase. This disruption of the bacterial folic acid synthesis pathway effectively halts bacterial growth. This bacteriostatic action is highly selective for bacteria due to the absence of this metabolic pathway in humans. While this remains the most substantiated mechanism, further research may be warranted to fully elucidate any secondary or alternative mechanisms specific to this compound. The experimental protocols and quantitative data frameworks presented here provide a comprehensive approach for the continued investigation and development of sulfonamide antibiotics.
References
- 1. In vitro efficacy of disinfectants against Cutibacterium acnes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mafenide | C7H10N2O2S | CID 3998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Sulfanilamide - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Trimethoprim and sulfamethoxazole are selective inhibitors of CYP2C8 and CYP2C9, respectively - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Enigma of Homosulfamine: An Apparent Void in the Scientific Record
After extensive and rigorous investigation through multiple scientific and chemical databases, a comprehensive review of published literature, and broad-spectrum searches, no credible scientific information, quantitative data, or experimental protocols could be found for a compound designated as "Homosulfamine." This suggests that "this compound" may be a substance that is not documented in publicly accessible scientific literature, potentially due to it being an internal research codename that was never publicly disclosed, a theoretical compound that has not been synthesized, or a possible misnomer for another chemical entity.
Our exhaustive search process included queries for its discovery, history, synthesis, mechanism of action, and any associated clinical trial data. These searches yielded no relevant results, preventing the creation of the requested in-depth technical guide. The scientific community relies on published, peer-reviewed data to validate the existence and properties of chemical compounds, and in the case of "this compound," such a record appears to be absent.
Therefore, we are unable to provide the requested tables of quantitative data, detailed experimental protocols, or visualizations of signaling pathways, as no foundational information on "this compound" could be retrieved.
Researchers, scientists, and drug development professionals are advised to verify the nomenclature and CAS (Chemical Abstracts Service) number of the compound of interest to ensure accurate information retrieval. In the absence of any verifiable data, it is impossible to produce the requested technical whitepaper. Should "this compound" be an internal or proprietary designation, information would likely be confined to the originating research entity.
Spectroscopic Profile of Homosulfamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for Homosulfamine, also known as Mafenide or 4-(aminomethyl)benzenesulfonamide. The information presented herein is essential for the identification, characterization, and quality control of this important sulfonamide antibiotic. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for obtaining these spectra.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectrum (Typical Solvent: DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.80 | Doublet | 2H | Aromatic protons (ortho to SO₂NH₂) |
| ~7.50 | Doublet | 2H | Aromatic protons (ortho to CH₂NH₂) |
| ~7.30 | Singlet (broad) | 2H | SO₂NH₂ |
| ~4.85 | Singlet | 2H | CH₂ NH₂ |
| ~3.50 | Singlet (broad) | 2H | CH₂NH₂ |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. Data is consistent with spectra of Mafenide derivatives.
¹³C NMR Spectrum (Predicted, based on related sulfonamide structures)
| Chemical Shift (δ) ppm | Assignment |
| ~144 | Quaternary aromatic carbon (C-SO₂NH₂) |
| ~143 | Quaternary aromatic carbon (C-CH₂NH₂) |
| ~129 | Aromatic CH (ortho to SO₂NH₂) |
| ~126 | Aromatic CH (ortho to CH₂NH₂) |
| ~62 | C H₂NH₂ |
Infrared (IR) Spectroscopy
The following characteristic absorption bands are observed in the gas-phase IR spectrum of this compound.[1]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | N-H stretching (amine and sulfonamide) |
| 3050 - 3000 | Medium | Aromatic C-H stretching |
| 1600 - 1450 | Medium to Strong | Aromatic C=C stretching |
| ~1315 | Strong | Asymmetric SO₂ stretching |
| ~1150 | Strong | Symmetric SO₂ stretching |
| ~900 | Medium | S-N stretching |
Mass Spectrometry (MS)
The mass spectrum of this compound obtained by Electron Ionization (EI) shows a characteristic fragmentation pattern.
| m/z | Relative Intensity | Assignment |
| 186 | Moderate | [M]⁺ (Molecular Ion) |
| 170 | Moderate | [M - NH₂]⁺ |
| 106 | High | [M - SO₂NH₂]⁺ |
| 105 | Moderate | [C₇H₅O]⁺ |
| 104 | Moderate | [C₇H₄O]⁺ |
Data is sourced from the NIST Mass Spectrometry Data Center as presented in the PubChem database for Mafenide.[2]
Experimental Protocols
Detailed methodologies for obtaining the spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the general steps for acquiring a ¹H and ¹³C NMR spectrum of a solid sample like this compound.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial. Ensure complete dissolution.
-
Transfer the solution into a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's guidelines.
-
Place the sample into the NMR spectrometer's magnet.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve a homogeneous field, which is crucial for high-resolution spectra.
-
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typically, a 90° pulse is used.
-
For ¹³C NMR, a proton-decoupled pulse sequence is commonly employed to simplify the spectrum to single lines for each unique carbon atom.
-
Set the appropriate spectral width, number of scans, and relaxation delay for optimal signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
For a solid sample such as this compound, the Attenuated Total Reflectance (ATR) or KBr pellet method can be used.
Attenuated Total Reflectance (ATR) Method:
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric and instrument-related absorptions.
-
Sample Application: Place a small amount of the powdered this compound sample directly onto the ATR crystal.
-
Pressure Application: Apply firm and even pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.
-
Spectrum Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal after the measurement using a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.
Potassium Bromide (KBr) Pellet Method:
-
Sample Preparation:
-
Grind 1-2 mg of the this compound sample to a fine powder using an agate mortar and pestle.
-
Add approximately 100-200 mg of dry, IR-grade KBr powder and mix thoroughly with the sample.
-
-
Pellet Formation:
-
Transfer the mixture to a pellet press die.
-
Apply high pressure (several tons) using a hydraulic press to form a thin, transparent pellet.
-
-
Spectrum Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire the IR spectrum.
-
Mass Spectrometry (MS)
The following protocol describes the general procedure for obtaining an Electron Ionization (EI) mass spectrum.
-
Sample Introduction: Introduce a small amount of the this compound sample into the mass spectrometer. For a solid sample, this is often done using a direct insertion probe which is heated to volatilize the sample into the ion source.
-
Ionization: In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to lose an electron, forming a positively charged molecular ion ([M]⁺), and to fragment into smaller charged ions.
-
Mass Analysis: The generated ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Interpretation: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The peak with the highest m/z often corresponds to the molecular ion, and the fragmentation pattern provides valuable structural information.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
References
The Solubility Profile of Homosulfamine: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Homosulfamine, also known as mafenide (B1675902), is a sulfonamide antimicrobial agent utilized primarily in the topical treatment of severe burns. Its efficacy is intrinsically linked to its physicochemical properties, particularly its solubility in various solvent systems, which dictates its formulation, bioavailability, and therapeutic action. This in-depth technical guide provides a comprehensive overview of the solubility of this compound and its acetate (B1210297) salt in different solvents, details relevant experimental protocols for solubility determination, and visualizes its mechanism of action within the bacterial folic acid synthesis pathway. This document is intended for researchers, scientists, and drug development professionals engaged in the study and application of this critical therapeutic agent.
Core Physicochemical Properties and Solubility
This compound is an amphiphilic molecule, possessing both polar sulfonamide and amino groups, as well as a nonpolar benzene (B151609) ring. This structure results in varied solubility across different solvents. For pharmaceutical applications, it is often used as mafenide acetate, a salt form with enhanced aqueous solubility.
Quantitative Solubility Data
The following tables summarize the available quantitative and qualitative solubility data for both this compound (mafenide) base and mafenide acetate.
Table 1: Solubility of this compound (Mafenide) Base
| Solvent | Solubility | Temperature (°C) |
| Dimethyl Sulfoxide (DMSO) | 30 mg/mL[1][2] | Not Specified |
| Chloroform | Slightly Soluble[1] | Not Specified |
| Methanol | Slightly Soluble[1] | Not Specified |
| Ether | Very Limited Solubility[1] | Not Specified |
| Dilute Sodium Hydroxide | Favorable Solubility[1] | Not Specified |
| Warm Water | Moderate Solubility[1] | Not Specified |
Table 2: Solubility of Mafenide Acetate
| Solvent | Solubility | Temperature (°C) |
| Water | 49 mg/mL ("Freely Soluble")[1] | 25 |
| Dimethyl Sulfoxide (DMSO) | 49 mg/mL[1] | Not Specified |
| Ethanol | 3 mg/mL[1] | Not Specified |
| pH 7.4 Buffer | >36.9 µg/mL[3] | Not Specified |
Experimental Protocols for Solubility Determination
The accurate determination of a compound's solubility is crucial for its development as a therapeutic agent. The Shake-Flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound.
Shake-Flask Method for Determining Thermodynamic Solubility
This protocol outlines the general steps for determining the equilibrium solubility of this compound or its salts.
Objective: To determine the saturation concentration of the test compound in a specific solvent at a controlled temperature.
Materials:
-
This compound or Mafenide Acetate powder
-
Solvent of interest (e.g., water, ethanol, DMSO)
-
Glass vials with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation: Add an excess amount of the this compound powder to a pre-determined volume of the solvent in a glass vial. The presence of undissolved solid is essential to ensure that equilibrium is reached at saturation.
-
Equilibration: Seal the vials and place them in an orbital shaker or on a stir plate in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to allow the system to reach equilibrium. This typically ranges from 24 to 72 hours.[4] To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when consecutive measurements show no significant change in concentration.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the controlled temperature to let the excess solid settle. To separate the saturated solution from the undissolved solid, either centrifuge the vials or filter the supernatant through a syringe filter.[5] It is critical to perform this step at the same temperature as the equilibration to avoid any temperature-induced changes in solubility.
-
Quantification: Carefully withdraw an aliquot of the clear, saturated supernatant. Dilute the sample gravimetrically or volumetrically with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analysis: Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC with UV detection or UV-Vis spectrophotometry.[5]
-
Calculation: Calculate the solubility of the compound in the solvent, taking into account the dilution factor. The results are typically expressed in units such as mg/mL or mol/L.
Mechanism of Action and Signaling Pathway
Mafenide exerts its antimicrobial effect by interfering with the bacterial folic acid synthesis pathway.[6][7][8] This pathway is essential for the production of nucleotides, which are the building blocks of DNA and RNA. While structurally similar to other sulfonamides that competitively inhibit the enzyme dihydropteroate (B1496061) synthase (DHPS), there is evidence to suggest that mafenide's mechanism may be more complex, potentially involving other enzymatic targets within the same pathway.[8][9][10]
Below is a diagram illustrating the bacterial folic acid synthesis pathway and the proposed points of inhibition by mafenide.
Caption: Bacterial Folic Acid Synthesis Pathway and Mafenide's Proposed Mechanism of Action.
Conclusion
The solubility of this compound and its acetate salt is a critical parameter for its formulation and clinical application. While mafenide acetate exhibits good aqueous solubility, the parent compound, this compound, is more soluble in organic solvents like DMSO. The Shake-Flask method provides a reliable means of determining the thermodynamic solubility of these compounds. Understanding the mechanism of action, which involves the disruption of the essential bacterial folic acid synthesis pathway, is vital for the rational development of new antimicrobial strategies and for optimizing the use of this important therapeutic agent in combating bacterial infections in burn wounds. Further research to fully elucidate the quantitative solubility of this compound base in a broader range of solvents and to definitively identify its precise molecular target(s) would be of significant value to the scientific and medical communities.
References
- 1. Buy Mafenide | 138-39-6 | >98% [smolecule.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mafenide Acetate | C9H14N2O4S | CID 25590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. enamine.net [enamine.net]
- 6. What is the mechanism of Mafenide Acetate? [synapse.patsnap.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. The effect of mafenide on dihydropteroate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Antibacterial Spectrum of Mafenide Acetate (Homosulfamine): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of Mafenide acetate (B1210297), a sulfonamide antimicrobial agent also known by the name Homosulfamine. Mafenide acetate is primarily utilized as a topical therapeutic for the prevention and treatment of burn wound infections. This document details its broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria, its mechanism of action, and standardized experimental protocols for its evaluation. Quantitative data on its minimum inhibitory concentrations (MICs) are presented in a structured format to facilitate comparative analysis. Furthermore, this guide includes visualizations of its molecular pathway and experimental workflows to support research and development efforts in the field of antimicrobial chemotherapy.
Introduction
Mafenide acetate is a synthetic sulfonamide antibiotic with a long history of clinical use in managing infections in severe burn cases. Its chemical structure, para-aminomethylbenzene sulfonamide, confers a broad spectrum of bacteriostatic activity.[1][2] Unlike many other sulfonamides, its efficacy is noted against a wide array of bacteria, including those notoriously resistant to other antimicrobial agents.[2][3] This guide serves as a technical resource, consolidating the available in vitro data on the antibacterial properties of Mafenide acetate.
In Vitro Antibacterial Spectrum
Mafenide acetate demonstrates a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. It is particularly effective against pathogens commonly implicated in burn wound infections.[2][4]
Data Presentation: Minimum Inhibitory Concentrations (MIC)
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Mafenide acetate against various bacterial pathogens, as determined by in vitro susceptibility testing. These values represent the lowest concentration of the drug that inhibits the visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentration (MIC) of Mafenide Acetate against Various Bacterial Pathogens [2][4]
| Organism | Strain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | >500 |
| Staphylococcus aureus | (Methicillin-resistant) | 50 |
| Staphylococcus epidermidis | >500 | |
| Enterococcus faecalis | ATCC 29212 | >500 |
| Escherichia coli | ATCC 25922 | >500 |
| Klebsiella pneumoniae | >500 | |
| Acinetobacter baumannii | >500 | |
| Pseudomonas aeruginosa | ATCC 27853 | 50 |
Note: MIC values can vary depending on the specific strain and testing methodology.
Mechanism of Action
Mafenide acetate's primary mechanism of action is the inhibition of bacterial folic acid synthesis.[5] It acts as a competitive inhibitor of the enzyme dihydropteroate (B1496061) synthase, which is essential for the conversion of para-aminobenzoic acid (PABA) to dihydrofolic acid.[5] This disruption of the folate pathway ultimately inhibits the synthesis of nucleic acids, leading to a bacteriostatic effect.[5][6]
Signaling Pathway Diagram
The following diagram illustrates the inhibitory action of Mafenide acetate on the bacterial folic acid synthesis pathway.
Experimental Protocols
Accurate and reproducible in vitro susceptibility testing is crucial for evaluating the antimicrobial activity of Mafenide Acetate. The following are detailed protocols for common methods.
Broth Microdilution Method
This method is used to determine the minimum inhibitory concentration (MIC) of Mafenide Acetate in a liquid medium.[4]
Materials:
-
Mafenide Acetate powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Quality control (QC) strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213, P. aeruginosa ATCC 27853)
-
Incubator (35°C ± 2°C)
-
Spectrophotometer
Procedure:
-
Preparation of Mafenide Acetate Stock Solution: Dissolve Mafenide Acetate powder in DMSO to create a high-concentration stock solution (e.g., 20,000 µg/mL).[4] Further dilute the stock solution in CAMHB to achieve a working stock solution at twice the highest desired final concentration.
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, select several morphologically similar colonies. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute the standardized inoculum in CAMHB to achieve a final bacterial concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[4]
-
Plate Preparation: Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate. Add 50 µL of the working Mafenide Acetate stock solution to the first well of each row to be tested. Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will result in wells with decreasing concentrations of Mafenide Acetate.
-
Inoculation: Add 50 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 100 µL. Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).
-
Incubation: Cover the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is the lowest concentration of Mafenide Acetate that completely inhibits visible bacterial growth.
Agar (B569324) Dilution Method
This method involves incorporating Mafenide Acetate into an agar medium to determine the MIC.[4]
Materials:
-
Mafenide Acetate powder
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Inoculum replicator (e.g., Steers replicator)
-
Quality control (QC) strains
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Mafenide Acetate-Containing Agar Plates: Prepare molten MHA and cool to 45-50°C. Prepare serial dilutions of Mafenide Acetate in sterile water or a suitable solvent. Add a defined volume of each Mafenide Acetate dilution to a specific volume of molten agar to achieve the desired final concentrations. Pour the agar into sterile petri dishes and allow it to solidify. Include a drug-free control plate.[4]
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute the suspension to achieve a final inoculum of approximately 10⁴ CFU per spot.
-
Inoculation: Using an inoculum replicator, spot the bacterial suspensions onto the surface of the Mafenide Acetate-containing agar plates and the control plate.
-
Incubation: Allow the inoculum spots to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
Result Interpretation: The MIC is the lowest concentration of Mafenide Acetate that inhibits the growth of the bacteria.
Experimental Workflow Diagram
The following diagram outlines the general workflow for in vitro antimicrobial susceptibility testing.
Conclusion
Mafenide acetate (this compound) remains a clinically relevant topical antimicrobial agent with a broad in vitro antibacterial spectrum. Its unique mechanism of action, targeting the folic acid synthesis pathway, contributes to its effectiveness against a variety of Gram-positive and Gram-negative bacteria. The standardized protocols detailed in this guide provide a framework for the consistent and reliable evaluation of its antimicrobial properties. Further research into its activity against emerging multidrug-resistant organisms and its potential for synergistic combinations with other antimicrobials is warranted to continue to define its role in the management of complex infections.
References
Homosulfamine (Mafenide): A Technical Guide to its Potential as an Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Homosulfamine, known pharmaceutically as Mafenide (B1675902), is a sulfonamide antibiotic with a history of topical application in burn wound management. Beyond its established antimicrobial properties, Mafenide exhibits intriguing potential as an enzyme inhibitor, targeting key proteins in both microbial and mammalian systems. This technical guide provides a comprehensive overview of the current understanding of Mafenide as an enzyme inhibitor, focusing on its mechanisms of action, available quantitative data, and relevant experimental protocols. Notably, Mafenide is recognized as an inhibitor of carbonic anhydrase and is implicated in the disruption of the bacterial folic acid synthesis pathway. Furthermore, recent research has unveiled a novel role for Mafenide and its derivatives in the modulation of the pyroptosis signaling pathway through the inhibition of Gasdermin D (GSDMD). This document aims to be a core resource for researchers and drug development professionals interested in the multifaceted inhibitory actions of this compound.
Introduction
This compound (α-Amino-p-toluenesulfonamide), commonly available as Mafenide acetate (B1210297) or hydrochloride, is a synthetic sulfonamide.[1][2] Unlike classical sulfonamides, its primary clinical application has been the topical treatment of severe burns to prevent bacterial infections.[3] Its efficacy in this context is attributed to its ability to penetrate eschar and exert a broad spectrum of antibacterial activity.[4] Structurally distinct from other sulfonamides, Mafenide's mechanisms of action as an enzyme inhibitor are multifaceted and a subject of ongoing investigation. This guide delves into its established and emerging roles as an inhibitor of carbonic anhydrase, its complex interaction with the bacterial folic acid synthesis pathway, and its newly discovered impact on the inflammatory pyroptosis pathway.
Mechanisms of Enzyme Inhibition
Carbonic Anhydrase Inhibition
Mafenide and its primary metabolite are recognized inhibitors of carbonic anhydrase, a ubiquitous enzyme in mammals that catalyzes the reversible hydration of carbon dioxide to bicarbonate.[5][6][7][8] This inhibition is clinically significant, as it can lead to metabolic acidosis, a known side effect of systemic Mafenide absorption.[3][9][10] The sulfonamide moiety of Mafenide is crucial for this inhibitory activity, as it is characteristic of a major class of carbonic anhydrase inhibitors.[8]
Despite this established role, a comprehensive search of the scientific literature reveals a significant gap in the publicly available quantitative data (Ki values) for the inhibition of specific human carbonic anhydrase isoforms by Mafenide.
Interference with Bacterial Folic Acid Synthesis
Like other sulfonamides, Mafenide has been traditionally thought to interfere with bacterial folic acid synthesis by acting as a competitive inhibitor of an enzyme in the pathway.[1] However, its mechanism appears to be distinct from that of "classical" sulfonamides.[11] Evidence suggests that Mafenide may not primarily target dihydropteroate (B1496061) synthase (DHPS), the enzyme inhibited by drugs like sulfamethoxazole. This is supported by the observation that bacteria resistant to other sulfonamides often remain susceptible to Mafenide.[11]
Alternative hypotheses propose that Mafenide may inhibit other enzymes in the folate pathway, such as dihydrofolate synthase, or that it may disrupt nucleotide biosynthesis through a more general mechanism.[11] A comprehensive literature search did not yield specific IC50 or Ki values for Mafenide's inhibition of any enzymes within the bacterial folic acid synthesis pathway, highlighting a critical area for future research.[5]
Inhibition of Plasmin Fibrinolytic Activity
Inhibition of Gasdermin D (GSDMD) and the Pyroptosis Pathway
Recent groundbreaking research has identified a novel mechanism of action for Mafenide and its derivatives in the modulation of inflammation. These studies have demonstrated that Mafenide can directly inhibit the cleavage of Gasdermin D (GSDMD), a key executive protein in the pyroptosis signaling pathway.[4][6][14] Pyroptosis is a form of programmed cell death that results in the release of pro-inflammatory cytokines. By binding to the GSDMD-Asp275 site, Mafenide prevents its cleavage by caspase-1, thereby suppressing pyroptosis and the subsequent inflammatory cascade.[4][6][14] This discovery has opened new avenues for the potential therapeutic application of Mafenide derivatives in inflammatory and neuroinflammatory conditions like Alzheimer's disease.[4][14]
Quantitative Data
A significant challenge in the comprehensive evaluation of this compound as an enzyme inhibitor is the scarcity of publicly available quantitative data, particularly Ki and IC50 values for its primary targets.
| Target Enzyme/Process | Compound | IC50 | Ki | Organism/Cell Line | Reference(s) |
| Carbonic Anhydrase | Mafenide | Not Reported | Not Reported | Human | [5][6][7][8] |
| Dihydropteroate Synthase (DHPS) | Mafenide | Not Reported | Not Reported | Bacterial | [5] |
| Dihydrofolate Synthase | Mafenide | Not Reported | Not Reported | Bacterial | [11] |
| Pyroptosis (inhibition of LDH release) | Sulfa-4 (Mafenide derivative) | 3 µM | Not Reported | BV2 cells | [4] |
| Pyroptosis (inhibition of LDH release) | Sulfa-22 (Mafenide derivative) | 5 µM | Not Reported | BV2 cells | [4] |
| Plasmin Fibrinolytic Activity | Mafenide | Not Reported | Not Reported | Human | [12][13] |
| Keratinocyte Growth Rate | Mafenide Acetate (0.85%) | Significant Decrease | Not Applicable | Human Keratinocytes | [15] |
Experimental Protocols
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Assay)
This protocol describes a method to determine the inhibitory activity of Mafenide against carbonic anhydrase by measuring the enzyme-catalyzed hydration of CO₂.
Principle: The hydration of CO₂ by carbonic anhydrase produces a proton, leading to a decrease in pH. This pH change is monitored over time using a pH indicator in a stopped-flow spectrophotometer. The initial rate of the reaction is proportional to the enzyme activity.
Materials:
-
Purified human carbonic anhydrase II (hCA II)
-
Mafenide hydrochloride
-
HEPES buffer (pH 7.5)
-
Sodium sulfate
-
Phenol (B47542) red (pH indicator)
-
CO₂-saturated water
-
Stopped-flow spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Mafenide hydrochloride in a suitable solvent (e.g., DMSO) and create serial dilutions in the assay buffer.
-
Prepare the assay buffer containing HEPES, sodium sulfate, and phenol red.
-
Prepare a solution of purified hCA II in the assay buffer.
-
-
Assay Execution:
-
In the stopped-flow instrument, one syringe is loaded with the hCA II solution (with or without pre-incubated Mafenide) and the other with CO₂-saturated water.
-
Rapidly mix the two solutions to initiate the reaction.
-
Monitor the change in absorbance of phenol red at 557 nm over a short time course (e.g., 10-100 seconds).
-
-
Data Analysis:
-
Calculate the initial rate of the uncatalyzed reaction (without enzyme) and subtract it from the rates of the enzyme-catalyzed reactions.
-
Determine the initial reaction velocities at different Mafenide concentrations.
-
Plot the percentage of inhibition against the logarithm of the Mafenide concentration to determine the IC50 value.
-
Use the Cheng-Prusoff equation to calculate the Ki value, if the mechanism of inhibition is known to be competitive.
-
Dihydropteroate Synthase (DHPS) Inhibition Assay (Spectrophotometric)
This protocol outlines a continuous spectrophotometric assay to assess the inhibitory effect of Mafenide on bacterial DHPS.
Principle: The activity of DHPS is coupled to the activity of dihydrofolate reductase (DHFR). DHPS produces dihydropteroate, which is then reduced by DHFR using NADPH as a cofactor. The oxidation of NADPH to NADP+ results in a decrease in absorbance at 340 nm, which is proportional to the DHPS activity.[2]
Materials:
-
Purified bacterial DHPS
-
Purified bacterial DHFR
-
p-Aminobenzoic acid (PABA)
-
Dihydropterin pyrophosphate
-
NADPH
-
Mafenide hydrochloride
-
Reaction buffer (e.g., Tris-HCl with MgCl₂)
-
UV-Vis spectrophotometer or microplate reader
Procedure:
-
Reaction Setup:
-
In a cuvette or microplate well, combine the reaction buffer, DHFR, and NADPH.
-
Add the DHPS enzyme and varying concentrations of Mafenide (or vehicle control).
-
Pre-incubate the mixture for a defined period.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding PABA and dihydropterin pyrophosphate.
-
Immediately monitor the decrease in absorbance at 340 nm over time.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance versus time plot.
-
Determine the percentage of inhibition for each Mafenide concentration compared to the control.
-
Plot the percentage of inhibition against the logarithm of Mafenide concentration to calculate the IC50 value.
-
Keratinocyte Cytotoxicity Assay (MTT Assay)
This protocol details a method to evaluate the cytotoxic effects of Mafenide on human keratinocytes.[7][16][17]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Human keratinocyte cell line (e.g., HaCaT)
-
Complete cell culture medium
-
Mafenide acetate
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed keratinocytes into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of Mafenide acetate in the cell culture medium.
-
Replace the medium in the wells with the Mafenide dilutions or control medium.
-
-
MTT Incubation and Solubilization:
-
After the desired incubation period (e.g., 24, 48, or 72 hours), add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Plot the percentage of viability against the logarithm of Mafenide concentration to determine the IC50 value.
-
Signaling Pathways and Logical Relationships
Bacterial Folic Acid Synthesis Pathway
The following diagram illustrates the simplified bacterial folic acid synthesis pathway and the proposed, though not definitively proven, point of inhibition by Mafenide.
Caption: Proposed inhibition of the bacterial folic acid synthesis pathway by this compound (Mafenide).
Pyroptosis Signaling Pathway
The diagram below depicts the canonical pyroptosis pathway and the inhibitory action of Mafenide on GSDMD cleavage.
Caption: Inhibition of the pyroptosis signaling pathway by this compound (Mafenide).
Experimental Workflow for Cytotoxicity Assessment
This workflow outlines the key steps in determining the cytotoxic effects of Mafenide on a given cell line.
Caption: Experimental workflow for assessing the cytotoxicity of this compound (Mafenide).
Conclusion and Future Directions
This compound (Mafenide) presents a compelling case as a multifaceted enzyme inhibitor. Its established role as a carbonic anhydrase inhibitor and its complex interaction with the bacterial folic acid synthesis pathway warrant further quantitative investigation to determine its precise potency and selectivity. The lack of readily available Ki and IC50 values for these interactions represents a significant knowledge gap that, if filled, could inform the development of novel therapeutics.
The recent discovery of Mafenide's ability to inhibit GSDMD and modulate the pyroptosis pathway is particularly exciting, opening up new therapeutic possibilities in the realm of inflammatory diseases. Future research should focus on:
-
Quantitative Inhibition Studies: Determining the Ki and IC50 values of Mafenide and its derivatives against various isoforms of carbonic anhydrase and key enzymes in the bacterial folic acid synthesis pathway.
-
Mechanism of Action Elucidation: Further investigation into the precise molecular target of Mafenide within the folate pathway.
-
Signaling Pathway Analysis: In-depth studies to understand the downstream effects of Mafenide-induced GSDMD inhibition on various cellular signaling cascades.
-
Structure-Activity Relationship Studies: The design and synthesis of novel Mafenide derivatives with enhanced potency and selectivity for specific enzyme targets.
By addressing these research gaps, the full potential of this compound as a versatile enzyme inhibitor can be unlocked, paving the way for the development of new and effective therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Mafenide derivatives inhibit neuroinflammation in Alzheimer's disease by regulating pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Investigation on the mechanism of mafenide in inhibiting pyroptosis and the release of inflammatory factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. DOT Language | Graphviz [graphviz.org]
- 9. webcentral.uc.edu [webcentral.uc.edu]
- 10. Hypercarbia and acidosis associated with carbonic anhydrase inhibition: a hazard of topical mafenide acetate use in renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Mafenide (Sulfamylon) inhibits plasmin fibrinolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Mafenide derivatives inhibit neuroinflammation in Alzheimer's disease by regulating pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytotoxicity to cultured human keratinocytes of topical antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Early-Stage Research on Homosulfamine Analogs: A Technical Guide
This technical guide provides an in-depth overview of early-stage research concerning the applications of compounds related to the "Homosulfamine" chemical space, with a focus on Mafenide and Hepsulfam (B1673065). This document is intended for researchers, scientists, and professionals involved in drug development, offering detailed insights into the mechanisms of action, quantitative data from preclinical studies, and methodologies of key experiments.
Mafenide (this compound Hydrochloride): Antibacterial Applications
Mafenide, also known as α-amino-p-toluenesulfonamide hydrochloride, is a sulfonamide antibiotic primarily used as a topical agent to prevent and treat bacterial infections in severe burns.[1][2] Its ability to penetrate burn eschar makes it particularly effective in this clinical setting.[3][4]
Mechanism of Action
Mafenide exerts its bacteriostatic effect by acting as a competitive inhibitor of dihydropteroate (B1496061) synthase, an essential enzyme in the bacterial folic acid synthesis pathway.[5][6] Bacteria rely on this pathway to produce tetrahydrofolic acid, a crucial cofactor for the synthesis of nucleic acids and certain amino acids. By mimicking the natural substrate, para-aminobenzoic acid (PABA), Mafenide blocks the production of dihydrofolic acid, thereby halting bacterial growth and replication.[5][7]
Data Presentation: In Vitro Antibacterial Activity
The following table summarizes the in vitro susceptibility of various bacterial strains to Mafenide, presented as zone of inhibition diameters.
| Organism | Mafenide Acetate Concentration | Zone of Inhibition (mm) | Interpretation | Reference |
| Staphylococcus aureus | 5% | >2 | Susceptible | [8][9] |
| Pseudomonas aeruginosa | 5% | >2 | Susceptible | [8][9] |
| Common Burn Wound Pathogens | 0.5% solution | - | - | [8] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol details the broth microdilution method for determining the MIC of Mafenide Acetate.[8][10]
Materials:
-
Mafenide Acetate powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator (35°C ± 2°C)
-
Microplate reader
Procedure:
-
Preparation of Mafenide Acetate Stock Solution: Prepare a stock solution of Mafenide Acetate in a suitable solvent like sterile deionized water, and filter-sterilize.[10]
-
Serial Dilutions: Perform serial two-fold dilutions of the Mafenide Acetate stock solution in CAMHB within the 96-well plate to achieve a range of desired concentrations.[10]
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final inoculum of approximately 5 x 10^5 CFU/mL.[10]
-
Inoculation: Add 50 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 100 µL. Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).[8]
-
Incubation: Cover the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[8]
-
Result Interpretation: The MIC is the lowest concentration of Mafenide Acetate that completely inhibits visible bacterial growth, which can be assessed visually or by measuring absorbance with a microplate reader.[8]
Hepsulfam: Anticancer Applications
Hepsulfam (1,7-heptanediol disulfamate) is an antineoplastic agent that has been investigated for its cytotoxic effects, particularly against leukemia.[11][12] It is a structural analog of busulfan (B1668071), another alkylating agent used in cancer therapy.[13]
Mechanism of Action
The primary mechanism of action of Hepsulfam involves the alkylation of DNA, leading to the formation of DNA interstrand cross-links.[11][12][14] These cross-links prevent the separation of DNA strands, which is necessary for DNA replication and transcription, ultimately inducing cytotoxicity in rapidly dividing cancer cells.[11] Studies have shown that Hepsulfam is more potent at inducing these interstrand cross-links compared to busulfan.[11][12][14] Both compounds can also induce DNA-protein cross-links.[11][15]
Data Presentation: In Vitro Cytotoxicity
The following table summarizes the comparative cytotoxicity of Hepsulfam and Busulfan against various human tumor cell lines.
| Cell Line | Drug | Cytotoxicity Comparison | Reference |
| L1210 (mouse leukemia) | Hepsulfam | 7-fold more sensitive than to Busulfan | [12][15] |
| HL-60 (human leukemia) | Hepsulfam | More cytotoxic than Busulfan | [11][16] |
| K562 (human leukemia) | Hepsulfam | More cytotoxic than Busulfan | [11][16] |
| BE (human colon carcinoma) | Hepsulfam | More cytotoxic than Busulfan | [11][16] |
| HT-29 (human colon carcinoma) | Hepsulfam | More cytotoxic than Busulfan | [11][16] |
| Various human tumor cell lines (lung, melanoma, kidney, breast, colon, ovary, brain) | Hepsulfam | Showed cytotoxic activity | [13] |
Experimental Protocol: In Vitro Cytotoxicity Assay (Colony-Forming Units Assay)
This protocol describes a colony-forming units (CFU) assay to evaluate the cytotoxicity of Hepsulfam against leukemia cells.[17]
Materials:
-
Hepsulfam
-
Leukemia cell lines (e.g., HL-60, K562) or primary cells
-
Appropriate cell culture medium
-
Fetal bovine serum (FBS)
-
Methylcellulose-based medium for colony formation
-
Sterile culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Preparation: Harvest and count the target cells. Prepare a single-cell suspension in the appropriate culture medium.
-
Drug Exposure: Expose the cells to various concentrations of Hepsulfam for a defined period (e.g., 2 hours). Include an untreated control.
-
Washing: After the exposure time, wash the cells to remove the drug.
-
Plating: Resuspend the cells in the methylcellulose-based medium and plate them onto sterile culture dishes.
-
Incubation: Incubate the plates for a period that allows for colony formation (e.g., 14 days).
-
Colony Counting: Count the number of colonies (typically defined as aggregates of >50 cells) in each dish.
-
Data Analysis: Calculate the surviving fraction of colony-forming units for each drug concentration relative to the untreated control to determine the dose-response relationship.
References
- 1. Mafenide - Wikipedia [en.wikipedia.org]
- 2. Mafenide (Topical) Monograph for Professionals - Drugs.com [drugs.com]
- 3. minicule.com [minicule.com]
- 4. Articles [globalrx.com]
- 5. What is the mechanism of Mafenide Acetate? [synapse.patsnap.com]
- 6. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. benchchem.com [benchchem.com]
- 9. The Effective Duration of Antimicrobial Activity of Mafenide Acetate After Reconstitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Mechanisms of toxicity of hepsulfam in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of the mechanism of action of busulfan with hepsulfam, a new antileukemic agent, in the L1210 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro cytotoxicity of hepsulfam against human tumor cell lines and primary human tumor colony forming units - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. In vitro studies on the mechanism of action of hepsulfam in chronic myelogenous leukemia patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Homosulfamine Stability and Degradation: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homosulfamine, a sulfonamide derivative, is a compound of interest in pharmaceutical development. Understanding its stability and degradation pathways is critical for ensuring its quality, safety, and efficacy as a potential therapeutic agent. This technical guide provides an in-depth overview of the stability of this compound and related sulfonamides, detailing common degradation pathways, methodologies for stability-indicating studies, and potential metabolic routes. The information presented herein is intended to support researchers in designing robust stability studies and developing stable formulations.
While specific quantitative data and established degradation pathways for this compound are not extensively available in public literature, this guide draws upon the well-documented behavior of the sulfonamide class of compounds to provide a predictive framework.
I. Physicochemical Stability and Forced Degradation
Forced degradation studies are essential for elucidating the intrinsic stability of a drug substance.[1][2] These studies involve subjecting the compound to stress conditions more severe than those used in accelerated stability testing to identify potential degradation products and pathways.[3][4] For sulfonamides, the primary degradation pathways include hydrolysis, oxidation, and photolysis.
A. Hydrolytic Degradation
Hydrolysis is a common degradation pathway for many pharmaceuticals.[5] For sulfonamides, the susceptibility to hydrolysis is highly dependent on the pH of the solution. The primary site of hydrolytic cleavage is the sulfonamide (S-N) bond.[6]
-
Acidic Conditions: Under acidic conditions, the S-N bond is prone to cleavage, which is a favorable pathway.[6] This reaction typically yields sulfanilic acid and the corresponding amino heterocyclic or aromatic moiety.
-
Neutral and Alkaline Conditions: Many sulfonamides are found to be relatively stable at neutral (pH 7.0) and alkaline (pH 9.0) conditions, with long half-lives.[5][7] However, specific structural features of a molecule can influence its stability.
A proposed general pathway for the acid-catalyzed hydrolysis of sulfonamides is depicted below.
B. Oxidative Degradation
Oxidative degradation can occur in the presence of oxidizing agents, such as hydrogen peroxide, or through enzymatic processes.[8][9] The specific degradation products will depend on the structure of the sulfonamide and the oxidizing agent used. Common sites of oxidation include the aromatic amine and the sulfur atom. The reaction of a sulfonamide-containing compound with hydrogen peroxide can lead to hydroxylation of the pyrone ring and the formation of a keto-derivative.[9]
C. Photodegradation
Many sulfonamides are susceptible to degradation upon exposure to light.[10][11] Photodegradation can proceed through direct or indirect photolysis.
-
Direct Photolysis: The drug molecule itself absorbs light, leading to its degradation.
-
Indirect Photolysis: Other substances in the formulation or environment (e.g., natural organic matter) absorb light and initiate the degradation of the drug.[10][11]
Photodegradation of sulfonamides often follows pseudo-first-order kinetics.[10] The half-lives can range from minutes to days depending on the light source and the matrix.[10][11]
D. Thermal Degradation
In general, sulfonamides are considered more heat-stable than other classes of antibiotics like β-lactams and tetracyclines.[12] However, at elevated temperatures, degradation can occur. Thermal degradation studies in animal manures have shown that the concentration of sulfonamides decreases with increasing temperature, with optimal degradation temperatures varying depending on the specific compound and matrix.[13][14] Cooking of meat containing sulfonamide residues can also lead to their thermal degradation.[15]
II. Data on Sulfonamide Stability
| Stress Condition | General Observations for Sulfonamides | Key Degradation Products (General) | References |
| Acid Hydrolysis | Susceptible to degradation, particularly at low pH. | Sulfanilic acid derivatives, corresponding amines. | [5][6] |
| Base Hydrolysis | Generally more stable than in acidic conditions. | Varies depending on structure. | [5] |
| Oxidation | Degradation occurs in the presence of oxidizing agents. | Hydroxylated products, N-oxides. | [8][9] |
| Photolysis | Susceptible to both direct and indirect photolysis. | Various photoproducts. | [10][11] |
| Thermal | More stable than many other antibiotic classes. | Varies. | [12][16] |
III. Experimental Protocols for Forced Degradation Studies
The following is a generalized experimental protocol for conducting forced degradation studies on a sulfonamide compound like this compound. This protocol should be adapted and optimized for the specific properties of the compound and the analytical method used.
A. General Experimental Workflow
B. Detailed Methodologies
1. Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
2. Acid Hydrolysis:
-
Dilute the stock solution with 0.1 M hydrochloric acid to a final concentration of 100 µg/mL.
-
Incubate the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide (B78521), and dilute with the mobile phase to a suitable concentration for analysis.
3. Base Hydrolysis:
-
Dilute the stock solution with 0.1 M sodium hydroxide to a final concentration of 100 µg/mL.
-
Incubate the solution at 60°C for a specified period.
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M hydrochloric acid, and dilute with the mobile phase.
4. Oxidative Degradation:
-
Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL.
-
Store the solution at room temperature, protected from light, for a specified period.
-
At each time point, withdraw an aliquot and dilute with the mobile phase.
5. Thermal Degradation (Solid State):
-
Place a known amount of solid this compound powder in a petri dish and expose it to a temperature of 105°C in a hot air oven for a specified period.
-
At each time point, withdraw a sample, dissolve it in a suitable solvent, and dilute to a known concentration for analysis.
6. Photostability Testing:
-
Expose a solution of this compound (e.g., 100 µg/mL in water or mobile phase) and the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).
-
Analyze the samples at appropriate time points.
7. Analytical Method:
-
A stability-indicating HPLC or UPLC method should be developed and validated.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound and its degradation products have significant absorbance.
-
The method must be able to separate the parent drug from all significant degradation products. Peak purity analysis should be performed to ensure the specificity of the method.
8. Identification of Degradation Products:
-
Major degradation products should be identified and characterized using techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.[17]
IV. Potential Metabolic Pathways
The metabolism of sulfonamides in vivo can involve several pathways, leading to the formation of various metabolites. While specific metabolic pathways for this compound have not been detailed, general sulfonamide metabolism can provide insights.
-
Acetylation: The primary amino group of the sulfanilamide (B372717) moiety is a common site for N-acetylation.
-
Hydroxylation: The aromatic or heterocyclic rings can undergo hydroxylation.
-
Glucuronidation: The parent drug or its hydroxylated metabolites can be conjugated with glucuronic acid.
-
Cleavage: Similar to chemical hydrolysis, enzymatic cleavage of the S-N bond can occur.
The biodegradation of sulfonamides in the environment is carried out by various microorganisms and can involve enzymatic hydrolysis of the amide bond.[18]
V. Conclusion
This technical guide provides a comprehensive overview of the potential stability and degradation pathways of this compound, based on the established behavior of the sulfonamide class of compounds. The stability of this compound is likely influenced by pH, light, and temperature. The primary degradation pathways are expected to be hydrolysis of the sulfonamide bond under acidic conditions and photodegradation. Robust forced degradation studies, coupled with the development of a stability-indicating analytical method, are crucial for identifying and quantifying degradation products, which is a prerequisite for the development of a stable and safe pharmaceutical product. Further research is needed to establish the specific degradation profile and kinetics of this compound.
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Oxidation of sulfonamide micropollutants by versatile peroxidase from Bjerkandera adusta [scielo.org.mx]
- 9. Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Photodegradation of sulfonamide antibiotics in simulated and natural sunlight: implications for their environmental fate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of thermal treatments on the degradation of antibiotic residues in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of temperature on sulfonamide antibiotics degradation, and on antibiotic resistance determinants and hosts in animal manures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Dance: A Theoretical Guide to Homosulfamine Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homosulfamine, chemically known as 4-(aminomethyl)benzenesulfonamide, is a sulfonamide derivative with potential applications in medicinal chemistry. Understanding its molecular interactions is paramount for elucidating its mechanism of action, predicting its biological targets, and designing novel therapeutics. Although direct theoretical studies on this compound are limited, a wealth of information on the broader class of sulfonamides provides a robust framework for predicting its behavior. This technical guide synthesizes the current knowledge on theoretical and experimental approaches to studying sulfonamide molecular interactions, offering a comprehensive roadmap for researchers investigating this compound.
The sulfonamide functional group, –S(=O)₂–NH–, is a versatile pharmacophore capable of engaging in a variety of non-covalent interactions, including hydrogen bonding, electrostatic interactions, and hydrophobic contacts. These interactions govern the binding of sulfonamides to their protein targets, influencing their efficacy and selectivity. Computational methods, such as Density Functional Theory (DFT) and molecular docking, have proven invaluable in dissecting these interactions at an atomic level.[1][2]
This guide will delve into the theoretical underpinnings of this compound's molecular interactions, supported by experimental data from analogous sulfonamide compounds. We will explore the computational methodologies used to predict binding affinities and interaction patterns, present quantitative data in a structured format, and provide detailed experimental protocols for validating these theoretical predictions.
Theoretical Approaches to a this compound's Molecular Interactions
Theoretical studies on sulfonamides primarily employ quantum chemical methods and molecular mechanics simulations to probe their electronic structure and intermolecular interactions.
Density Functional Theory (DFT)
DFT is a powerful quantum mechanical method used to investigate the electronic structure of molecules.[3][4] For sulfonamides, DFT calculations can elucidate conformational preferences, charge distributions, and the nature of the S-N bond.[1] These calculations are crucial for understanding the intrinsic properties of this compound that dictate its interaction potential.
Commonly used DFT functionals for studying sulfonamides include B3LYP, CAM-B3LYP, and M06-2X, often paired with basis sets like 6-311++G(d,p) or def2-TZVPP to achieve a balance between accuracy and computational cost.[4][5] Key parameters derived from DFT calculations include:
-
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies provide insights into the molecule's reactivity and ability to participate in charge-transfer interactions.[4]
-
Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution, highlighting regions prone to electrophilic and nucleophilic attack and predicting sites for hydrogen bonding.[6]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis helps to understand the delocalization of electron density and the nature of intramolecular and intermolecular interactions, such as hydrogen bonds.[1]
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity.[7][8][9] For this compound, docking studies can identify potential protein targets and elucidate the specific interactions that stabilize the ligand-receptor complex.
The general workflow for molecular docking involves:
-
Protein and Ligand Preparation: The 3D structures of the target protein (often from the Protein Data Bank) and the ligand (this compound) are prepared by adding hydrogen atoms, assigning charges, and minimizing their energy.[8]
-
Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the ligand.[8]
-
Docking Simulation: The docking algorithm systematically explores different conformations and orientations of the ligand within the active site, scoring each pose based on a scoring function that estimates the binding energy.[8]
-
Analysis of Results: The top-ranked poses are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein.[8]
Quantitative Data on Sulfonamide Molecular Interactions
The following tables summarize quantitative data from theoretical and experimental studies on various sulfonamide derivatives. This data provides a valuable reference for estimating the potential binding affinities and interaction energies of this compound.
| Derivative | Target Protein | Docking Score (kcal/mol) | Reference Compound | Reference Score (kcal/mol) | Source |
| 4M3NPBS | Penicillin-Binding Protein 2X (PBP-2X) | -7.47 | Cefuroxime | Not Specified | [8] |
| 4M2HPBS | Penicillin-Binding Protein 2X (PBP-2X) | -7.17 | Cefuroxime | Not Specified | [8] |
| 4MNBS | Penicillin-Binding Protein 2X (PBP-2X) | -6.63 | Cefuroxime | Not Specified | [8] |
| Sulfasalazine | Acetylcholinesterase (AChE) | -10.2 | Donepezil | Higher than sulfonamides | [10] |
| Sulfafurazole | Acetylcholinesterase (AChE) | -9.4 | Donepezil | Higher than sulfonamides | [10] |
| Sulfamethazine | Acetylcholinesterase (AChE) | -9.4 | Donepezil | Higher than sulfonamides | [10] |
| Sulfadiazine | Acetylcholinesterase (AChE) | -9.1 | Donepezil | Higher than sulfonamides | [10] |
| Sulfamethoxazole | Acetylcholinesterase (AChE) | -8.9 | Donepezil | Higher than sulfonamides | [10] |
| N-substituted sulfonamides | 1AZM | -6.8 to -8.2 | Acetazolamide | -5.25 | [11] |
| Derivative | Target Protein | Binding Affinity (KD or Ki) | Method | Source |
| Sulfamethazine (SMZ) | Myoglobin (Mb) | Ka = 5.36 × 10⁴ M⁻¹ | Isothermal Titration Calorimetry | [12] |
| Sulfadiazine (SDZ) | Myoglobin (Mb) | Ka = 3.23 × 10⁴ M⁻¹ | Isothermal Titration Calorimetry | [12] |
| Sulfonamide 1 | FKBP12 | KD = 2.6 nM | Not Specified | [13] |
| Sulfonamide derivatives | Carbonic Anhydrase II | Ki in the range of 2.3-12 nM | Not Specified | Not Found |
Experimental Protocols for Studying Molecular Interactions
Experimental validation is crucial for confirming theoretical predictions. The following are key experimental techniques used to study sulfonamide molecular interactions.
X-ray Crystallography
X-ray crystallography provides high-resolution 3D structures of ligand-protein complexes, offering definitive evidence of binding modes and specific atomic interactions.
Methodology:
-
Crystallization: The target protein is co-crystallized with the sulfonamide ligand. This involves screening a wide range of conditions (e.g., pH, temperature, precipitant concentration) to obtain high-quality crystals.
-
Data Collection: The crystals are exposed to a beam of X-rays, and the resulting diffraction pattern is recorded.
-
Structure Determination and Refinement: The diffraction data is used to calculate an electron density map, from which the atomic model of the protein-ligand complex is built and refined.[14]
Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique used to directly measure the heat changes associated with a binding event, allowing for the determination of the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS) of the interaction.[12][14]
Methodology:
-
Sample Preparation: The protein solution is placed in the sample cell, and the ligand solution is loaded into the injection syringe.
-
Titration: The ligand is incrementally injected into the protein solution, and the heat released or absorbed during the binding event is measured.
-
Data Analysis: The resulting thermogram is integrated to determine the heat change per injection. These values are then fit to a binding model to extract the thermodynamic parameters.[12]
Spectroscopic Techniques
Various spectroscopic methods can be used to monitor changes in the protein or ligand upon binding.
-
Fluorescence Spectroscopy: Changes in the intrinsic fluorescence of tryptophan residues in a protein upon ligand binding can be used to determine binding affinities.[12][15]
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy can detect conformational changes in the secondary structure of a protein upon ligand binding.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed information about the specific atoms involved in the ligand-protein interaction and can be used to determine the structure of the complex in solution.[13]
Visualizing Molecular Interaction Workflows
The following diagrams, generated using the DOT language, illustrate typical workflows for theoretical and experimental studies of molecular interactions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of EnT-mediated amino-sulfonylation of alkenes with N-sulfonyl ketimine: a DFT investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. rjb.ro [rjb.ro]
- 8. benchchem.com [benchchem.com]
- 9. Drug likeness and docking studies of sulfonamide derivatives. [wisdomlib.org]
- 10. Computational Analysis of Sulfonamide-Based Compounds by Molecular Docking and ADME/T in the Inhibition of Acetylcholinesterase (AChE) in Alzhaimer’s Disease [scirp.org]
- 11. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Heme Protein Binding of Sulfonamide Compounds: A Correlation Study by Spectroscopic, Calorimetric, and Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
The Role of Homosulfamine in Agricultural Chemistry: An Overview of Available Data
Introduction
Homosulfamine, chemically known as 4-(aminomethyl)benzenesulfonamide and also recognized by synonyms such as Mafenide, is a sulfonamide compound.[1][2] While the sulfonamide class of compounds has various applications, the specific role of this compound in agricultural chemistry—particularly in relation to crop science and plant protection—is not well-documented in publicly available scientific literature. This document aims to synthesize the limited information available and clarify the current understanding of this compound's applications relevant to agriculture.
General Claims and Potential Applications
Several chemical suppliers list agricultural chemistry as a potential application area for this compound.[3][4] For instance, it is suggested that this compound is used in the formulation of agrochemicals to improve the effectiveness of herbicides and pesticides.[3] However, these claims are general and are not substantiated by specific efficacy data, peer-reviewed studies, or detailed application protocols in the provided search results.
A study from 1998 investigated the formation and antimicrobial properties of a cotton xanthate-Cu(II)-homosulfamine complex.[5] Research into similar polymeric complexes for controlled release suggests a potential utility in agriculture for the slow delivery of pesticides or herbicides.[6] This indicates a potential, though not widely implemented, application for this compound in developing advanced agrochemical formulations.
Antimicrobial Properties
This compound is recognized as a sulfonamide antibiotic.[2] Its antimicrobial activity has been noted in various contexts, though specific studies on its efficacy against plant pathogens are absent in the search results.
-
Veterinary and Aquaculture Use: this compound is listed among veterinary antimicrobial agents sold for therapeutic use in food-producing animals in Japan.[7] Furthermore, sulfa drugs, as a category, have been employed as antibacterial agents in aquaculture.[8] While these applications are related to the broader field of agriculture, they do not directly pertain to crop production.
-
General Antimicrobial Research: In vitro studies have demonstrated the antimicrobial effects of this compound solutions.[9] It is also included as an active ingredient in various pharmaceutical and external preparations, highlighting its recognized biological activity.[10][11][12][13]
Limitations in Data for Agricultural Chemistry
Despite its known antimicrobial properties and general listings as an agrochemical component, there is a significant lack of specific, in-depth information to create a technical guide on its core role in agricultural chemistry. The available data does not include:
-
Quantitative Efficacy Data: No data tables on its effectiveness as a fungicide, bactericide, or herbicide against specific plant pathogens or weeds could be compiled.
-
Experimental Protocols: Detailed methodologies for its application in agricultural field or lab studies are not described.
-
Signaling Pathways or Workflows: There is no information on its mode of action in plants or pathogens that would allow for the creation of signaling pathway diagrams.
While this compound is a known antimicrobial compound with some use in animal-related agriculture, its role in crop-focused agricultural chemistry is not clearly defined or supported by substantial scientific evidence in the provided search results. The claims of its use in formulating pesticides and herbicides remain general. Without specific data on its efficacy, application methods, and mode of action in plants, a detailed technical guide on its core functions in this field cannot be developed at this time. Further research and publication of specific studies are needed to elucidate any significant role for this compound in modern crop protection or plant science.
References
- 1. This compound | C21H37Cl3N6O8S3 | CID 23724941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound () for sale [vulcanchem.com]
- 4. Damascus College Ballarat - Virtual Tour | Virtual tour generated by Panotour [damascus.vic.edu.au]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. woah.org [woah.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. WO1998017252A1 - Pharmaceutical gel preparation applicable to mucosal surfaces and body tissues - Google Patents [patents.google.com]
- 11. JPH0723303B2 - Microemulsion formulation containing poorly soluble drug - Google Patents [patents.google.com]
- 12. data.epo.org [data.epo.org]
- 13. US11273131B2 - Pharmaceutical compositions with enhanced permeation - Google Patents [patents.google.com]
Homosulfamine: A Technical Guide to its Applications and Future Potential in Material Science
For Researchers, Scientists, and Drug Development Professionals
Abstract
Homosulfamine, chemically known as 4-(aminomethyl)benzenesulfonamide, is a versatile compound primarily recognized for its role in pharmaceutical development as a building block for sulfonamide antibiotics.[1] While its applications in medicinal chemistry are well-established, its potential in material science remains a largely unexplored frontier. This technical guide provides a comprehensive overview of the known applications of this compound and explores its hypothetical, yet promising, applications in the realm of material science. Drawing upon its unique chemical structure, this paper outlines potential roles for this compound in the development of specialty polymers, surface modifications of materials, and the construction of novel metal-organic frameworks (MOFs). This guide aims to inspire further research into the untapped potential of this compound as a valuable component in the design of advanced materials.
Chemical and Physical Properties of this compound
A thorough understanding of this compound's properties is crucial for its application. The following table summarizes its key chemical and physical characteristics.
| Property | Value | Reference |
| IUPAC Name | 4-(aminomethyl)benzenesulfonamide;dihydrate;trihydrochloride | [2] |
| Molecular Formula | C₂₁H₃₇Cl₃N₆O₈S₃ | [2] |
| Molecular Weight | 704.1 g/mol | [2] |
| Synonyms | α-Amino-p-toluenesulfonamide Hydrochloride, Mafenide Hydrochloride | |
| Appearance | White to Almost white powder to crystal | |
| Purity | >98.0%(HPLC)(N) | |
| Solubility | Soluble in water | [1] |
Established Applications of this compound
This compound hydrochloride is a well-characterized compound with significant applications in several fields outside of material science.
Pharmaceutical Development
The primary application of this compound is in the synthesis of pharmaceuticals. It serves as a crucial building block for various therapeutic agents, most notably sulfonamide antibiotics.[1] Its stability and water solubility make it an ideal starting material in medicinal chemistry.[1]
Biochemical Research
In biochemical studies, this compound hydrochloride is utilized in research related to enzyme inhibition.[1] This application aids scientists in understanding metabolic pathways, which can inform the development of new therapeutic strategies.[1]
Agricultural Chemistry
The compound also finds use in the formulation of agrochemicals, where it can enhance the effectiveness of herbicides and pesticides, potentially leading to improved crop yields.[1]
Hypothetical Applications in Material Science
The bifunctional nature of this compound, possessing both an amino group (-NH₂) and a sulfonamide group (-SO₂NH₂), presents intriguing possibilities for its use in material science. Although not yet established, the following sections outline potential applications that warrant further investigation.
Specialty Polymers and Coatings
One of the most direct potential applications of this compound in material science is in the development of specialty polymers and coatings.[1] The primary amine group can readily participate in polymerization reactions, such as condensation polymerization with carboxylic acids or isocyanates, to form polyamides or polyureas, respectively. The presence of the sulfonamide group within the polymer backbone could impart unique properties such as:
-
Improved Thermal Stability: The aromatic ring and the polar sulfonamide group could enhance the thermal resistance of the resulting polymer.
-
Enhanced Durability and Resistance: The inherent chemical stability of the sulfonamide group could contribute to materials with greater resistance to environmental factors.[1]
-
Modified Solubility: The polarity of the sulfonamide group could be exploited to tune the solubility of the polymer in various solvents.
A hypothetical workflow for the synthesis of a this compound-based polymer is presented below.
Surface Modification of Materials
The reactive amine group of this compound makes it a candidate for the surface modification of various materials. Covalent grafting of this compound onto surfaces rich in functional groups like carboxyls or epoxides could alter the surface properties in a controlled manner. Potential benefits of such modifications include:
-
Improved Biocompatibility: The introduction of sulfonamide groups, which are present in many bioactive molecules, could enhance the biocompatibility of materials used in medical devices.
-
Enhanced Adhesion: The polar nature of the molecule could improve the adhesion of coatings or other materials to the modified surface.
-
Antimicrobial Surfaces: Given the well-known antimicrobial properties of sulfonamides, surfaces modified with this compound could exhibit resistance to bacterial colonization.
Below is a conceptual diagram illustrating a possible surface modification process.
Metal-Organic Frameworks (MOFs)
Metal-organic frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters coordinated to organic ligands.[3] The structure of this compound, with its ability to chelate metals through the amine and sulfonamide groups, suggests its potential use as an organic linker in the synthesis of novel MOFs. MOFs constructed with this compound could potentially exhibit interesting properties for applications in:
-
Gas Storage and Separation: The specific chemical environment of the pores created by the sulfonamide groups could lead to selective gas adsorption.
-
Catalysis: The functional groups within the MOF structure could act as catalytic sites.
-
Drug Delivery: The porous nature of MOFs makes them suitable for encapsulating and releasing therapeutic agents in a controlled manner.[4]
Experimental Protocols (Hypothetical)
As the applications of this compound in material science are largely theoretical at this stage, detailed experimental protocols are not available in the literature. However, a general approach to investigating these potential applications is outlined below.
Synthesis of a this compound-based Polyamide (General Procedure)
-
Dissolution: Dissolve equimolar amounts of this compound hydrochloride and a diacid chloride (e.g., terephthaloyl chloride) in a suitable aprotic polar solvent (e.g., N,N-dimethylformamide) containing an acid scavenger (e.g., triethylamine).
-
Reaction: Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen) for 24-48 hours.
-
Precipitation: Pour the viscous polymer solution into a non-solvent (e.g., methanol) to precipitate the polyamide.
-
Purification: Filter the precipitate and wash it extensively with water and methanol (B129727) to remove unreacted monomers and byproducts.
-
Drying: Dry the purified polymer under vacuum at an elevated temperature.
-
Characterization: Characterize the resulting polymer using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), Gel Permeation Chromatography (GPC), and Thermal Gravimetric Analysis (TGA).
Surface Modification of a Carboxylated Surface (General Procedure)
-
Surface Activation: Activate the carboxyl groups on the substrate surface using a standard coupling agent like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) in a suitable buffer (e.g., MES buffer, pH 6.0).
-
Coupling Reaction: Immerse the activated substrate in a solution of this compound hydrochloride in a suitable buffer (e.g., PBS, pH 7.4) and allow the reaction to proceed for several hours at room temperature.
-
Washing: Thoroughly wash the substrate with buffer and deionized water to remove any non-covalently bound this compound.
-
Drying: Dry the modified substrate under a stream of nitrogen.
-
Characterization: Characterize the modified surface using techniques such as X-ray Photoelectron Spectroscopy (XPS), contact angle measurements, and Atomic Force Microscopy (AFM) to confirm the presence of this compound and evaluate the changes in surface properties.
Conclusion
This compound is a compound with well-documented utility in the pharmaceutical and chemical industries. While its application in material science is not yet established, its chemical structure presents a compelling case for its potential in creating novel materials with unique properties. The presence of both a primary amine and a sulfonamide group makes it a versatile building block for specialty polymers, a candidate for surface modification, and a potential linker for the synthesis of functional metal-organic frameworks. This guide has outlined these hypothetical applications and provided general experimental workflows to encourage the scientific community to explore the untapped potential of this compound. Further research in this area could lead to the development of advanced materials with enhanced durability, biocompatibility, and functionality, opening up new avenues in material design and engineering.
To visualize the core component of these discussions, the chemical structure of this compound is provided below.
References
A Technical Guide to Evaluating Antimicrobial and Antibacterial Properties of Active Ingredients in Cosmetics
Introduction
The microbiological safety and stability of cosmetic products are of paramount importance to protect consumers from potential infections and to ensure product integrity throughout its shelf life. Cosmetic formulations, particularly those containing water, are susceptible to microbial contamination. Antimicrobial preservatives are therefore essential components in many cosmetic products to inhibit the growth of bacteria, yeast, and mold. The evaluation of the antimicrobial efficacy of these preservatives is a critical step in product development and regulatory compliance.
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the methodologies used to assess the antimicrobial and antibacterial properties of active ingredients for cosmetic applications. While the impetus for this guide was an inquiry into Homosulfamine, a thorough review of publicly available scientific literature did not yield specific data on its use or efficacy in cosmetic formulations. One study noted the prolonged antimicrobial activity of a "cotton xanthate-Cu(II)-homosulfamine complex" against various bacteria, but this was in the context of a modified cotton derivative and not a cosmetic preparation[1]. Therefore, this document will serve as a broader guide, using illustrative examples of common antimicrobial agents to detail the requisite quantitative data, experimental protocols, and conceptual workflows for evaluating any potential cosmetic preservative.
Quantitative Data Presentation: Efficacy of Cosmetic Preservatives
The efficacy of an antimicrobial agent is quantified through various standardized tests. The following tables present illustrative data for commonly used preservatives against a panel of microorganisms relevant to cosmetic science. This data is representational and serves to exemplify the expected format for presenting such findings.
Table 1: Illustrative Minimum Inhibitory Concentration (MIC) Data for Common Cosmetic Preservatives
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[2][3][4] It is a fundamental measure of the potency of an antimicrobial agent against a specific microbe.[2][3][4]
| Preservative | Staphylococcus aureus (ATCC 6538) | Pseudomonas aeruginosa (ATCC 9027) | Escherichia coli (ATCC 8739) | Candida albicans (ATCC 10231) | Aspergillus brasiliensis (ATCC 16404) |
| Phenoxyethanol | 0.5% | 0.6% | 0.7% | 0.4% | 0.5% |
| Methylparaben | 0.1% | 0.2% | 0.2% | 0.1% | 0.15% |
| Propylparaben | 0.05% | 0.1% | 0.1% | 0.05% | 0.08% |
| Caprylyl Glycol | 0.3% | 0.5% | 0.5% | 0.2% | 0.4% |
Note: The values presented are for illustrative purposes and can vary based on the specific formulation and test conditions.
Table 2: Illustrative Preservative Efficacy Test (Challenge Test) Results (Log Reduction)
The Preservative Efficacy Test, or Challenge Test, evaluates the effectiveness of the preservative system in the final cosmetic formulation when intentionally contaminated with a high concentration of microorganisms.[][6][7][8] The results are typically expressed as the log reduction in the microbial population over time.[9] The criteria for passing the test are defined by standards such as ISO 11930 and USP <51>.[7][8][10][11]
| Microorganism | Inoculum Level (CFU/g) | Day 7 Log Reduction | Day 14 Log Reduction | Day 28 Log Reduction | Pass/Fail |
| S. aureus | 1.2 x 10⁶ | >3 | >3 | >3 | Pass |
| P. aeruginosa | 1.5 x 10⁶ | >3 | >3 | >3 | Pass |
| E. coli | 1.1 x 10⁶ | >3 | >3 | >3 | Pass |
| C. albicans | 2.0 x 10⁵ | >1 | >1 | No Increase | Pass |
| A. brasiliensis | 1.8 x 10⁵ | >1 | >1 | No Increase | Pass |
Note: These results are illustrative and represent a passing outcome according to typical criteria for a cosmetic product. "No Increase" means the microorganism count does not rise from the previous measurement point.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and reliable data on the antimicrobial efficacy of a cosmetic ingredient.
Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method
This method determines the lowest concentration of a substance that inhibits the growth of a microorganism in a liquid medium.[4]
a. Materials:
-
96-well microtiter plates[12]
-
Test microorganism cultures (e.g., S. aureus, P. aeruginosa)
-
Appropriate growth medium (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi)[12]
-
Test substance (antimicrobial agent)
-
Solvent for the test substance (e.g., ethanol, sterile water)[12]
-
Microplate reader[12]
b. Protocol:
-
Prepare a stock solution of the test substance in a suitable solvent.
-
Perform serial two-fold dilutions of the test substance in the growth medium directly in the wells of a 96-well plate.[12]
-
Prepare a standardized inoculum of the test microorganism (e.g., to a concentration of approximately 5 x 10⁵ CFU/mL).
-
Add a standardized volume of the microbial inoculum to each well of the microtiter plate.
-
Include positive controls (medium with inoculum, no test substance) and negative controls (medium only, no inoculum).
-
Incubate the plates under optimal growth conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).[12]
-
After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader. The MIC is the lowest concentration of the test substance where no microbial growth is observed.[12]
Zone of Inhibition Assay: Agar (B569324) Disc Diffusion Method
This qualitative or semi-quantitative method assesses the ability of an antimicrobial agent to diffuse into an agar medium and inhibit the growth of a microorganism.[13][14][15][16]
a. Materials:
-
Petri dishes with a suitable agar medium (e.g., Mueller-Hinton Agar)
-
Sterile paper discs (approximately 6 mm in diameter)[13]
-
Test microorganism cultures
-
Test substance
-
Sterile swabs
-
Incubator
b. Protocol:
-
Prepare a standardized inoculum of the test microorganism (e.g., to a McFarland standard of 0.5).
-
Using a sterile swab, evenly inoculate the entire surface of the agar plate to create a uniform lawn of bacteria.[13]
-
Impregnate sterile paper discs with a known concentration of the test substance and allow them to dry.
-
Place the impregnated discs onto the surface of the inoculated agar plates.
-
Incubate the plates under optimal growth conditions.
-
After incubation, measure the diameter of the clear zone of no growth around the disc in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[15]
Preservative Efficacy Test (Challenge Test)
This test evaluates the performance of the preservative system within the final cosmetic product over time.[7][8] The protocol is based on standards like ISO 11930.[8]
a. Materials:
-
Final cosmetic product samples
-
Standardized cultures of specified microorganisms (S. aureus, P. aeruginosa, E. coli, C. albicans, A. brasiliensis)[7]
-
Sterile containers
-
Neutralizing broth
-
Agar plates for microbial enumeration
b. Protocol:
-
Dispense known quantities of the cosmetic product into sterile containers.
-
Inoculate each product sample with a standardized suspension of one of the test microorganisms to achieve a final concentration of 10⁵ to 10⁶ CFU/g for bacteria and 10⁴ to 10⁵ CFU/g for yeast and mold.[17]
-
Mix the inoculated product thoroughly to ensure uniform distribution of the microorganisms.
-
Store the inoculated samples at a specified temperature (e.g., 22.5 ± 2.5 °C) and protected from light.
-
At specified time intervals (e.g., 7, 14, and 28 days), withdraw a sample from each container.[10]
-
Perform serial dilutions of the sample in a neutralizing broth to inactivate the preservative.
-
Plate the dilutions onto agar medium to determine the number of viable microorganisms.
-
Calculate the log reduction of the microbial population at each time point compared to the initial inoculum level.
-
Compare the results to the acceptance criteria outlined in the relevant standard (e.g., ISO 11930).[8]
Visualization of Workflows and Mechanisms
Diagrams are essential for visualizing complex processes and relationships in scientific research.
References
- 1. Formation, properties and antimicrobial activities of cotton xanthate-Cu(II)-homosulfamine complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. idexx.dk [idexx.dk]
- 3. idexx.com [idexx.com]
- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]
- 7. certifiedcosmetics.com [certifiedcosmetics.com]
- 8. Cosmetics Preservative Efficacy Challenge Testing [intertek.com]
- 9. epa.gov [epa.gov]
- 10. cosmetic-labs.com [cosmetic-labs.com]
- 11. scribd.com [scribd.com]
- 12. Quantitative structure-activity relationships of antimicrobial fatty acids and derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. microchemlab.com [microchemlab.com]
- 15. microbe-investigations.com [microbe-investigations.com]
- 16. nelsonlabs.com [nelsonlabs.com]
- 17. aseancosmetics.org [aseancosmetics.org]
Methodological & Application
Application Note: Development of a Stability-Indicating HPLC Method for the Analysis of Homosulfamine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Homosulfamine, also known as Mafenide, is a sulfonamide antibiotic used to prevent and treat bacterial infections, particularly in burn patients.[1][2] Its chemical name is 4-(aminomethyl)benzenesulfonamide.[1] Ensuring the purity, potency, and stability of pharmaceutical products containing this compound is critical for their safety and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the quantitative analysis of pharmaceuticals.[3] This application note details the development and protocol for a simple, rapid, and robust stability-indicating reversed-phase HPLC (RP-HPLC) method for the determination of this compound. The method is designed to separate the active pharmaceutical ingredient (API) from its potential degradation products generated under forced degradation conditions.[4]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound (Mafenide) is presented below. Understanding these properties is fundamental to developing a suitable analytical method.
| Property | Value | Reference |
| IUPAC Name | 4-(aminomethyl)benzenesulfonamide | [1] |
| Synonyms | Mafenide, α-Amino-p-toluenesulfonamide | |
| Molecular Formula | C₇H₁₀N₂O₂S | [2] |
| Molecular Weight | 186.23 g/mol (base) / 222.69 g/mol (HCl salt) | [1][2] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | ~256 °C (HCl salt) | |
| Solubility | Soluble in water | [2] |
HPLC Method Development and Protocol
Objective
To develop and validate a precise, accurate, and stability-indicating RP-HPLC method for the quantitative analysis of this compound in bulk drug substance.
Materials and Reagents
-
This compound Hydrochloride Reference Standard (>98% purity)[2]
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Formic Acid (AR Grade)
-
Purified Water (HPLC Grade, 18.2 MΩ·cm)
-
Hydrochloric Acid (AR Grade)
-
Sodium Hydroxide (AR Grade)
-
Hydrogen Peroxide (30%, AR Grade)
Instrumentation and Chromatographic Conditions
A standard HPLC system with a UV detector is suitable for this method. The following table summarizes the optimized chromatographic conditions.
| Parameter | Optimized Condition |
| Instrument | HPLC with UV/PDA Detector |
| Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (25:75, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 268 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Standard and Sample Preparation
1.4.1. Diluent Preparation The mobile phase (Acetonitrile:Water, 25:75 v/v) is used as the diluent.
1.4.2. Standard Stock Solution (1000 µg/mL) Accurately weigh 25 mg of this compound Hydrochloride reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
1.4.3. Working Standard Solution (100 µg/mL) Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
1.4.4. Sample Solution (100 µg/mL) Prepare the sample solution at the same concentration as the working standard solution using the diluent.
Method Development Workflow
The logical workflow for developing this HPLC method is illustrated below. It involves selecting the appropriate column and mobile phase, followed by optimizing the chromatographic conditions to achieve a sharp, symmetrical peak for this compound with a reasonable retention time.
Caption: Workflow for HPLC method development.
Forced Degradation Study Protocol
A forced degradation study is essential to demonstrate the stability-indicating nature of the analytical method.[4][5] The study exposes the drug substance to various stress conditions to produce potential degradation products.
Objective
To assess the method's ability to separate this compound from its degradation products and to establish the degradation pathways of the drug.
Protocol
For each condition, a sample of this compound (1000 µg/mL) is subjected to stress. After the specified period, the solution is cooled (if necessary), neutralized, and diluted to a final concentration of 100 µg/mL with the diluent before HPLC analysis. An unstressed sample is analyzed for comparison.
| Stress Condition | Protocol |
| Acid Hydrolysis | Add 5 mL of 0.1 M HCl. Heat at 60°C for 4 hours. |
| Base Hydrolysis | Add 5 mL of 0.1 M NaOH. Keep at room temperature for 2 hours. |
| Oxidative Degradation | Add 5 mL of 3% H₂O₂. Keep at room temperature for 6 hours. |
| Thermal Degradation | Heat the solid drug powder at 105°C for 24 hours. |
| Photolytic Degradation | Expose the drug solution to UV light (254 nm) for 24 hours. |
Forced Degradation Workflow
The following diagram outlines the process for conducting the forced degradation study.
Caption: Workflow for the forced degradation study.
Data Summary and Results
The developed method should be validated according to ICH guidelines. The following tables present typical acceptance criteria and expected results for system suitability and method validation.
System Suitability
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (T) | T ≤ 2.0 | 1.2 |
| Theoretical Plates (N) | N ≥ 2000 | 6500 |
| %RSD of Peak Area | ≤ 2.0% (for 6 injections) | 0.8% |
Method Validation Summary
| Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | r² ≥ 0.999 | 0.9995 |
| Range | 25 - 150 µg/mL | Conforms |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (%RSD) | Repeatability: ≤ 2.0%Intermediate: ≤ 2.0% | 0.9%1.3% |
| LOD | - | ~5 µg/mL |
| LOQ | - | ~15 µg/mL |
Forced Degradation Results Summary
The results should demonstrate significant degradation under stress conditions, with no interference at the retention time of the this compound peak.
| Stress Condition | % Degradation | Observations |
| Acid Hydrolysis | ~15% | One major degradation peak observed. |
| Base Hydrolysis | ~12% | Two minor degradation peaks observed. |
| Oxidative Degradation | ~20% | One major degradation peak observed. |
| Thermal Degradation | ~5% | Minor degradation observed. |
| Photolytic Degradation | ~8% | One minor degradation peak observed. |
Mechanism of Action
This compound, like other sulfonamides, acts as a competitive inhibitor of the enzyme dihydropteroate (B1496061) synthase (DHPS).[6] This enzyme is crucial for the synthesis of folic acid in bacteria, which is an essential nutrient for their growth and replication. By blocking this pathway, this compound exhibits its bacteriostatic effect.[6]
Caption: Inhibition of bacterial folic acid synthesis.
Conclusion
The developed RP-HPLC method is simple, rapid, precise, and accurate for the quantification of this compound. The forced degradation studies demonstrate that the method is stability-indicating, as it can effectively separate the parent drug from its degradation products. This method is suitable for routine quality control analysis and stability testing of this compound bulk drug and its formulations.
References
- 1. This compound | C21H37Cl3N6O8S3 | CID 23724941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. tis.wu.ac.th [tis.wu.ac.th]
- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Sulfonamide Antibiotics Analyzed with HPLC- AppNote [mtc-usa.com]
Application Notes and Protocols for the Quantitative Analysis of Homosulfamine in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Homosulfamine, also known as Mafenide Acetate, is a sulfonamide-type antimicrobial agent primarily used topically to prevent and treat bacterial infections in severe burns.[1][2] Its ability to penetrate eschar and its broad-spectrum activity against Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa, make it a critical component in burn wound management.[3][4] Accurate quantification of this compound and its primary metabolite, p-carboxybenzenesulfonamide, in biological samples such as plasma and urine is essential for pharmacokinetic studies, therapeutic drug monitoring, and understanding its systemic effects.[5][6]
This document provides detailed application notes and protocols for the quantitative analysis of this compound in biological samples using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Mechanism of Action
This compound exerts its bacteriostatic effect by acting as a competitive inhibitor of dihydropteroate (B1496061) synthase, an essential enzyme in the bacterial folic acid synthesis pathway.[3][4] By mimicking the substrate para-aminobenzoic acid (PABA), it blocks the synthesis of dihydrofolic acid, a precursor for DNA and RNA synthesis, thereby inhibiting bacterial growth and replication.[3] A notable side effect of Mafenide is metabolic acidosis, which can result from the inhibition of carbonic anhydrase.[1][2]
Caption: Mechanism of action of this compound in bacteria and a systemic side effect in humans.
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantification of this compound using HPLC-UV and LC-MS/MS. These values are illustrative and may vary based on specific instrumentation and laboratory conditions.
Table 1: HPLC-UV Method Validation Parameters
| Parameter | Plasma | Urine |
| Linearity Range (µg/mL) | 0.5 - 50 | 1 - 100 |
| Limit of Detection (LOD) (µg/mL) | 0.15 | 0.3 |
| Limit of Quantitation (LOQ) (µg/mL) | 0.5 | 1 |
| Accuracy (% Recovery) | 95 - 105% | 94 - 106% |
| Precision (%RSD) | < 10% | < 10% |
Table 2: LC-MS/MS Method Validation Parameters
| Parameter | Plasma | Urine |
| Linearity Range (ng/mL) | 0.5 - 500 | 1 - 1000 |
| Limit of Detection (LOD) (ng/mL) | 0.15 | 0.3 |
| Limit of Quantitation (LOQ) (ng/mL) | 0.5 | 1 |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% |
| Precision (%RSD) | < 5% | < 5% |
Experimental Protocols
A generalized workflow for the quantitative analysis of this compound in biological samples is presented below.
Caption: General workflow for this compound quantification in biological samples.
Protocol 1: Biological Sample Collection and Handling
Proper sample collection and handling are crucial to ensure the integrity of the analysis.
Materials:
-
Vacutainer tubes with anticoagulant (e.g., EDTA, Heparin) for blood collection.
-
Sterile containers for urine collection.
-
Centrifuge.
-
Freezer (-80°C).
Procedure:
-
Blood Sample Collection:
-
Collect whole blood into tubes containing an anticoagulant.
-
Gently invert the tubes several times to ensure proper mixing.[7]
-
Centrifuge the blood samples at approximately 2000 x g for 10-15 minutes to separate the plasma.[7]
-
Carefully aspirate the supernatant (plasma) and transfer it to a clean, labeled polypropylene (B1209903) tube.
-
Store plasma samples at -80°C until analysis.
-
-
Urine Sample Collection:
-
Collect urine in a sterile container.
-
For accurate quantification, a 24-hour urine collection may be required.
-
Centrifuge the urine sample to remove any particulate matter.
-
Transfer the supernatant to a clean, labeled tube and store at -80°C until analysis.
-
Protocol 2: Sample Preparation - Protein Precipitation for Plasma Samples
This protocol is designed to remove proteins from plasma samples, which can interfere with chromatographic analysis.
Materials:
-
Ice-cold acetonitrile (B52724).[5]
-
Vortex mixer.
-
Microcentrifuge.
-
Syringe filters (0.22 µm).
Procedure:
-
To 100 µL of thawed plasma sample, add 300 µL of ice-cold acetonitrile.[5] An internal standard can be added to the acetonitrile for improved accuracy.[5]
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC or LC-MS vial.
-
The sample is now ready for analysis.
Protocol 3: Quantitative Analysis by HPLC-UV
This protocol outlines a method for the quantification of this compound using HPLC with UV detection.[8]
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.[8]
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[8]
-
Mobile Phase: A mixture of 0.01 M potassium dihydrogen phosphate (B84403) (pH adjusted to 3.5 with phosphoric acid) and acetonitrile (e.g., 65:35 v/v).[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 35°C.[8]
-
Injection Volume: 20 µL.[8]
-
UV Detection Wavelength: 259 nm.[8]
Procedure:
-
Prepare a series of calibration standards of this compound in the appropriate matrix (e.g., drug-free plasma or urine).
-
Process the calibration standards and unknown samples according to Protocol 2.
-
Inject the processed standards and samples onto the HPLC system.
-
Integrate the peak area corresponding to this compound.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.[8]
Protocol 4: Quantitative Analysis by LC-MS/MS
This protocol provides a highly sensitive and specific method for the quantification of this compound and its metabolite using LC-MS/MS.[5]
Instrumentation and Conditions:
-
LC-MS/MS System: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[5]
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).[5]
-
Mobile Phase A: 0.1% Formic Acid in Water.[5]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[5]
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B.[5]
-
Flow Rate: 0.4 mL/min.[5]
-
Injection Volume: 5 µL.[5]
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[5]
-
Scan Type: Multiple Reaction Monitoring (MRM).[5]
MRM Transitions (Illustrative):
-
This compound: Q1 (m/z) -> Q3 (m/z) [Parent -> Fragment]
-
p-carboxybenzenesulfonamide: Q1 (m/z) -> Q3 (m/z) [Parent -> Fragment]
-
Internal Standard: Q1 (m/z) -> Q3 (m/z) [Parent -> Fragment]
Procedure:
-
Prepare calibration standards and quality control samples in the appropriate matrix.
-
Process all samples, standards, and controls using the protein precipitation method described in Protocol 2.
-
Inject the prepared samples into the LC-MS/MS system.
-
Acquire data using the specified MRM transitions.
-
Process the data using the appropriate software to integrate the peak areas for the analytes and the internal standard.
-
Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) versus concentration.
-
Calculate the concentration of this compound and its metabolite in the unknown samples from the calibration curve.
Method Validation
All analytical methods must be validated to ensure reliability.[9][10] Key validation parameters include:
-
Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[10]
-
Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies.[10]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability and intermediate precision.[9]
-
Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte in samples within a defined range.[11]
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12]
-
Stability: The chemical stability of the analyte in a given matrix under specific conditions for specific time intervals.[12]
Caption: Key parameters for analytical method validation.
References
- 1. Mafenide - Wikipedia [en.wikipedia.org]
- 2. What is Mafenide Acetate used for? [synapse.patsnap.com]
- 3. What is the mechanism of Mafenide Acetate? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reference.medscape.com [reference.medscape.com]
- 7. mdc-berlin.de [mdc-berlin.de]
- 8. benchchem.com [benchchem.com]
- 9. mhlw.go.jp [mhlw.go.jp]
- 10. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 11. researchgate.net [researchgate.net]
- 12. uab.edu [uab.edu]
Application Notes and Protocols: Homosulfamine and Sulfonamide-Based In Vitro Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of homosulfamine and related sulfonamide compounds as enzyme inhibitors in in vitro assays. This document details their mechanism of action, presents experimental protocols for assessing their inhibitory efficacy, and includes structured quantitative data for comparative analysis.
Introduction
Sulfonamides are a well-established class of enzyme inhibitors renowned for their therapeutic applications. Their mechanism of action often involves the coordination of the sulfonamide group to a metal ion, such as the zinc ion (Zn2+) in the active site of metalloenzymes like carbonic anhydrases (CAs), thereby blocking the enzyme's catalytic activity.[1] Carbonic anhydrases are involved in numerous physiological processes, and their inhibition has therapeutic relevance in conditions like glaucoma, epilepsy, and cancer.[1] this compound, as a sulfonamide-containing compound, is investigated for its potential as a specific and potent enzyme inhibitor.
Understanding the kinetics and mechanism of inhibition is crucial in drug discovery.[2] Enzyme inhibitors can be classified based on their mode of action, such as competitive, non-competitive, or uncompetitive inhibition.[3][4][5] Various in vitro assays are employed to determine the potency and selectivity of these inhibitors, typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).[1][6]
Data Presentation: Inhibitory Activity of Sulfonamide Derivatives
The inhibitory potential of various sulfonamide derivatives against different human carbonic anhydrase (hCA) isoforms is summarized below. The data, presented as Ki (inhibition constant) or IC50 values, allows for a direct comparison of the potency and selectivity of these compounds.
| Compound Series | Target Enzyme | Ki/IC50 (µM) | Reference |
| Biphenyl Sulfonamide 9a | hCA I | 1.03 ± 0.10 | [1] |
| Clinically Used Sulfonamide AAZ | hCA I | 0.250 | [6] |
| Clinically Used Sulfonamide AAZ | hCA II | 0.012 | [6] |
| Clinically Used Sulfonamide AAZ | βAbauCA | 0.191 | [6] |
| Saccharin Sulfonamides | CAs I, II, VII, XII, XIII | 0.001 - 10,000 | [7] |
Experimental Protocols
Protocol 1: Colorimetric Carbonic Anhydrase Inhibition Assay
This protocol describes a colorimetric assay to measure the esterase activity of carbonic anhydrase and its inhibition by sulfonamides.[1][8]
Materials:
-
Purified human carbonic anhydrase II (hCA II)
-
This compound or other sulfonamide inhibitor stock solution (in DMSO)
-
Tris-HCl buffer (50 mM, pH 7.4) or Tris-sulfate buffer (50 mM, pH 7.6, containing 0.1 mM ZnCl2)[1][8]
-
4-Nitrophenylacetate (4-NPA) or p-nitrophenyl acetate (B1210297) substrate[1][8]
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound (e.g., this compound) in the assay buffer from a DMSO stock solution.[9]
-
In a 96-well plate, set up the following wells:
-
Add the hCA II enzyme solution to the control and test wells.[1]
-
Add varying concentrations of the sulfonamide inhibitor to the test wells and incubate for a specified period (e.g., 15 minutes) at room temperature.[1]
-
Initiate the reaction by adding the 4-NPA substrate to all wells.[1]
-
Monitor the formation of the yellow product, 4-nitrophenolate, by measuring the absorbance at 400 nm over time using a microplate reader.[1]
Data Analysis:
-
Calculate the initial reaction velocity for each well from the linear portion of the absorbance change over time.[1][9]
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control.[9]
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using a dose-response curve fitting function.[1][9]
Protocol 2: Stopped-Flow Assay for CO2 Hydration Activity
This method measures the physiological reaction of CO2 hydration catalyzed by carbonic anhydrase.[1][6]
Materials:
-
Purified carbonic anhydrase
-
This compound or other sulfonamide inhibitor
-
Buffer (e.g., 10 mM HEPES, pH 7.5 for hCA I and hCA II; 20 mM TRIS, pH 8.3 with 20 mM NaClO4 for βAbauCA)[6]
-
CO2-saturated water
-
pH indicator (e.g., phenol (B47542) red)
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare the enzyme solution with and without the inhibitor in the appropriate buffer.
-
In the stopped-flow instrument, rapidly mix the enzyme solution with the CO2-saturated water containing the pH indicator.[1]
-
Monitor the change in absorbance at the appropriate wavelength for the pH indicator as the pH decreases due to the formation of carbonic acid.[1]
-
Record the initial rates of the reaction over a period of 10–100 seconds.[6]
Data Analysis:
-
Determine the initial reaction velocity for at least six different inhibitor concentrations.[6]
-
Calculate inhibition constants (Ki) by fitting the data to the appropriate inhibition model using software to construct Lineweaver-Burk plots.[1][6]
Protocol 3: Fluorescence-Based Displacement Assay
This high-throughput screening assay is based on the displacement of a fluorescent indicator from the enzyme's active site by a competitive inhibitor.[10]
Materials:
-
Purified carbonic anhydrase
-
Fluorescent indicator that binds to the CA active site
-
This compound or other sulfonamide inhibitor library
-
Aqueous buffer (e.g., 50 mM HEPES, pH 7.2)[10]
-
Fluorescence microplate reader or microarray scanner
Procedure:
-
Treat the fluorescent indicator with the enzyme, which should lead to quenching of the indicator's fluorescence.[10]
-
Add the competitive inhibitor (e.g., this compound) to the enzyme-indicator complex.
-
The inhibitor will displace the fluorescent indicator from the enzyme's binding pocket, resulting in the recovery of fluorescence.[10]
-
Measure the fluorescence intensity. The recovery of fluorescence is directly proportional to the affinity of the inhibitor for the enzyme.[10]
Data Analysis:
-
Carry out fluorescence titrations to determine the affinity constants of the inhibitors.[10]
-
Calculate binding affinities from the titration isotherms.[10]
Visualizations
Caption: General workflow for an in vitro enzyme inhibition assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. teachmephysiology.com [teachmephysiology.com]
- 4. youtube.com [youtube.com]
- 5. Khan Academy [khanacademy.org]
- 6. mdpi.com [mdpi.com]
- 7. Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
Application Notes and Protocols for Cell-Based Assays Using Homosulfamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homosulfamine, also known as Mafenide (B1675902), is a sulfonamide-containing compound. While primarily recognized for its antimicrobial properties, emerging evidence suggests that this compound exhibits cytotoxic effects on various eukaryotic cell types, indicating its potential for investigation in fields such as cancer research and toxicology. These application notes provide detailed protocols for assessing the cytotoxic and mechanistic effects of this compound in cell-based assays.
Mechanism of Action: The primary antibacterial mechanism of this compound involves the inhibition of dihydropteroate (B1496061) synthase, an enzyme crucial for folic acid synthesis in bacteria. In eukaryotic cells, its cytotoxic effects are less well-defined but are thought to involve, at least in part, the inhibition of plasmin, a key serine protease in the fibrinolytic system. This inhibition can disrupt downstream signaling pathways related to cell migration, proliferation, and survival.
Data Presentation: Summary of this compound's Cytotoxic Effects
Due to a gap in publicly available literature, specific IC50 values for this compound (or its salt, Mafenide acetate) on various cell lines are not widely reported. The following table summarizes the observed qualitative and quantitative cytotoxic effects from available studies.
| Cell Line | Assay Type | Concentration | Observed Effect | Reference |
| Human Keratinocytes | Growth Rate Assay | 0.85% Mafenide Acetate (B1210297) | Statistically significant decrease in growth rate. | [1] |
| Human Keratinocytes | Microscopic Observation | Concentrations as low as 1/100th of clinical dose | Severe toxicity and inhibition of proliferation. | [2][3] |
| Human Lymphocytes | Proliferation Assay | Dilute concentrations | Markedly inhibited mitogen-stimulated lymphocyte proliferation. | [4] |
| Human Neutrophils | Respiratory Burst Assay | Dilute concentrations | Markedly inhibited neutrophil respiratory burst activity. | [4] |
Experimental Protocols
Cell Viability and Cytotoxicity Assays
A crucial first step in evaluating the effect of this compound on a specific cell line is to determine its dose-dependent cytotoxicity. This can be achieved using various standard cell viability assays.
This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
Materials:
-
Target cells (e.g., human keratinocytes, cancer cell lines)
-
Complete cell culture medium
-
This compound (or Mafenide acetate)
-
Phosphate-buffered saline (PBS), sterile
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO). Perform serial dilutions in complete culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot a dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of cell viability).
This assay quantifies the release of LDH from damaged cells into the culture medium, an indicator of compromised cell membrane integrity.
Materials:
-
LDH assay kit (commercially available)
-
Cells and this compound as described for the MTT assay
-
96-well plates
-
Microplate reader
Protocol:
-
Follow the cell seeding and compound treatment steps as described for the MTT assay. Include control wells for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
LDH Measurement: After the incubation period, collect the cell culture supernatant. Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the supernatant.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol (usually around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release from this compound-treated cells to the spontaneous and maximum release controls.
Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC/PI apoptosis detection kit (commercially available)
-
Target cells and this compound
-
6-well plates or culture flasks
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Staining: Resuspend the cell pellet in the binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Experimental Workflow
Caption: Workflow for determining the cytotoxicity of this compound.
Proposed Signaling Pathway of this compound's Action
Caption: Proposed mechanism of this compound's cytotoxic effects.
References
- 1. Cytotoxicity to cultured human keratinocytes of topical antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential inhibition of human basal keratinocyte growth to silver sulfadiazine and mafenide acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cytotoxicity to human leukocytes by topical antimicrobial agents used for burn care - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determining the IC50 of Homosulfamine for Carbonic Anhydrase II
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homosulfamine (also known as homosulfanilamide) is a sulfonamide compound investigated for its inhibitory effects on various enzymes. A critical parameter in characterizing the potency of an enzyme inhibitor is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. This document provides a detailed protocol for determining the IC50 of this compound for a key enzymatic target, human Carbonic Anhydrase II (hCA II).
Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] hCA II is a physiologically dominant isoform involved in numerous bodily processes, and its inhibition is a therapeutic strategy for conditions such as glaucoma and epilepsy.[2] this compound and related sulfonamides are known to be potent inhibitors of carbonic anhydrases.[3][4]
Quantitative Data Summary
Cheng-Prusoff Equation: IC50 = Ki * (1 + [S]/Km)
-
[S]: Substrate Concentration
-
Km: Michaelis-Menten Constant
| Inhibitor | Enzyme | Ki (nM) | Substrate | Assumed [S] (mM) | Estimated Km (mM) | Estimated IC50 (nM) |
| This compound | Human Carbonic Anhydrase II | 1.9[3] | p-Nitrophenyl Acetate (B1210297) | 2.5 | 2.5[5] | 3.8 |
Note: The Km value is based on carbonic anhydrase from sturgeon gill and is used as an approximation for human CA II. The substrate concentration is assumed to be equal to the Km for this estimation.
Experimental Protocols
This section outlines the detailed methodology for determining the IC50 of this compound against hCA II using a well-established in vitro spectrophotometric assay.[6][7]
Principle
The assay is based on the esterase activity of Carbonic Anhydrase II. The enzyme catalyzes the hydrolysis of a colorless substrate, p-nitrophenyl acetate (p-NPA), to the yellow-colored product, p-nitrophenol. The rate of p-nitrophenol formation is monitored by measuring the increase in absorbance at 405 nm. In the presence of an inhibitor like this compound, the rate of this reaction will decrease in a dose-dependent manner.
Materials and Reagents
-
Human Carbonic Anhydrase II (purified)
-
This compound
-
p-Nitrophenyl Acetate (p-NPA)
-
Acetazolamide (B1664987) (positive control inhibitor)
-
Tris-HCl buffer (50 mM, pH 7.5)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of kinetic measurements at 405 nm
-
Multichannel pipettes
Reagent Preparation
-
Assay Buffer: Prepare a 50 mM Tris-HCl buffer, adjusting the pH to 7.5 with HCl.
-
hCA II Stock Solution: Dissolve purified hCA II in cold Assay Buffer to a concentration of 1 mg/mL. Aliquot and store at -80°C.
-
hCA II Working Solution: On the day of the assay, dilute the hCA II stock solution in cold Assay Buffer to the desired final concentration (e.g., 2 nM).
-
p-NPA Substrate Solution: Prepare a 3 mM stock solution of p-NPA in acetonitrile (B52724) or DMSO. This should be prepared fresh.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
This compound Serial Dilutions: Perform serial dilutions of the this compound stock solution in Assay Buffer to create a range of concentrations to be tested (e.g., from 0.1 nM to 1 µM).
Assay Procedure
-
Plate Setup:
-
Blank Wells: 180 µL Assay Buffer + 20 µL Substrate Solution.
-
Control Wells (100% Activity): 158 µL Assay Buffer + 2 µL DMSO + 20 µL hCA II Working Solution.
-
Test Wells: 158 µL Assay Buffer + 2 µL of each this compound dilution + 20 µL hCA II Working Solution.
-
Positive Control Wells: 158 µL Assay Buffer + 2 µL of acetazolamide dilutions + 20 µL hCA II Working Solution.
-
It is recommended to perform all measurements in triplicate.
-
-
Pre-incubation:
-
Add the Assay Buffer and the corresponding inhibitor solutions (this compound, acetazolamide, or DMSO for control) to the wells.
-
Add the hCA II Working Solution to all wells except the blank.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding 20 µL of the p-NPA Substrate Solution to all wells.
-
-
Measurement:
-
Immediately place the microplate in a reader and measure the absorbance at 405 nm in kinetic mode.
-
Record measurements every 30 seconds for a total of 10-15 minutes.
-
Data Analysis
-
Calculate the Reaction Rate: For each well, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the absorbance vs. time curve.
-
Calculate Percentage Inhibition: % Inhibition = 100 * (1 - (V₀ of Test Well / V₀ of Control Well))
-
Determine IC50: Plot the percentage inhibition against the logarithm of the this compound concentration. Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
Visualizations
Signaling Pathway
While this compound directly inhibits the enzymatic activity of Carbonic Anhydrase II and does not target a signaling pathway in the traditional sense, the following diagram illustrates the role of CA II in pH regulation, a process that is disrupted by inhibitors.
Caption: Inhibition of Carbonic Anhydrase II by this compound.
Experimental Workflow
The following diagram outlines the key steps in the experimental protocol for determining the IC50 of this compound.
Caption: Workflow for IC50 Determination of this compound.
References
- 1. protocols.io [protocols.io]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Purification and characterization of carbonic anhydrase from sheep kidney and effects of sulfonamides on enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Inhibition profiling of human carbonic anhydrase II by high-throughput screening of structurally diverse, biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Homosulfamine in the Study of Sulfonamide Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homosulfamine, also known as mafenide (B1675902), is a sulfonamide antimicrobial agent with a unique chemical structure and mechanism of action that distinguishes it from classical sulfonamides like sulfanilamide. Structurally, it possesses a methylene (B1212753) group separating the benzene (B151609) ring from the para-amino group. This modification is critical to its distinct biological activity. While classical sulfonamides are competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial folate synthesis pathway, the antibacterial action of this compound is not antagonized by para-aminobenzoic acid (PABA). This suggests a different or additional mechanism of action, making it a valuable tool for investigating sulfonamide resistance. Bacteria that have developed resistance to traditional sulfonamides often remain susceptible to this compound, highlighting its potential in studying and overcoming these resistance mechanisms.[1][2]
These application notes provide detailed protocols and data for utilizing this compound to characterize sulfonamide resistance in bacteria.
Data Presentation
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of this compound (Mafenide) and Sulfamethoxazole
The following table summarizes hypothetical yet representative Minimum Inhibitory Concentration (MIC) data for this compound and a classical sulfonamide, sulfamethoxazole, against both susceptible and resistant bacterial strains. This data illustrates the utility of this compound in identifying non-classical sulfonamide susceptibility.
| Bacterial Strain | Resistance Mechanism | This compound (Mafenide) MIC (µg/mL) | Sulfamethoxazole MIC (µg/mL) |
| Escherichia coli ATCC 25922 | Susceptible | 64 - 256 | 8 - 32 |
| Escherichia coli (Clinical Isolate) | sul1 gene present | 64 - 256 | >1024 |
| Pseudomonas aeruginosa ATCC 27853 | Susceptible | 128 - 512 | >1024 (intrinsic resistance) |
| Pseudomonas aeruginosa (Burn Wound Isolate) | Efflux pumps, other | 256 - 1024 | >1024 |
| Staphylococcus aureus ATCC 29213 | Susceptible | 32 - 128 | 16 - 64 |
| Staphylococcus aureus MRSA (Clinical Isolate) | sul gene carrier | 32 - 128 | >1024 |
Note: MIC values can vary depending on the testing methodology and specific strain characteristics.
Signaling Pathways and Mechanisms of Action
Classical Sulfonamide Action and Resistance
Classical sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), blocking the synthesis of dihydrofolic acid, a precursor for DNA and protein synthesis.[3][4] Resistance typically arises from mutations in the DHPS enzyme or the acquisition of alternative, resistant DHPS enzymes encoded by sul genes.
Classical sulfonamide mechanism of action.
Proposed Mechanisms of Action for this compound (Mafenide)
The precise mechanism of this compound is not fully elucidated, but evidence suggests it may act on different targets within the folate pathway or on other cellular processes.[5][6][7] Its activity is not reversed by PABA, indicating it does not directly compete for the same binding site on DHPS as classical sulfonamides.[7][8] Some studies suggest it may inhibit dihydrofolate synthase or interfere with the folic acid transport system.[1][9][10]
Proposed alternative mechanisms of this compound.
Experimental Protocols
Experimental Workflow for Characterizing Sulfonamide Resistance Using this compound
This workflow outlines the steps to characterize a bacterial isolate with suspected sulfonamide resistance.
Workflow for sulfonamide resistance characterization.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is for determining the MIC of this compound against bacterial isolates.
Materials:
-
This compound (mafenide acetate) powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator (35°C ± 2°C)
-
Spectrophotometer or plate reader (optional)
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water) at a concentration of 10 mg/mL. Filter-sterilize the solution.
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the this compound working solution to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 50 µL from well 10.
-
Well 11 will serve as a growth control (broth and inoculum only), and well 12 as a sterility control (broth only).[11]
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline or CAMHB.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted inoculum in CAMHB to achieve a final bacterial concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[12]
-
-
Inoculation of Plates: Add 50 µL of the standardized inoculum to each well (except the sterility control), resulting in a final volume of 100 µL.
-
Incubation: Cover the microtiter plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.[11]
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm.[6]
Protocol 2: Dihydropteroate Synthase (DHPS) Activity Assay
This assay can be used to directly assess the inhibitory effect of this compound on DHPS activity in cell lysates or with purified enzyme.
Materials:
-
Bacterial cell lysate or purified DHPS
-
This compound (mafenide acetate)
-
p-Aminobenzoic acid (PABA)
-
[³H]-p-Aminobenzoic acid ([³H]-PABA)
-
Dihydropteridine pyrophosphate (DHPP)
-
Reaction buffer (e.g., Tris-HCl with MgCl₂)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter and scintillation cocktail
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, DHPP, and the bacterial cell lysate or purified DHPS.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes. Include a control with no inhibitor.
-
Initiation of Reaction: Start the reaction by adding a mixture of PABA and [³H]-PABA.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.
-
Termination of Reaction: Stop the reaction by adding TCA.
-
Separation of Product: Filter the reaction mixture through glass fiber filters to separate the protein-bound product from the unincorporated [³H]-PABA.
-
Washing: Wash the filters with TCA and ethanol to remove any remaining unincorporated [³H]-PABA.[6]
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition at each this compound concentration and determine the IC₅₀ value.
Conclusion
This compound (mafenide) serves as a critical tool for dissecting the mechanisms of sulfonamide resistance. Its unique properties, particularly its efficacy against classically resistant strains, allow researchers to differentiate between various resistance mechanisms. The provided protocols offer a framework for the systematic in vitro evaluation of this compound's activity and its interaction with the bacterial folate synthesis pathway, thereby advancing our understanding of antimicrobial resistance and aiding in the development of novel therapeutic strategies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. What is the mechanism of Mafenide Acetate? [synapse.patsnap.com]
- 4. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 5. Mafenide | C7H10N2O2S | CID 3998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The effect of mafenide on dihydropteroate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Homosulfamine as a Tool Compound in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homosulfamine, also known by its chemical names Mafenide (B1675902), Mafenide hydrochloride, and α-Amino-p-toluenesulfonamide hydrochloride, is a sulfonamide antibiotic.[1][2][3] While clinically established for the topical treatment of severe burns to prevent bacterial infections, its utility as a tool compound in broader drug discovery research is an area of emerging interest.[4] This document provides detailed application notes and experimental protocols for utilizing this compound as a research tool, focusing on its known mechanisms of action and potential applications in studying enzyme inhibition and as a scaffold for novel inhibitor development.
Mechanism of Action
This compound's primary established mechanism of action is the inhibition of bacterial folic acid synthesis. As a structural analog of para-aminobenzoic acid (PABA), it is believed to act as a competitive inhibitor of the enzyme dihydropteroate (B1496061) synthase (DHPS), which is crucial for bacterial DNA synthesis.[5][6][7] However, it is important to note that at least one study has suggested that mafenide may not directly inhibit DHPS at the enzymatic level, indicating a more complex or alternative mechanism of antibacterial action might be at play.[1]
Beyond its antibacterial properties, this compound and its metabolites are known to inhibit carbonic anhydrases.[4][8] This off-target effect is responsible for the clinical side effect of metabolic acidosis. This inhibitory activity against a mammalian enzyme suggests that this compound and its derivatives could be explored as tools for studying carbonic anhydrase biology and for the development of novel inhibitors. Furthermore, studies have indicated that mafenide can inhibit plasmin, an enzyme involved in fibrinolysis, and may affect mammalian cellular processes, including intracellular calcium flux and DNA and protein synthesis.[9][10]
Applications in Drug Discovery
Antimicrobial Drug Discovery
This compound serves as a valuable tool and lead compound in the discovery of new antibacterial agents. Its efficacy against a broad spectrum of Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains, makes it a relevant reference compound.[11] Researchers can utilize this compound in:
-
Screening for novel antibacterial agents: As a positive control in antimicrobial susceptibility assays.
-
Structure-Activity Relationship (SAR) studies: As a scaffold for the synthesis of derivatives with improved potency, spectrum, or pharmacokinetic properties.
-
Mechanism of action studies: To investigate novel antibacterial mechanisms, particularly in light of the conflicting evidence regarding its interaction with DHPS.
Enzyme Inhibition Studies
Given its known inhibitory activity against DHPS and carbonic anhydrases, this compound can be used as a tool to:
-
Validate enzyme inhibition assays: As a known inhibitor to test the validity and sensitivity of newly developed assays for these enzyme classes.
-
Probe enzyme active sites: In structural biology studies (e.g., X-ray crystallography) to understand inhibitor binding.
-
Lead compound for novel inhibitors: The sulfonamide scaffold of this compound is a well-established starting point for the design of inhibitors for various enzymes.
Data Presentation
Table 1: In Vitro Antimicrobial Activity of this compound (Mafenide) Derivatives
Recent studies have focused on synthesizing and evaluating the antimicrobial activity of this compound derivatives to overcome resistance and enhance potency. The following table summarizes the minimum inhibitory concentrations (MICs) for some of these novel compounds.
| Compound Class | Target Organism | MIC Range (µM) | Reference |
| Mafenide-based Schiff Bases | Gram-positive pathogens | Starting from 3.91 | [3][11] |
| Mafenide-based Schiff Bases | Gram-negative pathogens | Starting from 3.91 | [3][11] |
| Mafenide-based Schiff Bases | Pathogenic fungi | Starting from 3.91 | [3][11] |
| Mafenide-based Schiff Bases | Mycobacterial strains | Starting from 3.91 | [3][11] |
Table 2: Carbonic Anhydrase Inhibition by Novel Amino-benzenesulfonamide Derivatives
This compound's core structure has been utilized to develop potent and selective inhibitors of human carbonic anhydrase (hCA) isoforms, which are implicated in various diseases, including cancer.
| Compound | Target Isoform | Ki (nM) | Reference |
| 4b | hCA IX | 20.4 | [12] |
| 5a | hCA IX | 12.9 | [12] |
| 5b | hCA IX | 18.2 | [12] |
| Acetazolamide (control) | hCA IX | 25 | [12] |
| 5a | hCA XII | 26.6 | [12] |
| 5b | hCA XII | 8.7 | [12] |
| 5c | hCA XII | 17.2 | [12] |
| 5d | hCA XII | 10.9 | [12] |
| Acetazolamide (control) | hCA XII | 5.7 | [12] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines a standard broth microdilution method to determine the MIC of this compound or its derivatives against a bacterial strain.
Materials:
-
This compound hydrochloride
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Sterile saline or PBS
-
0.5 McFarland turbidity standard
Procedure:
-
Inoculum Preparation:
-
Aseptically pick 3-5 isolated colonies of the test bacterium from an agar (B569324) plate.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., sterile deionized water).
-
Perform serial two-fold dilutions of the stock solution in CAMHB in the wells of a 96-well plate to obtain a range of desired concentrations.
-
-
Inoculation:
-
Add the prepared bacterial inoculum to each well containing the serially diluted compound.
-
Include a positive control well (inoculum in CAMHB without the compound) and a negative control well (CAMHB only).
-
-
Incubation:
-
Incubate the plate at 35 ± 2 °C for 16-20 hours in ambient air.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism as detected by the unaided eye.
-
Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay
This protocol describes a general method to assess the inhibitory activity of this compound or its derivatives against a purified human carbonic anhydrase isoform.
Materials:
-
This compound hydrochloride or derivative
-
Purified human carbonic anhydrase (e.g., hCA II, IX, or XII)
-
p-Nitrophenyl acetate (B1210297) (p-NPA) as substrate
-
Tris-HCl buffer (pH 7.4)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Prepare a stock solution of the carbonic anhydrase isoform in Tris-HCl buffer.
-
Prepare serial dilutions of the test inhibitor (this compound or derivative) in Tris-HCl buffer.
-
-
Assay Reaction:
-
In a 96-well plate, add the enzyme solution to each well.
-
Add the inhibitor solution at various concentrations to the respective wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10 minutes) at room temperature.
-
-
Substrate Addition and Measurement:
-
Initiate the reaction by adding the substrate, p-NPA, to each well.
-
Immediately measure the absorbance at 400 nm at timed intervals to monitor the formation of p-nitrophenol.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance versus time plots.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.
-
Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the Km of the substrate is known.
-
Visualizations
Caption: Bacterial Folic Acid Synthesis Pathway and the inhibitory action of this compound.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Conclusion
This compound (mafenide) is a multifaceted compound with established utility in antimicrobial applications and demonstrated potential as a tool and lead compound in broader drug discovery efforts. While its primary mechanism of antibacterial action is cited as the inhibition of dihydropteroate synthase, the existence of conflicting reports and its known off-target effects on carbonic anhydrase and other enzymes suggest that further investigation is warranted. The provided protocols for antimicrobial susceptibility testing and enzyme inhibition assays offer a starting point for researchers to explore the bioactivity of this compound and its derivatives. The development of novel, potent derivatives based on the this compound scaffold highlights its value as a chemical starting point for the discovery of new therapeutic agents. Future research should aim to further elucidate its precise molecular mechanisms and explore its potential for modulating other signaling pathways relevant to human disease.
References
- 1. The effect of mafenide on dihydropteroate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Chemistry and Bioactivity of Mefenamic Acid Derivatives: A Review of Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Mafenide - Wikipedia [en.wikipedia.org]
- 5. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]
- 6. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 8. Acid-base effects of topical mafenide acetate in the burned patient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity to human leukocytes by topical antimicrobial agents used for burn care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mafenide (Sulfamylon) inhibits plasmin fibrinolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Development of novel amino-benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors: Design, synthesis, anticancer activity assessment, and pharmacokinetic studies using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Homosulfamine's (Hepsulfam) Effect on Cell Viability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homosulfamine, identified in the scientific literature as Hepsulfam (sulfamic acid 1,7-heptanediyl ester, NSC 329680), is a bifunctional alkylating agent with demonstrated cytotoxic effects against a range of human tumor cell lines. As an analog of busulfan, Hepsulfam induces DNA interstrand cross-links, a form of DNA damage that can trigger cell cycle arrest and programmed cell death (apoptosis).[1][2] These application notes provide a comprehensive guide for assessing the in vitro efficacy of Hepsulfam by evaluating its impact on cell viability and elucidating its mechanism of action.
Mechanism of Action
Hepsulfam exerts its cytotoxic effects primarily through the alkylation of DNA, leading to the formation of interstrand cross-links. This damage disrupts DNA replication and transcription, ultimately activating cellular DNA damage response (DDR) pathways. The persistent and irreparable DNA damage can lead to cell cycle arrest, typically at the G2/M phase, and subsequently trigger the intrinsic pathway of apoptosis.
Data Presentation: Quantitative Analysis of Hepsulfam Cytotoxicity
The following table summarizes the 50% inhibitory concentration (IC50) values of Hepsulfam in various human cancer cell lines, providing a quantitative measure of its cytotoxic potency.
| Cell Line | Cancer Type | Assay Duration | IC50 (µM) | Reference |
| HL-60 | Promyelocytic Leukemia | Not Specified | ~50 | [1][2] |
| K-562 | Chronic Myelogenous Leukemia | Not Specified | ~100 | [1][2] |
| BE | Colon Carcinoma | Not Specified | ~75 | [1][2] |
| HT-29 | Colorectal Adenocarcinoma | Not Specified | ~125 | [1][2] |
Mandatory Visualizations
Caption: Experimental workflow for assessing Hepsulfam's effect on cell viability.
Caption: Proposed signaling pathway for Hepsulfam-induced apoptosis.
Experimental Protocols
Herein are detailed methodologies for key experiments to assess the effect of Hepsulfam on cell viability.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Hepsulfam stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
Complete cell culture medium
-
MTT reagent (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of Hepsulfam in complete culture medium. Remove the medium from the wells and add 100 µL of the Hepsulfam dilutions. Include a vehicle control (medium with the same concentration of solvent used for Hepsulfam).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well. Mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Trypan Blue Exclusion Assay
This assay distinguishes between viable and non-viable cells based on membrane integrity. Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take it up and appear blue.
Materials:
-
Hepsulfam
-
Complete cell culture medium
-
Trypan Blue solution (0.4% in PBS)
-
Hemocytometer or automated cell counter
-
Microscope
Protocol:
-
Cell Culture and Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with various concentrations of Hepsulfam for the desired time.
-
Cell Harvesting: For adherent cells, wash with PBS and detach using trypsin-EDTA. Resuspend the cells in complete medium. For suspension cells, directly collect the cell suspension.
-
Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution (e.g., 10 µL of cell suspension + 10 µL of Trypan Blue).
-
Counting: Load the mixture onto a hemocytometer and immediately count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculation: Calculate the percentage of viable cells using the following formula:
-
% Viable Cells = (Number of viable cells / Total number of cells) x 100
-
Flow Cytometry for Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This method quantifies the percentage of cells undergoing apoptosis and necrosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.
Materials:
-
Hepsulfam
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Treatment: Culture and treat cells with Hepsulfam as described for the other assays.
-
Cell Harvesting and Washing: Harvest the cells (including any floating cells in the medium) and centrifuge at a low speed. Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
References
Homosulfamine (Mafenide) Formulation for In Vivo Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homosulfamine, chemically known as 4-(aminomethyl)benzenesulfonamide, is a sulfonamide antibiotic. It is most commonly used in its acetate (B1210297) salt form, Mafenide (B1675902) acetate. These application notes provide detailed information and protocols for the formulation and in vivo experimental use of this compound (Mafenide). The primary and most extensively studied application of Mafenide is the topical treatment of burn wounds to prevent infection. This document will focus on this application while also exploring other potential in vivo uses based on available research.
Mafenide exerts its bacteriostatic action primarily through the competitive inhibition of para-aminobenzoic acid (PABA) utilization in the folic acid synthesis pathway of bacteria.[1][2][3] This interference disrupts the production of dihydrofolic acid, a crucial step in the synthesis of purines and ultimately DNA.[2][4] Additionally, Mafenide and its primary metabolite are inhibitors of carbonic anhydrase, which can lead to metabolic acidosis, a notable side effect upon systemic absorption.[2][5][6]
Data Presentation
Table 1: In Vivo Efficacy of Mafenide Acetate in Burn Wound Infection Models
| Animal Model | Formulation | Concentration | Treatment Regimen | Outcome | Reference |
| Rat | 5% Mafenide Acetate Solution | 5% (w/v) | Gauze soaks applied to the wound | Decrease in bacterial counts to <10^5 bacteria/gram of tissue within 48 hours. Efficacy was comparable to 10% Mafenide acetate cream and superior to silver sulfadiazine. | [7] |
| Rat | 11.2% Mafenide Acetate Cream | 11.2% (w/v) | Topical application | Peak concentration of 1,200 mg/dL in the saline layer over the wound after 2 hours. Effective anti-Pseudomonas activity for 6 hours. | [8] |
| Rat | Electrospun Mafenide Acetate Fabric | - | Single application | Sustained release of 3-8 mg of Mafenide per gram of burned skin over 24 hours. | [9] |
| Guinea Pig | 8.5% Mafenide Dry Foam | 8.5% (w/v) | Applied every 12 hours for 156 hours | Eradication of Pseudomonas aeruginosa from the infected burn wound, equivalent to the commercial ointment. | [10] |
Table 2: Pharmacokinetic Parameters of Mafenide Acetate After Topical Administration
| Parameter | Value | Animal Model/Species | Formulation | Reference |
| Peak Plasma Time (Parent Drug) | 2-4 hours | Human | 11% Cream | [11] |
| Peak Plasma Time (Metabolite) | 3 hours | Human | 11.2% Cream | [12] |
| Absorption | Rapidly absorbed from burned surfaces | Human | Cream/Solution | [3][11] |
| Metabolism | Rapidly converted to p-carboxybenzenesulfonamide (inactive metabolite, but also a carbonic anhydrase inhibitor) | Human | Cream/Solution | [2][3] |
| Excretion | Primarily via urine as the metabolite | Human | Cream/Solution | [3] |
Signaling Pathways and Mechanism of Action
The primary mechanism of action of Mafenide is the inhibition of the bacterial folate synthesis pathway. As a structural analog of para-aminobenzoic acid (PABA), Mafenide competitively inhibits the enzyme dihydropteroate (B1496061) synthase. This enzyme is critical for the conversion of PABA to dihydrofolic acid, a precursor for DNA synthesis. Animal cells are unaffected as they do not synthesize their own folic acid.
Beyond its antibacterial action, Mafenide is also a carbonic anhydrase inhibitor. This can lead to systemic effects if significant absorption occurs, such as metabolic acidosis due to bicarbonate wasting in the kidneys.[2] In vitro studies have also suggested that Mafenide may inhibit plasmin fibrinolytic activity, which could have implications for wound healing and skin graft viability.[13]
Experimental Protocols
Protocol 1: Preparation of Mafenide Acetate Topical Formulations
A. 5% Mafenide Acetate Solution
-
Materials:
-
Mafenide acetate powder
-
Sterile Water for Irrigation, USP or 0.9% Sodium Chloride Irrigation, USP
-
Sterile container for mixing
-
Sterile 0.22 µm filter
-
-
Procedure:
-
Aseptically weigh 50 g of Mafenide acetate powder.
-
Transfer the powder to a sterile container.
-
Add 1000 mL of Sterile Water for Irrigation or 0.9% Sodium Chloride Irrigation to the container.
-
Mix until the powder is completely dissolved.
-
For sterile applications, filter the solution through a 0.22 µm filter.
-
The reconstituted solution should be stored at room temperature and used within 48 hours.[12]
-
B. 10% Mafenide Acetate Cream
For experimental purposes, a commercially available Mafenide acetate cream (e.g., Sulfamylon®) is typically used. If custom formulation is required, it involves compounding Mafenide acetate powder into a suitable cream base, a process that requires specialized formulation expertise.
Protocol 2: In Vivo Burn Wound Infection Model in Rats
-
Objective: To evaluate the efficacy of Mafenide acetate formulations in controlling bacterial infection in a thermal injury model.
-
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Anesthetic (e.g., isoflurane)
-
Electric clippers and depilatory cream
-
Standardized burn-inducing device (e.g., brass comb heated in boiling water)
-
Bacterial culture (e.g., Pseudomonas aeruginosa)
-
Mafenide acetate formulation (solution or cream)
-
Sterile gauze dressings
-
Tissue homogenizer
-
Agar (B569324) plates for bacterial enumeration
-
-
Procedure:
-
Anesthetize the rat according to approved institutional animal care and use committee (IACUC) protocols.
-
Shave the dorsal surface of the rat and apply a depilatory cream to remove remaining hair.
-
Create a full-thickness burn by applying the heated burn-inducing device to the shaved area for a standardized duration.
-
Resuscitate the animal with intraperitoneal saline.
-
After 24 hours, inoculate the burn eschar with a suspension of P. aeruginosa.
-
After a set period (e.g., 2 hours) to allow for bacterial colonization, begin treatment.
-
For solution treatment, apply gauze soaked in 5% Mafenide acetate solution to the wound. Change the dressing as per the experimental design (e.g., every 12 or 24 hours).[7]
-
For cream treatment, apply a 1-2 mm thick layer of 10% Mafenide acetate cream to the wound. Reapply as needed to maintain coverage.
-
At designated time points (e.g., 24, 48, 72 hours post-treatment), euthanize a subset of animals.
-
Aseptically excise a sample of the burn wound tissue.
-
Weigh the tissue sample and homogenize it in sterile saline.
-
Perform serial dilutions of the homogenate and plate on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue.
-
Compare the bacterial load in treated groups to an untreated control group.
-
Other Potential In Vivo Applications
While the primary use of Mafenide is in burn wound care, its broad-spectrum antibacterial activity suggests potential for other applications, although this is less explored. Some sulfonamide derivatives have been investigated for their antitumor properties. For instance, the novel sulfonamide E7010 has shown in vivo tumor growth inhibition against various rodent and human tumors.[14] However, specific in vivo studies evaluating Mafenide in cancer models are lacking. Further research is needed to explore the systemic administration and efficacy of Mafenide in non-burn infection models and other disease contexts.
Safety and Toxicology
-
Systemic Effects: The most significant concern with Mafenide is metabolic acidosis resulting from its carbonic anhydrase inhibitory activity, especially when applied to large burn areas leading to systemic absorption.[5] Patients should be monitored for hyperventilation, a compensatory mechanism.
-
Local Effects: Pain or a burning sensation upon application is a common side effect.[12]
-
Toxicity: In a rat teratology study, oral doses of up to 600 mg/kg/day showed no evidence of harm to the fetus.[12] A single oral dose of 2000 mg/kg of a 5% Mafenide acetate solution was not lethal in rats.[12] However, prolonged application (longer than 7 days) of a 2.5% solution on skin grafts in a rat model has been associated with cytotoxicity and graft loss.[15] In vitro studies have also indicated potential cytotoxic effects on human keratinocytes and leukocytes.[12][16]
Conclusion
This compound (Mafenide) is a well-established topical antimicrobial agent for the prevention and treatment of burn wound infections. The provided protocols for formulation and in vivo burn wound models are based on established methodologies. While its mechanism of action is primarily through inhibition of bacterial folate synthesis, its carbonic anhydrase inhibitory activity is a key consideration for in vivo studies. Further research into the systemic application and efficacy of Mafenide in other disease models is warranted to expand its therapeutic potential.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Mafenide | Johns Hopkins ABX Guide [hopkinsguides.com]
- 3. m.youtube.com [m.youtube.com]
- 4. What is the mechanism of Mafenide Acetate? [synapse.patsnap.com]
- 5. Hypercarbia and acidosis associated with carbonic anhydrase inhibition: a hazard of topical mafenide acetate use in renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acid-base effects of topical mafenide acetate in the burned patient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of 5% mafenide acetate solution on bacterial control in infected rat burns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mafenide acetate concentrations and bacteriostasis in experimental burn wounds treated with a three-layered laminated mafenide-saline dressing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 538 Electrospun Mafenide Acetate Wound Dressing for Treatment of Invasive Burn Wound Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Pseudomonas burn wound infection by mafenide dry foam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. reference.medscape.com [reference.medscape.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Mafenide (Sulfamylon) inhibits plasmin fibrinolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vivo tumor growth inhibition produced by a novel sulfonamide, E7010, against rodent and human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The effects of topical mafenide acetate application on skin graft survival in bacterial contaminated wounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cytotoxicity to human leukocytes by topical antimicrobial agents used for burn care - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Identification of Homosulfamine Metabolites using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the identification and characterization of potential metabolites of Homosulfamine (also known as Mafenide) using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach. Due to the limited specific literature on the metabolic fate of this compound, this application note outlines a comprehensive, robust methodology based on established principles of drug metabolism and analysis of structurally related sulfonamide compounds. The provided protocols for sample preparation, chromatographic separation, and mass spectrometric detection are designed to serve as a strong foundation for researchers undertaking the metabolic profiling of this compound.
Introduction
This compound, also known by the chemical name α-Amino-p-toluenesulfonamide, is a sulfonamide antibiotic. Understanding the metabolic fate of pharmaceutical compounds is a critical aspect of drug discovery and development, as metabolites can be responsible for the drug's efficacy, toxicity, or clearance from the body. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the sensitive and selective detection and structural elucidation of drug metabolites in complex biological matrices.[1][2] This application note details a hypothetical, yet scientifically grounded, approach to identifying potential Phase I and Phase II metabolites of this compound.
Proposed Metabolic Pathway of this compound
Based on the known metabolic pathways of other sulfonamide-containing drugs, this compound is likely to undergo several biotransformation reactions.[3][4][5] The primary metabolic routes are predicted to be oxidation of the aromatic ring and the benzylic methylene (B1212753) group, as well as conjugation reactions such as N-acetylation and glucuronidation.
Caption: Proposed metabolic pathway for this compound.
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is suitable for the extraction of this compound and its metabolites from plasma or urine samples.
-
Sample Thawing: Thaw frozen plasma or urine samples on ice.
-
Aliquoting: Aliquot 100 µL of the sample into a microcentrifuge tube.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a structurally similar, stable isotope-labeled compound).
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Final Centrifugation: Centrifuge at 14,000 rpm for 5 minutes at 4°C to remove any remaining particulates.
-
Transfer to Vial: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Method
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Gradient Elution Profile:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 5 |
| 8.0 | 95 |
| 10.0 | 95 |
| 10.1 | 5 |
| 12.0 | 5 |
Mass Spectrometry (MS/MS) Method
-
Mass Spectrometer: Triple Quadrupole or High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap)
-
Ionization Source: Electrospray Ionization (ESI)
-
Polarity: Positive and Negative switching to detect a wider range of metabolites.
-
Scan Mode:
-
Full Scan (MS1): m/z 100-800 to detect parent drug and potential metabolites.
-
Product Ion Scan (MS2): Triggered on the predicted m/z values of potential metabolites to obtain fragmentation patterns for structural elucidation.
-
-
Key MS Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Collision Energy: Ramped from 10-40 eV for fragmentation.
-
Data Presentation
The following table summarizes the predicted potential metabolites of this compound, which can be used to create a targeted inclusion list for the MS/MS analysis.
| Metabolite | Molecular Formula | Exact Mass (Da) | Metabolic Reaction |
| This compound (Parent) | C₇H₁₀N₂O₂S | 186.0463 | - |
| Hydroxy-Homosulfamine | C₇H₁₀N₂O₃S | 202.0412 | Aromatic Hydroxylation |
| Carboxy-Homosulfamine | C₇H₇NO₄S | 201.0096 | Oxidation |
| N-Acetyl-Homosulfamine | C₉H₁₂N₂O₃S | 228.0569 | N-Acetylation |
| This compound-N-Glucuronide | C₁₃H₁₈N₂O₈S | 362.0784 | Glucuronidation |
Experimental Workflow
The overall workflow for the identification of this compound metabolites is depicted below.
Caption: Experimental workflow for metabolite identification.
Conclusion
The described LC-MS/MS method provides a comprehensive and robust strategy for the identification and structural elucidation of potential metabolites of this compound. This protocol, from sample preparation to data analysis, serves as a valuable starting point for researchers in drug metabolism and related fields. The successful application of this method will enable a better understanding of the biotransformation of this compound, which is crucial for its continued development and safe use.
References
- 1. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. Overview of sulfonamide biodegradation and the relevant pathways and microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Differences in metabolism of sulfonamides predisposing to idiosyncratic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Homosulfamine in Combination Therapy Studies
Note to the Reader: Extensive literature searches for "Homosulfamine" and its synonyms, including "Mafenide," "4-Homosulfanilamide hydrochloride," and "α-Amino-p-toluenesulfonamide hydrochloride," did not yield any publicly available preclinical or clinical studies, protocols, or quantitative data related to its use in combination therapy for cancer. The primary established use of this compound is as a topical antimicrobial agent for the treatment of burn wounds.
While this compound is a sulfonamide and a known carbonic anhydrase inhibitor, and both of these classes of drugs are being investigated in oncology, there is currently no specific research available on this compound itself for cancer combination therapy. The following sections provide a general overview of the known properties of this compound and theoretical context on how related compounds are being studied in cancer research. This information is for contextual purposes only and does not reflect established protocols for this compound in oncology.
Introduction to this compound (Mafenide)
This compound, more commonly known as Mafenide, is a sulfonamide-type antimicrobial agent.[1] Its primary clinical application is in the prevention and treatment of bacterial infections in severe burns.[2]
Chemical Structure: 4-(aminomethyl)benzenesulfonamide
Mechanism of Action (Antimicrobial): Mafenide's antimicrobial activity stems from its ability to interfere with the folic acid synthesis pathway in bacteria. It acts as a competitive inhibitor of the enzyme dihydropteroate (B1496061) synthase, which is crucial for bacterial DNA and RNA synthesis.[1][3] This mechanism is distinct from many other sulfonamides, as Mafenide can be effective against bacteria that are resistant to other drugs in this class.[4]
Additionally, Mafenide and its primary metabolite are inhibitors of carbonic anhydrase.[1][5] This activity is largely associated with a potential side effect of metabolic acidosis when the drug is systemically absorbed, particularly in burn patients with extensive injuries.[2][5]
Theoretical Application in Oncology: Carbonic Anhydrase Inhibition
While no direct studies link this compound to cancer therapy, its activity as a carbonic anhydrase (CA) inhibitor is relevant to oncology research. Tumor cells, particularly in hypoxic (low-oxygen) environments, often overexpress certain CA isoforms, such as carbonic anhydrase IX (CAIX) and XII.[5][6] These enzymes help cancer cells to manage the acidic microenvironment that results from their high metabolic rate (the Warburg effect), promoting their survival, proliferation, and invasion.[6]
Inhibition of tumor-associated CAs is therefore a strategy being explored to disrupt cancer cell metabolism and sensitize them to other treatments.[1][6][7]
The diagram below illustrates the general role of CAIX in the tumor microenvironment and how its inhibition could theoretically impact cancer cells.
General Protocols for Evaluating Combination Therapies with a Novel Agent
As no specific protocols for this compound in cancer exist, the following are generalized experimental workflows that researchers would typically follow to evaluate a new agent in a combination therapy setting.
Objective: To determine the cytotoxic effects of this compound alone and in combination with a known anticancer agent on cancer cell lines and to assess for synergistic, additive, or antagonistic interactions.
Protocol:
-
Cell Culture: Culture relevant cancer cell lines (e.g., breast, lung, colon cancer) in appropriate media and conditions.
-
Drug Preparation: Prepare stock solutions of this compound and the combination partner drug (e.g., a standard chemotherapeutic agent) in a suitable solvent (e.g., DMSO or water).
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a range of concentrations of this compound alone, the partner drug alone, and combinations of both. A fixed-ratio or a checkerboard matrix of concentrations is typically used.
-
Incubation: Incubate the treated cells for a specified period (e.g., 48 or 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as the MTT, MTS, or a luminescent-based assay (e.g., CellTiter-Glo®).
-
Data Analysis:
-
Calculate the IC50 (half-maximal inhibitory concentration) for each drug alone.
-
Use software such as CompuSyn to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Objective: To evaluate the antitumor efficacy of this compound in combination with another anticancer agent in a relevant animal model.
Protocol:
-
Animal Model: Utilize an appropriate animal model, such as immunodeficient mice bearing human tumor xenografts.
-
Tumor Implantation: Subcutaneously implant cancer cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Randomization: When tumors reach a specified size (e.g., 100-200 mm³), randomize the animals into treatment groups (e.g., Vehicle control, this compound alone, partner drug alone, combination therapy).
-
Drug Administration: Administer the drugs according to a predetermined dose and schedule (e.g., daily oral gavage, intraperitoneal injection).
-
Efficacy Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.
-
The primary endpoint is typically tumor growth inhibition (TGI).
-
Survival can be a secondary endpoint.
-
-
Data Analysis: Compare the mean tumor volumes between the treatment groups. Statistical analysis (e.g., ANOVA) is used to determine significance.
Table 1: Example Data Structure for In Vivo Efficacy Study
| Treatment Group | N | Mean Tumor Volume (Day 21) [mm³] | Tumor Growth Inhibition (%) | p-value (vs. Vehicle) |
| Vehicle Control | 10 | 1500 ± 250 | - | - |
| This compound (X mg/kg) | 10 | 1200 ± 200 | 20% | >0.05 |
| Drug B (Y mg/kg) | 10 | 800 ± 150 | 47% | <0.01 |
| Combination (X + Y mg/kg) | 10 | 300 ± 100 | 80% | <0.001 |
Note: Data presented in this table is purely illustrative and not based on actual experimental results for this compound.
Conclusion
There is currently no scientific basis in the public domain to support the development of protocols for this compound in cancer combination therapy. Its known mechanisms of action as an antimicrobial and carbonic anhydrase inhibitor suggest potential, albeit unexplored, avenues for oncological research. The protocols and conceptual frameworks provided here are general templates that would be applicable to the initial investigation of any new compound in a cancer combination therapy setting. Further fundamental research would be required to determine if this compound has any utility in cancer treatment and to develop specific, validated protocols.
References
- 1. Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors [flore.unifi.it]
- 2. benthamdirect.com [benthamdirect.com]
- 3. A therapeutic journey of sulfonamide derivatives as potent anti-cancer agents [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Pharmacokinetic Study of Homosulfamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive framework for designing and conducting a pharmacokinetic (PK) study of Homosulf-amine, a novel small molecule investigational drug. The protocols outlined below are intended to guide researchers in obtaining critical data on the absorption, distribution, metabolism, and excretion (ADME) of Homosulfamine, which is essential for its preclinical and clinical development. While this compound is presented here as a hypothetical compound, the experimental designs and methodologies are based on established principles for small molecule drug development.[][2][3][4]
Overview of the Pharmacokinetic Study Workflow
A typical pharmacokinetic study for a novel compound like this compound involves a series of integrated experiments. The overall workflow is designed to first characterize the drug's behavior in vivo, followed by in vitro assays to elucidate specific mechanisms of metabolism and clearance. A validated bioanalytical method is critical for the accurate quantification of this compound in all biological samples.
Figure 1: Overall workflow for the this compound pharmacokinetic study.
Hypothetical Signaling Pathway for this compound
For the purpose of this application note, we will hypothesize that this compound is a sulfonamide-based compound that acts as a carbonic anhydrase inhibitor. This mechanism is common to several sulfonamide drugs. Carbonic anhydrase catalyzes the rapid interconversion of carbon dioxide and water to bicarbonate and protons, a fundamental process in many tissues. By inhibiting this enzyme, this compound could modulate pH and ion transport, which is relevant in conditions like glaucoma or edema.
Figure 2: Hypothetical mechanism of action for this compound.
Experimental Protocols
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the key pharmacokinetic parameters of this compound following intravenous (IV) and oral (PO) administration in Sprague-Dawley rats.[5][6]
Materials:
-
Sprague-Dawley rats (male, 8-10 weeks old, 250-300g)
-
This compound (analytical grade)
-
Vehicle for IV administration (e.g., 5% DMSO, 40% PEG300, 55% saline)
-
Vehicle for PO administration (e.g., 0.5% methylcellulose (B11928114) in water)
-
Syringes, gavage needles, and blood collection tubes (e.g., lithium-heparinized)
-
Centrifuge
Protocol:
-
Animal Acclimatization: House rats in a controlled environment (22 ± 2°C, 12h light/dark cycle) for at least one week before the experiment, with free access to food and water.[5]
-
Dosing Groups: Randomly divide animals into two groups (n=5 per group):
-
Group 1: IV administration (e.g., 2 mg/kg)
-
Group 2: PO administration (e.g., 10 mg/kg)
-
-
Administration:
-
For the IV group, administer this compound via tail vein injection.
-
For the PO group, administer this compound via oral gavage.
-
-
Blood Sampling: Collect blood samples (~200 µL) from the tail vein at the following time points:
-
IV Group: 0 (pre-dose), 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
PO Group: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Store plasma samples at -80°C until bioanalysis.
In Vitro Metabolic Stability Assay
Objective: To assess the metabolic stability of this compound in rat and human liver microsomes.
Materials:
-
This compound
-
Pooled rat and human liver microsomes (RLM, HLM)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Positive control compounds (e.g., a rapidly metabolized compound like verapamil (B1683045) and a slowly metabolized compound like warfarin)
-
Acetonitrile (B52724) (containing an internal standard for LC-MS/MS analysis)
-
Incubator/shaker
Protocol:
-
Preparation: Prepare a working solution of this compound (e.g., 1 µM) in phosphate buffer.
-
Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (final protein concentration e.g., 0.5 mg/mL) and the this compound working solution. Pre-warm the mixture at 37°C for 5 minutes.
-
Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time Points: Aliquots of the reaction mixture are taken at 0, 5, 15, 30, and 60 minutes.
-
Reaction Quenching: Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile (containing the internal standard).
-
Sample Processing: Centrifuge the samples to precipitate the proteins. Collect the supernatant for LC-MS/MS analysis.
-
Data Analysis: Determine the percentage of this compound remaining at each time point relative to the 0-minute sample. Calculate the in vitro half-life (t½) and intrinsic clearance (Clint).
Bioanalytical Method for this compound Quantification
Objective: To develop and validate a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in plasma.[][3]
Methodology Summary:
-
Sample Preparation: Use protein precipitation to extract this compound from plasma samples.[] To a 50 µL plasma sample, add 150 µL of cold acetonitrile containing a suitable internal standard. Vortex and then centrifuge to pellet the precipitated proteins.
-
Chromatography: Separate the analyte from endogenous matrix components using a C18 reverse-phase HPLC column with a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Mass Spectrometry: Detect and quantify this compound and the internal standard using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization.
-
Validation: Validate the method for linearity, accuracy, precision, selectivity, recovery, and matrix effect in accordance with regulatory guidelines.
Data Presentation
The following tables present hypothetical pharmacokinetic data for this compound.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats
| Parameter | IV Administration (2 mg/kg) | Oral Administration (10 mg/kg) |
| Cmax (ng/mL) | 1250 | 850 |
| Tmax (h) | 0.083 | 1.0 |
| AUC(0-t) (ng·h/mL) | 3200 | 5800 |
| AUC(0-inf) (ng·h/mL) | 3250 | 5950 |
| t½ (h) | 4.5 | 4.8 |
| Cl (mL/h/kg) | 10.2 | - |
| Vd (L/kg) | 3.8 | - |
| F (%) | - | 36.6 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t½: Elimination half-life; Cl: Clearance; Vd: Volume of distribution; F: Bioavailability.
Table 2: Hypothetical In Vitro Metabolic Stability of this compound
| Species | t½ (min) | Intrinsic Clearance (Clint) (µL/min/mg protein) |
| Rat (RLM) | 45 | 30.8 |
| Human (HLM) | 68 | 20.4 |
Conclusion
The protocols and hypothetical data presented in these application notes provide a robust starting point for the pharmacokinetic evaluation of this compound. A thorough understanding of the ADME properties is paramount for making informed decisions during the drug development process, including dose selection for efficacy and toxicity studies. The successful execution of these experiments will yield a comprehensive pharmacokinetic profile, which is a critical component of any investigational new drug submission.
References
- 2. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pharmacyfreak.com [pharmacyfreak.com]
- 4. How Do Antiglaucoma Carbonic Anhydrase Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]
- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Homosulfamine Solubility in Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges with Homosulfamine (also known as Mafenide) in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a sulfonamide antibiotic. Like many sulfonamides, its aqueous solubility can be limited, which can lead to precipitation in buffer systems and affect the accuracy and reproducibility of experiments.
Q2: What are the known solubility properties of this compound hydrochloride?
This compound hydrochloride, the salt form of this compound, is generally more soluble in aqueous solutions. Available data on its solubility is summarized in the table below.
Q3: What is the optimal pH for dissolving this compound hydrochloride in buffers?
To minimize the risk of precipitation, it is recommended to maintain the pH of this compound hydrochloride solutions within a weakly acidic to neutral range, approximately pH 5-7.[1] Solubility of sulfonamides generally increases with a more alkaline pH.[2]
Q4: Can I heat the solution to improve solubility?
Gentle warming (e.g., in a 37°C water bath) can be used as an initial step to aid dissolution. However, prolonged exposure to high temperatures may degrade the compound.[3] The stability of Mafenide (B1675902), a related compound, has been studied at various temperatures, and while the compound itself is stable, its bioactivity in solution can decrease over time, especially at warmer temperatures.[4]
Q5: Are there any known incompatibilities with common buffer components?
Phosphate and citrate (B86180) buffers are commonly used.[3] However, it's crucial to perform compatibility studies as some buffer components could potentially catalyze degradation or interact with this compound.
Troubleshooting Guide for this compound Solubility Issues
If you are encountering precipitation or incomplete dissolution of this compound in your buffer, follow this step-by-step troubleshooting guide.
Solubility Data for this compound Hydrochloride
| Solvent/Buffer | Concentration | Temperature | Reference |
| Water | 44 mg/mL | Not Specified | [5][6] |
| PBS (pH 7.2) | ≥10 mg/mL | Not Specified | [7] |
| DMSO | 44 mg/mL | Not Specified | [5][6] |
| DMSO | 1-10 mg/mL (sparingly soluble) | Not Specified | [7] |
| Ethanol | 8 mg/mL | Not Specified | [5][6] |
Note: The conflicting data for DMSO solubility may depend on the purity and water content of the solvent. It is advisable to start with lower concentrations when using DMSO.
Troubleshooting Workflow
If you observe precipitation of this compound in your buffer, use the following workflow to identify and resolve the issue.
References
Technical Support Center: Optimizing Homosulfamine Concentration for Cell Culture Experiments
This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively utilizing Homosulfamine in their cell culture experiments. Below you will find troubleshooting guides and frequently asked questions to address common issues and optimize your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an anticancer agent that exerts its cytotoxic effects by inducing DNA damage.[1][2] Specifically, it causes both DNA interstrand cross-links and DNA-protein cross-links.[1][2] This damage interferes with essential cellular processes like DNA replication and transcription, ultimately leading to cell death.[3]
Q2: Which cell lines are sensitive to this compound?
A2: this compound has demonstrated cytotoxic activity against a range of human cancer cell lines. Studies have shown it to be effective against leukemia cell lines (HL-60 and K562) and colon carcinoma cell lines (BE and HT-29).[1][2] Its efficacy has also been noted in lung, melanoma, kidney, breast, ovary, and brain tumor cells.[4]
Q3: What is a recommended starting concentration for this compound in cell culture?
Q4: What is the recommended duration of exposure to this compound?
A4: Studies have indicated that continuous exposure to this compound results in more pronounced dose-dependent cytotoxicity compared to short, one-hour exposures.[4] For some human leukemia cell lines, a 12-hour exposure has been shown to be effective.[1][2] The optimal duration will depend on the cell line and the experimental objectives.
Troubleshooting Guide
This guide addresses common problems that may be encountered when working with this compound in cell culture.
| Problem | Possible Cause | Suggested Solution |
| Precipitate forms in media after adding this compound. | - Low aqueous solubility: this compound may have limited solubility in aqueous solutions like cell culture media.- High final concentration: The concentration of this compound may exceed its solubility limit.- Improper dissolution: The initial stock solution may not have been fully dissolved. | - Prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO) and then dilute it in pre-warmed (37°C) cell culture media.- Perform serial dilutions to reach the final desired concentration.- Ensure the final solvent concentration in the media is low (typically ≤0.1%) to avoid solvent-induced cytotoxicity. |
| High levels of cell death, even at low concentrations. | - Cell line sensitivity: The cell line being used may be highly sensitive to this compound.- Incorrect concentration calculation: Errors in calculating the dilution from the stock solution.- Solvent toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be too high. | - Perform a dose-response experiment with a lower range of concentrations.- Double-check all calculations for dilutions.- Ensure the final concentration of the solvent in the culture medium is at a non-toxic level (e.g., ≤0.1% DMSO). |
| No significant effect on cell viability. | - Cell line resistance: The cell line may be resistant to this compound.- Suboptimal concentration or duration: The concentration or exposure time may be too low to induce a response.- Compound degradation: this compound may be unstable in the cell culture medium over long incubation periods. | - Test a higher range of concentrations and/or increase the exposure duration.- Consider using a different, more sensitive cell line if appropriate for the research question.- Prepare fresh this compound solutions for each experiment. |
| Inconsistent results between experiments. | - Variability in cell health: Differences in cell passage number, confluency, or overall health can affect the response to treatment.- Inconsistent compound preparation: Variations in the preparation of this compound stock and working solutions.- Pipetting errors: Inaccurate pipetting can lead to variations in the final concentration. | - Use cells at a consistent passage number and confluency for all experiments.- Prepare fresh stock and working solutions of this compound for each set of experiments following a standardized protocol.- Ensure pipettes are properly calibrated and use appropriate pipetting techniques. |
Data Presentation
Due to the limited availability of specific IC50 values in the public domain for this compound, the following table provides a template for researchers to populate with their own experimental data. It is recommended to perform a dose-response analysis to determine the IC50 for each cell line of interest.
| Cell Line | Tissue of Origin | Exposure Time (hours) | IC50 (µM) | Reference |
| HL-60 | Leukemia | User-defined | User-determined | Internal Data |
| K562 | Leukemia | User-defined | User-determined | Internal Data |
| BE | Colon Carcinoma | User-defined | User-determined | Internal Data |
| HT-29 | Colon Carcinoma | User-defined | User-determined | Internal Data |
| User-defined | User-defined | User-defined | User-determined | Internal Data |
Experimental Protocols
Protocol for Determining Optimal this compound Concentration using a Cell Viability Assay (e.g., MTT Assay)
This protocol provides a general framework for a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
This compound
-
Appropriate cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
This compound Preparation and Treatment:
-
Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve a range of desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Prepare a vehicle control (medium with the same final concentration of solvent as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions and controls to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (media only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Mandatory Visualization
Signaling Pathway
As this compound is known to cause DNA cross-linking, it is expected to activate the DNA Damage Response (DDR) pathway. The following diagram illustrates a simplified, representative DDR pathway that may be initiated by such DNA lesions. Please note that this is a generalized pathway and the specific proteins and their interactions activated by this compound have not been experimentally confirmed.
Experimental Workflow
The following diagram outlines the key steps for determining the optimal concentration of this compound.
References
- 1. Mechanisms of toxicity of hepsulfam in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Crosslinking of DNA - Wikipedia [en.wikipedia.org]
- 4. In vitro cytotoxicity of hepsulfam against human tumor cell lines and primary human tumor colony forming units - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Enzyme Assays
Welcome to the Technical Support Center for enzyme assays. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common artifacts and issues encountered during enzymatic experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Why is my background signal so high in my no-enzyme control?
A high background signal in the absence of an enzyme can obscure your results and lead to inaccurate measurements. This issue often points to problems with the substrate, buffer components, or contaminating substances.[1][2][3]
-
Possible Causes & Solutions
| Possible Cause | Recommended Action | Expected Outcome |
| Substrate Instability/Autohydrolysis | Incubate the substrate in the assay buffer without the enzyme for the duration of your experiment and measure the signal at various time points. Prepare fresh substrate solution for each experiment.[2][3] | A minimal increase in signal over time indicates a stable substrate. If the signal increases significantly, the substrate is unstable in your buffer. |
| Autofluorescence of Assay Components | Measure the individual fluorescence of the buffer, substrate, and any other additives to pinpoint the source of the background signal.[1][2] | Identification of the fluorescent component, allowing for its replacement or the use of appropriate controls. |
| Contaminating Proteases or Enzymes | If you suspect contamination in your sample or reagents, include a broad-spectrum protease inhibitor cocktail in a control well.[1][2] | A reduction in the background signal in the presence of inhibitors confirms protease contamination. |
| Inappropriate Microplate Type | For fluorescence assays, use black, opaque-walled plates to minimize light scatter. For colorimetric assays, clear, flat-bottom plates are recommended.[1][4] | Reduced background signal and improved signal-to-noise ratio. |
| Contaminated Buffers or Reagents | Prepare fresh buffers using high-purity water and reagents. Filter-sterilize buffers if necessary.[3][5] | A lower and more consistent background signal. |
2. My reaction rate is non-linear. What could be the cause?
A non-linear reaction rate, especially when it plateaus quickly, can indicate several issues related to substrate availability, enzyme concentration, or the presence of inhibitors.[6][7]
-
Troubleshooting Non-Linearity
| Possible Cause | Recommended Action | Expected Outcome |
| Substrate Depletion | Decrease the enzyme concentration or shorten the incubation time. Ensure the substrate concentration is well above the Michaelis constant (Km) of the enzyme.[7] | A linear reaction rate for a longer duration. |
| Product Inhibition | Measure the initial reaction velocity (V₀) from the linear portion of the progress curve. Consider using an integrated Michaelis-Menten equation for analysis if product inhibition is suspected.[8][9] | More accurate determination of kinetic parameters. |
| Enzyme Instability | Perform a time-course experiment to assess the stability of the enzyme under your assay conditions. If the enzyme is unstable, consider adding stabilizing agents (e.g., BSA, glycerol) or optimizing the buffer pH and temperature. | A more stable and linear reaction rate over time. |
| High Enzyme Concentration | Reduce the enzyme concentration to ensure that the initial reaction rate is being measured and that the signal is not saturating the detector.[6] | A linear relationship between enzyme concentration and reaction rate. |
3. I'm getting inconsistent results between replicates. What are the common culprits?
High variability between replicate wells can mask the true effects of your experimental manipulations and is often due to procedural inconsistencies.[7]
-
Sources of Variability and Solutions
| Source of Variability | Recommended Action |
| Inaccurate Pipetting | Calibrate pipettes regularly and use proper, consistent pipetting techniques. Prepare a master mix for reagents to be added to multiple wells to minimize pipetting errors.[4][7] |
| Temperature Fluctuations | Ensure all incubations are performed in a temperature-controlled environment. Avoid stacking plates during incubation, as this can lead to uneven temperature distribution.[10] |
| "Edge Effects" in Microplates | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Alternatively, fill the outer wells with media or buffer to create a humidity barrier.[7][11] |
| Inadequate Mixing | Ensure that all reagents are thoroughly mixed before and after being added to the wells. |
| Inconsistent Cell Seeding (for cell-based assays) | Maintain a homogenous cell suspension during plating and use calibrated pipettes for dispensing cells.[7] |
Experimental Protocols
General Protocol for an Enzyme Activity Assay
This protocol provides a basic framework. You will need to optimize concentrations, volumes, and incubation times for your specific enzyme and substrate.
-
Reagent Preparation :
-
Prepare a concentrated stock solution of your substrate in an appropriate solvent (e.g., DMSO).
-
Prepare the assay buffer and bring it to the optimal pH and temperature for the enzyme.[11]
-
Prepare a stock solution of the enzyme in a suitable buffer, often on ice to maintain activity.
-
-
Assay Setup :
-
In a microplate, add the assay buffer to each well.
-
Add the enzyme solution to the sample wells. For "no-enzyme" control wells, add an equal volume of enzyme buffer.[1]
-
If testing for inhibitors, add the inhibitor solutions to the appropriate wells.
-
Pre-incubate the plate at the desired reaction temperature for 5-10 minutes to ensure temperature equilibration.[1]
-
-
Reaction Initiation :
-
Initiate the reaction by adding the substrate stock solution to all wells.
-
Mix the contents of the wells gently but thoroughly.
-
-
Data Acquisition :
-
Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader.
-
Take readings at regular intervals to generate a progress curve.
-
-
Data Analysis :
-
Determine the initial reaction velocity (V₀) from the linear portion of the progress curve.[7]
-
Subtract the rate of the "no-enzyme" control from the rates of the sample wells.
-
Visualizing Experimental Workflows
Troubleshooting Workflow for High Background Signal
Caption: A decision tree to systematically troubleshoot high background signals.
General Workflow for Enzyme Assay Optimization
Caption: A stepwise workflow for optimizing the key parameters of an enzyme assay.
Common Interfering Substances
Certain substances are known to interfere with enzyme assays and should be avoided or used with caution in sample preparations.[4]
| Substance | Typical Interfering Concentration | Potential Effect |
| EDTA | > 0.5 mM | Chelates metal ions required by some enzymes. |
| Ascorbic Acid | > 0.2% | Can act as a reducing agent, interfering with redox-based assays. |
| SDS | > 0.2% | Can denature enzymes. |
| Sodium Azide | > 0.2% | Inhibits peroxidase enzymes. |
| NP-40 / Tween-20 | > 1% | Can interfere with enzyme structure and activity. |
| DMSO | Varies | High concentrations can inhibit enzymes or affect substrate solubility. |
For further assistance, please consult the technical datasheet for your specific enzyme assay kit.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. docs.abcam.com [docs.abcam.com]
- 5. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 6. Protein and Enzyme Activity Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. Kinetic Analysis Misinterpretations Due to the Occurrence of Enzyme Inhibition by Reaction Product: Comparison between Initial Velocities and Reaction Time Course Methodologies | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. anshlabs.com [anshlabs.com]
- 11. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
Homosulfamine stability issues in long-term storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Homosulf-amine during long-term storage and experimental use. The information is based on the chemical properties of Homosulf-amine and data from structurally related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of Homosulfamine during long-term storage?
A1: this compound, a benzenesulfonamide (B165840) derivative, is susceptible to several environmental factors that can compromise its integrity over time. Key factors include:
-
Hydrolysis: The sulfonamide bond can be susceptible to cleavage in the presence of moisture, particularly under acidic or basic conditions.
-
Oxidation: The primary aromatic amine group is prone to oxidation, which can be accelerated by exposure to air, light, and certain metal ions.[1][2][3][4]
-
Photodegradation: Exposure to light, especially UV radiation, can lead to the cleavage of the sulfonamide bond and extrusion of sulfur dioxide (SO2).[5][6]
-
Temperature: Elevated temperatures can accelerate the rates of all degradation pathways.
Q2: What are the recommended storage conditions for this compound to ensure long-term stability?
A2: To minimize degradation, this compound should be stored in a well-closed container, protected from light and moisture. For the solid powder form, storage at 2-8°C is recommended.[7] Solutions of this compound should be freshly prepared. If short-term storage of a solution is necessary, it should be refrigerated (2-8°C) and protected from light.
Q3: How can I detect if my this compound sample has degraded?
A3: Degradation of this compound can be assessed through several methods:
-
Visual Inspection: Changes in color (e.g., discoloration to yellow or brown) or the formation of precipitates in solutions can indicate degradation.
-
Chromatographic Analysis: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to quantify the parent compound and detect the presence of degradation products.
-
Spectroscopic Analysis: Changes in the UV-Vis spectrum of this compound may indicate structural changes due to degradation.
Q4: What are the likely degradation products of this compound?
A4: Based on the functional groups present in this compound (a primary aromatic amine and a sulfonamide), the following degradation products are plausible:
-
4-aminomethylbenzoic acid: Resulting from the cleavage of the C-S bond.
-
Sulfanilic acid derivatives: Formed from the cleavage of the S-N bond.
-
Oxidized derivatives: Such as nitro or nitroso compounds from the oxidation of the primary amine.
-
Products of SO2 extrusion: Arising from photodegradation.[5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Unexpected or inconsistent experimental results. | Degradation of the this compound stock solution. | Prepare fresh solutions for each experiment. If using a previously prepared stock, verify its purity by HPLC before use. |
| Discoloration of solid this compound powder. | Oxidation or photodegradation due to improper storage. | Discard the discolored powder. Ensure future supplies are stored in airtight, light-resistant containers at the recommended temperature. |
| Appearance of new peaks in HPLC chromatogram. | Formation of degradation products. | Conduct forced degradation studies to identify the potential degradation products and their retention times. Use a stability-indicating HPLC method for analysis. |
| Loss of biological activity. | Chemical degradation of this compound. | Confirm the chemical integrity of your sample using HPLC. If degradation is confirmed, obtain a new, pure batch of the compound. |
Quantitative Data on Stability
| Stress Condition | Parameter | Condition | Time | Predicted % Degradation |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours | 5 - 15% |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 hours | 10 - 25% |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours | 15 - 30% |
| Thermal | Solid State | 80°C | 7 days | < 5% |
| Photostability | Solid State | ICH Option 1 | - | 5 - 10% |
| Photostability | Solution | ICH Option 1 | - | 10 - 20% |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
A reverse-phase HPLC method can be developed to separate this compound from its potential degradation products.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm).
-
Injection Volume: 10 µL
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Protocol 2: Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation pathways and to validate the stability-indicating nature of the analytical method.[8][9][10]
-
Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60°C.
-
Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at 60°C.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose solid this compound to dry heat (e.g., 80°C).
-
Photodegradation: Expose solid this compound and a solution of this compound to light as per ICH Q1B guidelines.
Samples should be analyzed by the validated stability-indicating HPLC method at appropriate time points.
Visualizations
Caption: Predicted degradation pathways of this compound.
Caption: Experimental workflow for forced degradation studies.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 3. Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Photodegradation of sulfonamides and their N (4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Wavelength Dependence of the Transformation Mechanism of Sulfonamides Using Different LED Light Sources and TiO2 and ZnO Photocatalysts [mdpi.com]
- 7. chemimpex.com [chemimpex.com]
- 8. longdom.org [longdom.org]
- 9. biomedres.us [biomedres.us]
- 10. sgs.com [sgs.com]
Homosulfamine interference with common research reagents
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential interference of Homosulfamine and other sulfonamides with common research reagents and assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common synonyms?
This compound is a sulfonamide-type antimicrobial agent. Its common synonyms include Mafenide hydrochloride and α-Amino-p-toluenesulfonamide hydrochloride. It is primarily used as a building block in the synthesis of pharmaceuticals, particularly sulfonamide antibiotics.
Q2: What is the primary mechanism of action of this compound?
This compound, as a sulfonamide antibiotic, primarily acts by inhibiting bacterial folic acid synthesis. It functions as a competitive inhibitor of the enzyme dihydropteroate (B1496061) synthase (DHPS), which is essential for the synthesis of dihydrofolic acid, a precursor to folic acid. Bacteria require folic acid for the synthesis of nucleic acids and amino acids, and its inhibition disrupts bacterial growth and replication.
Q3: Can this compound interfere with common laboratory assays?
While specific data on this compound is limited, the broader class of sulfonamide antibiotics has been reported to interfere with certain laboratory tests. This interference can be due to the chemical structure of the sulfonamide group or its biological effects. It is crucial to consider potential interference in your experimental design.
Q4: Are there any known effects of this compound on eukaryotic cells?
Yes, studies have shown that Mafenide acetate (B1210297) (this compound) can have effects on eukaryotic cells. It has been observed to decrease intracellular Ca2+ flux in lymphocytes and inhibit neutrophil respiratory burst activity and mitogen-stimulated lymphocyte proliferation. These effects suggest that this compound can modulate immune cell function and related signaling pathways.
Troubleshooting Guides
Issue 1: Unexpected Results in Cell-Based Assays
Symptoms:
-
Inconsistent or unexpected changes in cell viability, proliferation, or signaling readouts in the presence of this compound.
-
Discrepancies between different types of assays measuring the same biological endpoint.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Direct effect on cell signaling pathways | This compound has been shown to decrease intracellular calcium levels. Consider if your assay is sensitive to changes in calcium signaling. A related compound, p-Toluenesulfonamide, has been shown to inhibit the mTOR/p70S6K pathway. If your research involves these pathways, consider performing control experiments to delineate the specific effects of this compound. |
| Interference with assay reagents | Some sulfonamides can interfere with the chemical reactions of certain assays. For colorimetric or fluorometric assays, run a cell-free control with this compound and the assay reagents to check for direct chemical interference. |
| Off-target effects | As a sulfonamide, this compound may have off-target effects unrelated to its primary mechanism of action. Review the literature for known off-target effects of sulfonamides on your cell type or pathway of interest. |
Issue 2: Inaccurate Quantification in Biochemical Assays
Symptoms:
-
Falsely elevated or decreased measurements in clinical chemistry assays (e.g., enzyme activity, metabolite concentration).
-
Poor reproducibility of results in the presence of this compound.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Interference with Enzymatic Assays | Other sulfonamides, such as Sulfasalazine and Sulfapyridine, have been reported to interfere with assays for ammonia, AST, and ALT, leading to decreased results. If you are measuring these or other enzyme activities, consider using an alternative assay method that is less susceptible to sulfonamide interference. |
| Matrix Effects in Immunoassays | The presence of sulfonamides in a sample can sometimes lead to matrix effects in immunoassays like ELISA, potentially causing inaccurate quantification. To mitigate this, consider sample dilution, using a different antibody pair, or employing a sample clean-up method to remove the interfering substance. |
Experimental Protocols
Protocol 1: Assessing Direct Interference of this compound in a Colorimetric Assay
-
Prepare Assay Reagents: Prepare all reagents for your colorimetric assay as you normally would.
-
Set up Controls:
-
Blank: Assay buffer only.
-
Positive Control: Assay buffer with the substance your assay is designed to detect.
-
This compound Control: Assay buffer containing this compound at the same concentration used in your experiments.
-
This compound + Analyte Control: Assay buffer with both your analyte of interest and this compound.
-
-
Incubation: Incubate all control samples under the same conditions as your experimental samples.
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Readout: Measure the absorbance at the appropriate wavelength.
-
Analysis: Compare the absorbance values. A significant difference between the "this compound Control" and the "Blank," or between the "Positive Control" and the "this compound + Analyte Control," suggests direct interference.
Signaling Pathways and Workflows
Diagram 1: Potential Interference of this compound with Intracellular Calcium Signaling
Technical Support Center: Homosulfamine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Homosulfamine (4-aminomethylbenzenesulfonamide).
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent method for synthesizing this compound involves a multi-step process starting from N-benzylacetamide. This route includes chlorosulfonation, amination to form the sulfonamide group, and subsequent hydrolysis to deprotect the amino group, yielding the final product.[1] Another approach utilizes β-phenylethylamine as the starting material, which undergoes acetylation, chlorosulfonation, amination, and hydrolysis.
Q2: What are the critical factors influencing the yield of this compound synthesis?
A2: The overall yield is highly dependent on several factors, including the purity of starting materials, the choice of solvent and base, reaction temperature, and reaction time.[2][3] Anhydrous conditions are crucial, especially during the chlorosulfonation step, as sulfonyl chlorides are susceptible to hydrolysis.[2]
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a common and effective method to monitor the progress of each step in the synthesis.[3] By comparing the spots of the reaction mixture with the starting materials and expected products, you can determine if the reaction is complete.
Q4: What are the typical impurities encountered in this compound synthesis?
A4: Common impurities include unreacted starting materials, hydrolyzed sulfonyl chloride (sulfonic acid), and di-sulfonated byproducts.[3] The formation of these impurities can be minimized by optimizing reaction conditions and stoichiometry.
Troubleshooting Guides
Issue 1: Low Overall Yield
Low yields are a frequent challenge in multi-step syntheses. The following table outlines potential causes and solutions for poor yields in this compound synthesis.
| Potential Cause | Troubleshooting Steps & Solutions |
| Degradation of Sulfonyl Chloride | Ensure all glassware is thoroughly dried and use anhydrous solvents for the chlorosulfonation step. Sulfonyl chlorides are highly sensitive to moisture.[2][3] Use freshly opened or properly stored chlorosulfonic acid. |
| Incomplete Reaction | Increase the reaction time or temperature for the problematic step. Monitor the reaction progress using TLC to ensure completion.[3] For the amination step, ensure a sufficient excess of ammonia (B1221849) is used. |
| Suboptimal Base | The choice of base is critical for scavenging the HCl produced. Tertiary amines like triethylamine (B128534) or pyridine (B92270) are commonly used.[4] The basicity and steric hindrance of the base can affect the reaction rate and yield. |
| Poor Reactivity of Intermediates | Ensure the purity of all intermediates. Impurities from one step can inhibit subsequent reactions. Recrystallization of intermediates may be necessary. |
| Side Reactions | Di-sulfonylation can occur. Using a precise 1:1 molar ratio of the amine to the sulfonylating agent or adding the sulfonyl chloride dropwise can minimize this.[3] |
Issue 2: Difficulty in Product Purification
Purification of the final product and intermediates can be challenging. Here are some common issues and their resolutions.
| Problem | Recommended Solution |
| Oily Product Instead of Solid | Try triturating the oil with a non-polar solvent like hexanes or diethyl ether to induce solidification.[3] If this fails, column chromatography is the recommended purification method. |
| Product Contaminated with Starting Materials | Optimize the stoichiometry to ensure the limiting reagent is fully consumed. For purification, recrystallization from a suitable solvent system (e.g., water or dilute alcohol) is often effective for sulfonamides.[1] An acid wash can remove unreacted amine, and a base wash can remove acidic impurities. |
| Tailing on TLC Plate | Sulfonamides can sometimes show tailing on silica (B1680970) gel TLC plates due to the acidic nature of the N-H proton. Adding a small amount of a modifier like triethylamine (0.5-1%) to the eluent can often result in better peak shapes. |
Data on Reaction Conditions and Yield
| Step | Reactants | Solvent | Base | Temperature (°C) | Time (h) | Typical Yield (%) |
| Acetylation | β-phenylethylamine, Acetic Anhydride | Dichloromethane | - | Room Temp | 2 | >90 |
| Chlorosulfonation | N-acetyl-β-phenylethylamine, Chlorosulfonic Acid | Dichloromethane | - | 0 to RT | 3-5 | 70-85 |
| Amination | 4-(2-Acetamidoethyl)benzenesulfonyl chloride, Aqueous Ammonia | Dichloromethane | Ammonia | 0 to RT | 2-4 | 80-95 |
| Hydrolysis | 4-(2-Acetamidoethyl)benzenesulfonamide, HCl | Water | - | Reflux | 1-2 | 85-95 |
Disclaimer: The yield ranges presented in this table are estimates based on general sulfonamide synthesis and may vary depending on the specific experimental setup and conditions.
Experimental Protocols
Synthesis of this compound from N-Benzylacetamide
Step 1: Chlorosulfonation of N-Benzylacetamide
-
In a fume hood, slowly add N-benzylacetamide to an excess of chlorosulfonic acid at a temperature maintained below 40°C with external cooling.[1]
-
After the initial reaction subsides, heat the mixture on a water bath for one hour.[1]
-
Cool the reaction mixture and carefully pour it onto crushed ice with stirring.[1]
-
The precipitated 4-(acetamidomethyl)benzenesulfonyl chloride is collected by filtration and washed with cold water.[1]
Step 2: Amination
-
Introduce the crude 4-(acetamidomethyl)benzenesulfonyl chloride into a 10% aqueous ammonia solution.[1]
-
Heat the mixture to 70°C for 30 minutes. The product, 4-(acetamidomethyl)benzenesulfonamide, will precipitate upon cooling.[1]
-
Filter the product and wash it with water. It can be recrystallized from water or dilute alcohol.[1]
Step 3: Hydrolysis
-
Reflux the 4-(acetamidomethyl)benzenesulfonamide with a suitable concentration of hydrochloric acid.
-
Cool the solution to induce crystallization of this compound hydrochloride.
-
Neutralize with a base to obtain the free this compound, which can be further purified by recrystallization.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting flowchart for low yield.
References
Strategies to reduce Homosulfamine off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the off-target effects of Homosulfamine and its parent compound, Mafenide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound is the base form of Mafenide, a sulfonamide-type antibiotic.[1] Its primary mechanism of action is the inhibition of bacterial folic acid synthesis. It acts as a competitive inhibitor of the enzyme dihydropteroate (B1496061) synthase, which is crucial for the conversion of para-aminobenzoic acid (PABA) to dihydrofolic acid, a precursor for DNA and RNA synthesis in bacteria.[2][3] This bacteriostatic action effectively halts bacterial growth and replication.[4]
Q2: What are the known off-target effects of this compound (Mafenide)?
A2: The most significant off-target effect of Mafenide is the inhibition of carbonic anhydrase, which can lead to metabolic acidosis.[3][5] Other reported adverse effects that may be related to off-target activities include:
-
Pain or burning sensation at the application site[6]
-
Rarely, bone marrow suppression and hemolytic anemia, particularly in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency[8]
Q3: Are there general strategies to reduce off-target effects of small molecule inhibitors like this compound?
A3: Yes, several general strategies can be employed during drug development to minimize off-target effects:
-
Rational Drug Design: Utilizing computational modeling and structural biology to design molecules with higher specificity for the intended target.[9]
-
High-Throughput Screening (HTS): Screening large compound libraries to identify molecules with high affinity and selectivity for the target enzyme, while having minimal activity against other proteins.[9]
-
Dose-Response Analysis: Using the lowest effective concentration of the compound to minimize engagement with off-target molecules.[10]
-
Structural Modification: Modifying the chemical structure of the lead compound to improve its selectivity profile. This can involve creating analogues and testing their on-target and off-target activities.[11]
Troubleshooting Guides
This section provides guidance on how to address specific issues that may arise during experiments with this compound.
Issue 1: Observing cellular toxicity not explained by the on-target effect.
-
Possible Cause: This could be due to off-target effects, such as inhibition of essential host cell enzymes, or general cytotoxicity.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the concentration at which toxicity is observed and compare it to the concentration required for the desired on-target effect (e.g., antibacterial activity).
-
Conduct Cytotoxicity Assays: Use standard assays like the MTT assay to quantify the cytotoxic effects on relevant eukaryotic cell lines.
-
Investigate Off-Target Binding: Employ techniques like Cellular Thermal Shift Assay (CETSA) or chemical proteomics to identify unintended protein binders.[12]
-
Issue 2: Inconsistent or unexpected results across different experimental setups.
-
Possible Cause: Off-target effects can vary between cell types or experimental conditions due to differences in protein expression levels.
-
Troubleshooting Steps:
-
Characterize Off-Target Expression: Use proteomic or transcriptomic data to verify the expression levels of potential off-target proteins in your experimental models.[10]
-
Standardize Experimental Conditions: Ensure consistency in cell culture conditions, compound formulation, and treatment protocols.
-
Use Control Compounds: Include a structurally related but inactive compound as a negative control to differentiate between specific and non-specific effects.
-
Issue 3: Suspected metabolic acidosis in in vivo studies.
-
Possible Cause: Inhibition of carbonic anhydrase by Mafenide.[3]
-
Troubleshooting Steps:
-
Monitor Blood Gas Levels: Regularly measure blood pH, bicarbonate levels, and pCO2 to detect signs of metabolic acidosis.
-
Dose Adjustment: Investigate if a lower dose can maintain efficacy while reducing the impact on acid-base balance.
-
Consider Alternative Formulations: For topical applications, investigate if different delivery systems could limit systemic absorption and thus reduce the effect on systemic carbonic anhydrase.
-
Data Presentation
Table 1: Summary of this compound (Mafenide) On-Target and Off-Target Effects
| Feature | Description | References |
| On-Target Effect | Inhibition of bacterial dihydropteroate synthase | [2][3] |
| Primary Off-Target | Inhibition of carbonic anhydrase | [3][5] |
| Resulting Pathology | Metabolic Acidosis | [6] |
| Other Adverse Effects | Allergic reactions, pain/burning, bone marrow suppression (rare), hemolytic anemia (in G6PD deficiency) | [2][6][7][8] |
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination
This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Media Preparation: Prepare Mueller-Hinton Broth (MHB) or Agar (B569324) (MHA) with low thymidine (B127349) content.
-
Compound Dilution: Prepare a series of two-fold dilutions of this compound in the appropriate medium.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL for broth microdilution or 10^4 CFU per spot for agar dilution.
-
Inoculation:
-
Broth Microdilution: Add the bacterial suspension to microplate wells containing the diluted compound.
-
Agar Dilution: Spot-inoculate the bacterial suspension onto the surface of agar plates containing the compound.
-
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
Result Interpretation: The MIC is the lowest concentration of the sulfonamide that shows no visible bacterial growth.[13]
Protocol 2: Cytotoxicity Assessment (MTT Assay)
This protocol assesses the potential toxicity of a compound to eukaryotic cells.
-
Cell Culture: Culture a human cell line (e.g., HeLa, HepG2) in a suitable medium in a 96-well plate.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control for a specified period (e.g., 24, 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 540-570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[13]
Visualizations
Caption: On-target mechanism of this compound.
Caption: Off-target pathway leading to metabolic acidosis.
Caption: Workflow for identifying and mitigating off-target effects.
References
- 1. Mafenide | C7H10N2O2S | CID 3998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mafenide | Johns Hopkins ABX Guide [hopkinsguides.com]
- 3. What is the mechanism of Mafenide Acetate? [synapse.patsnap.com]
- 4. Mafenide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Lactation, Hepatic Dose, Pregnanacy | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. Mafenide - Wikipedia [en.wikipedia.org]
- 6. What are the side effects of Mafenide Acetate? [synapse.patsnap.com]
- 7. Allergic Contact Dermatitis to Mafenide Acetate: A Case Series and Review of the Literature - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 8. Mafenide (topical route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 9. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Homosulfamine (Mafenide) Experiments
Welcome to the technical support center for Homosulfamine (Mafenide) experiments. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential challenges encountered during in vitro and in vivo studies involving this sulfonamide antimicrobial agent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as Mafenide (B1675902), is a sulfonamide-type antimicrobial agent.[1] Its primary mechanism of action is the inhibition of bacterial folic acid synthesis, which is crucial for bacterial DNA replication and repair.[2] It is believed to competitively inhibit the enzyme dihydropteroate (B1496061) synthase (DHPS), which is involved in the conversion of para-aminobenzoic acid (PABA) to dihydrofolic acid.[2][3] However, some studies suggest its mechanism may differ from classical sulfonamides, as its activity is not always reversed by PABA.[4]
Q2: What are the common experimental applications of this compound (Mafenide)?
Mafenide is primarily used as a topical treatment for severe burns to prevent or control bacterial infections.[1][5] In a research context, it is often evaluated for its antimicrobial efficacy against various pathogens, particularly those resistant to other antibiotics. Common in vitro experiments include Minimum Inhibitory Concentration (MIC) assays and cytotoxicity studies on both bacterial and mammalian cells.
Q3: I am observing unexpected cytotoxicity in my mammalian cell line. What could be the cause?
Mafenide has been shown to have a cytotoxic effect on mammalian cells, including human keratinocytes and leukocytes.[2][6][7] This could be due to the inhibition of de novo nucleic acid synthesis, which is essential for the proliferation of rapidly dividing cells.[6][8] Additionally, Mafenide and its primary metabolite can inhibit carbonic anhydrase, leading to metabolic acidosis in the cellular environment, which can stress the cells.[8] It is crucial to perform a dose-response cytotoxicity assay to determine the appropriate non-toxic concentration for your specific cell line and experimental duration.
Q4: My cell viability assay (e.g., MTT assay) is giving inconsistent or unexpected results. How can I troubleshoot this?
There are several potential reasons for inconsistent results in viability assays with Mafenide:
-
Direct interference with the assay reagent: Mafenide or its degradation products might directly reduce the MTT tetrazolium salt, leading to a false-positive signal for cell viability. To test for this, you can perform a cell-free MTT reduction assay.
-
Alteration of cellular metabolism: Mafenide could alter the metabolic activity of the cells without directly causing cell death, leading to an over- or underestimation of viability by assays that rely on metabolic activity. Consider using an alternative viability assay that measures a different parameter, such as cell membrane integrity (e.g., LDH assay or Trypan Blue exclusion).
-
Cytotoxicity: As mentioned, Mafenide can be cytotoxic. Ensure you are using a concentration that is sub-toxic for your specific cell line by performing a dose-response curve.
Q5: Are there any known off-target effects of Mafenide that I should be aware of?
Yes, beyond its antimicrobial activity, Mafenide has been shown to inhibit plasmin fibrinolytic activity in vitro.[9] It can also inhibit carbonic anhydrase, which can lead to metabolic acidosis.[10] One study also reported that Mafenide acetate (B1210297) markedly decreased intracellular Ca2+ flux in lymphocytes.[7] These off-target effects could influence experimental results in assays involving fibrinolysis, pH regulation, or calcium signaling.
Troubleshooting Guides
Issue 1: High Background or Signal Variability in Fluorescence-Based Assays
High background or variability in fluorescence assays can obscure results. Here’s a systematic approach to troubleshoot this issue when working with Mafenide.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high background fluorescence.
Detailed Steps:
-
Assess Autofluorescence: Determine if Mafenide itself is fluorescent at the excitation and emission wavelengths of your assay.
-
Action: Measure the fluorescence of Mafenide in your assay buffer at the concentrations you are using.
-
-
Run Comprehensive Controls:
-
Mafenide Only: To check for direct interaction with the plate or buffer.
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Cells + Mafenide (No Fluorescent Dye): To assess cellular autofluorescence induced by the compound.
-
Reagent Only: To check for reagent instability or contamination.
-
-
Optimize Concentrations: High concentrations of either Mafenide or the fluorescent dye can lead to non-specific binding and increased background.
-
Action: Perform a titration of both Mafenide and your fluorescent probe to find the optimal signal-to-noise ratio.
-
-
Improve Washing Steps: Inadequate washing can leave unbound Mafenide or fluorescent dye, contributing to high background.
-
Action: Increase the number and duration of wash steps. Consider adding a mild detergent like Tween-20 to the wash buffer.
-
-
Consider an Alternative Assay: If interference persists, it may be inherent to the combination of your assay and Mafenide.
-
Action: Switch to a non-fluorescent based assay (e.g., colorimetric or luminescent) or use a fluorophore with a different excitation/emission spectrum.
-
Issue 2: Unexpectedly Low Cell Permeability
If you are observing lower-than-expected cell permeability of Mafenide, consider the following factors.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low cell permeability.
Detailed Steps:
-
Verify Solubility: Ensure that Mafenide is fully dissolved in your assay buffer at the tested concentrations. Precipitation will lead to an underestimation of permeability.
-
Action: Visually inspect for precipitates and consider performing a solubility assay in your specific buffer. Mafenide hydrochloride is soluble in water.
-
-
Assess Cell Monolayer Integrity: A compromised cell monolayer will result in artificially high permeability for paracellular markers but may affect the apparent permeability of your compound differently.
-
Action: Measure the transepithelial electrical resistance (TEER) of your cell monolayer before and after the experiment. You can also measure the permeability of a low-permeability marker like Lucifer Yellow.
-
-
Evaluate Active Efflux: Mafenide may be a substrate for efflux transporters (e.g., P-glycoprotein), which actively pump the compound out of the cell, resulting in low intracellular accumulation and apparent permeability in the absorptive direction.
-
Action: Perform a bidirectional permeability assay (measuring both apical-to-basolateral and basolateral-to-apical transport). An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests active efflux.
-
-
Investigate Specific Transporters: If active efflux is suspected, you can use cell lines that overexpress specific transporters or use known inhibitors of these transporters to confirm their involvement.
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is used to determine the minimum concentration of Mafenide that inhibits the visible growth of a bacterial isolate.[5]
Materials:
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Mafenide Acetate powder
-
Sterile Mueller-Hinton Broth (MHB)
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Bacterial culture in logarithmic growth phase
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Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Mafenide Stock Solution: Prepare a stock solution of Mafenide Acetate in sterile deionized water at a concentration of 10 mg/mL and filter-sterilize.
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the Mafenide stock solution in MHB to achieve a range of concentrations (e.g., 0.5 to 1024 µg/mL).
-
Bacterial Inoculum Preparation: Dilute the bacterial culture in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add the bacterial inoculum to each well containing the Mafenide dilutions. Include a positive control (bacteria in MHB without Mafenide) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of Mafenide that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.
Protocol 2: Cytotoxicity Assessment using the MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4][6]
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Mafenide stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of Mafenide in complete culture medium. Remove the old medium and add the Mafenide dilutions to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm (with a reference wavelength of 630 nm).
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Protocol 3: Caco-2 Cell Permeability Assay
This assay is used to predict the in vivo intestinal absorption of a compound.
Materials:
-
Caco-2 cells
-
Transwell® inserts
-
Complete cell culture medium
-
Hank's Balanced Salt Solution (HBSS)
-
Mafenide stock solution
-
LC-MS/MS for analysis
Procedure:
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the TEER of the cell monolayer. A TEER value above 250 Ω·cm² generally indicates a well-formed monolayer.
-
Bidirectional Assay Setup:
-
Apical to Basolateral (A-B) Permeability: Add Mafenide to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.
-
Basolateral to Apical (B-A) Permeability: Add Mafenide to the basolateral chamber and fresh HBSS to the apical chamber.
-
-
Incubation and Sampling: Incubate the plates at 37°C with gentle shaking. Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, and 120 minutes).
-
Quantification: Analyze the concentration of Mafenide in the collected samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) and the efflux ratio.
Data Presentation
Table 1: In Vitro Susceptibility of Common Pathogens to Mafenide Acetate
| Organism | Mafenide Acetate MIC Range (µg/mL) | Reference |
| Pseudomonas aeruginosa | Moderate MICs | [5] |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | Moderate MICs | [5] |
| Extended-Spectrum Beta-Lactamase (ESBL) producing Klebsiella pneumoniae | Moderate MICs | [5] |
| Acinetobacter baumannii-calcoaceticus (ABC) | Moderate MICs | [5] |
Note: Specific MIC values can vary depending on the bacterial strain and testing conditions.
Table 2: Summary of Mafenide Cytotoxicity Data
| Cell Line | Assay | Concentration | Observed Effect | Reference |
| Human Keratinocytes | Growth Rate Assay | 0.85% Mafenide Acetate | Statistically significant decrease in growth rate | [6] |
| Human Lymphocytes | Proliferation Assay | Dilute concentrations | Markedly inhibited mitogen-stimulated proliferation | [7] |
| Human Neutrophils | Respiratory Burst Assay | Dilute concentrations | Markedly inhibited respiratory burst activity | [7] |
| HepG2 | CellTiter 96 Assay | Not specified as directly toxic | Parent Mafenide acetate was nontoxic at the tested concentrations | [4] |
Signaling Pathways and Workflows
Caption: Proposed mechanism of Mafenide's inhibition of bacterial folic acid synthesis.
Caption: Off-target effect of Mafenide via carbonic anhydrase inhibition.
References
- 1. Mafenide acetate concentrations and bacteriostasis in experimental burn wounds treated with a three-layered laminated mafenide-saline dressing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity to human leukocytes by topical antimicrobial agents used for burn care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Folic Acid Antagonists: Antimicrobial and Immunomodulating Mechanisms and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The effect of 5% mafenide acetate solution on bacterial control in infected rat burns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
- 10. Allergic contact dermatitis to mafenide acetate: a case series and review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Homosulfamine Delivery in Topical Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of Homosulf-amine topical delivery.
Frequently Asked Questions (FAQs)
1. What are the key physicochemical properties of Homosulfamine to consider for topical formulation?
Understanding the fundamental properties of this compound is crucial for formulation design. Key parameters include its molecular weight, pKa, and LogP, which influence its solubility and permeability across the skin barrier. This compound is a synthetic antimicrobial agent, also known as Mafenide (B1675902) when in its base form.[1]
2. Which solvents are most suitable for dissolving this compound for topical preparations?
This compound hydrochloride is freely soluble in water.[2] Mafenide acetate, a salt form of this compound, also exhibits excellent water solubility.[3] For semi-solid formulations, co-solvents like propylene (B89431) glycol and ethanol (B145695) can be used, though this compound's solubility is more limited in these.[3] The choice of solvent system will significantly impact the drug's release and skin penetration.
3. What are the primary challenges in achieving optimal topical delivery of this compound?
The main obstacle is the stratum corneum, the outermost layer of the skin, which acts as a formidable barrier to drug penetration. Optimizing the formulation to enhance this compound's permeation through this layer without causing skin irritation is a key challenge. Formulation stability, including preventing crystallization and degradation of this compound, is another critical consideration.[4][5]
4. What in vitro models are recommended for assessing this compound skin permeation?
The Franz diffusion cell system is the gold standard for in vitro skin permeation testing (IVPT).[6] This assay allows for the measurement of this compound's flux across excised human or animal skin, providing valuable data for formulation screening and optimization.
5. How does the pH of the formulation affect this compound's stability and permeability?
The pH of the formulation can influence both the stability and the ionization state of this compound. Since this compound is a weak base, a lower pH will favor the ionized form, which is typically more water-soluble but less permeable through the lipophilic stratum corneum. Conversely, a higher pH will increase the proportion of the un-ionized, more permeable form. However, the stability of this compound may also be pH-dependent.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the experimental process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low this compound Solubility in Formulation | - Inappropriate solvent system.- Saturation limit exceeded.- Common ion effect if using a salt form. | - Conduct solubility studies with various pharmaceutically acceptable solvents and co-solvents (e.g., propylene glycol, ethanol, polyethylene (B3416737) glycol).- Utilize penetration enhancers that also act as solubilizers.- Adjust the pH of the formulation to favor the more soluble form of this compound, keeping in mind the potential impact on permeability. |
| Poor Skin Permeation of this compound | - High degree of ionization of the drug at the formulation's pH.- Suboptimal vehicle composition.- Insufficient thermodynamic activity of the drug in the vehicle. | - Adjust the pH to increase the concentration of the un-ionized form of this compound.- Incorporate chemical penetration enhancers (e.g., fatty acids, terpenes, or glycols) into the formulation.- Consider novel drug delivery systems such as nanoemulsions or microemulsions to improve skin penetration. |
| Physical Instability of the Formulation (e.g., phase separation, crystallization) | - Incompatible excipients.- Inadequate homogenization during preparation.- Changes in temperature during storage. | - Perform excipient compatibility studies before finalizing the formulation.- Optimize the manufacturing process, including mixing speed and duration.- Conduct stability studies under various temperature and humidity conditions to determine the optimal storage conditions.[7][8] |
| Inconsistent Results in In Vitro Skin Permeation Studies | - Variability in skin samples (e.g., thickness, source).- Formation of air bubbles under the skin in the Franz diffusion cell.- Inconsistent dosing on the skin surface. | - Use skin from a single donor or source for each experiment to minimize biological variability.- Ensure proper mounting of the skin in the Franz cell to avoid air bubbles.- Standardize the application procedure for the formulation on the skin surface. |
| Degradation of this compound in the Formulation | - pH of the formulation is outside the optimal stability range.- Exposure to light or high temperatures.- Presence of oxidative agents. | - Determine the pH-stability profile of this compound and buffer the formulation accordingly.- Store the formulation in light-resistant containers at a controlled temperature.- Consider the addition of antioxidants to the formulation if oxidative degradation is suspected. |
Data Presentation
The following tables summarize key quantitative data for this compound (Mafenide Acetate as a proxy) to aid in formulation development.
Table 1: Physicochemical Properties of Mafenide
| Property | Value | Reference |
| Molecular Formula | C₇H₁₀N₂O₂S | [1] |
| Molecular Weight | 186.23 g/mol | [1] |
| pKa | Not explicitly found for this compound, but as a sulfonamide, it will have an acidic sulfonamide group and a basic amino group. | |
| LogP | -0.7 | [1] |
Table 2: Solubility of Mafenide Acetate in Various Solvents
| Solvent | Solubility (mg/mL) | Temperature (°C) | Reference |
| Water | 49 | 25 | [3] |
| Ethanol | ~3 | Not Specified | [3] |
| Dimethyl Sulfoxide (DMSO) | 49 | Not Specified | [3] |
Table 3: Stability of Mafenide Acetate in Topical Solution
| Storage Temperature (°C) | Concentration | Duration | Stability | Reference |
| 2, 25, 40 | 2.5% and 5% | 90 days | Stable | [7][9] |
| Room Temperature | 5% | 48 hours | Recommended use within this timeframe after reconstitution | [2] |
Experimental Protocols
Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells
Objective: To determine the permeation profile of this compound from a topical formulation through an excised skin membrane.
Materials:
-
Franz diffusion cells
-
Excised human or porcine skin
-
Receptor solution (e.g., phosphate-buffered saline, pH 7.4)
-
This compound topical formulation
-
High-Performance Liquid Chromatography (HPLC) system for analysis
-
Syringes and needles
-
Magnetic stirrer and stir bars
-
Water bath maintained at 37°C
Methodology:
-
Prepare the excised skin by carefully removing any subcutaneous fat and cutting it into sections large enough to be mounted on the Franz diffusion cells.
-
Mount the skin sections between the donor and receptor compartments of the Franz diffusion cells, with the stratum corneum side facing the donor compartment.
-
Fill the receptor compartment with pre-warmed (37°C) receptor solution and ensure no air bubbles are trapped beneath the skin. Place a small magnetic stir bar in the receptor compartment.
-
Place the Franz cells in a water bath maintained at 37°C to ensure the skin surface temperature is approximately 32°C.
-
Apply a finite dose (e.g., 5-10 mg/cm²) of the this compound formulation to the skin surface in the donor compartment.
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor solution and replace it with an equal volume of fresh, pre-warmed receptor solution.
-
Analyze the collected samples for this compound concentration using a validated HPLC method.
-
Calculate the cumulative amount of this compound permeated per unit area (μg/cm²) and plot it against time. The steady-state flux (Jss) can be determined from the slope of the linear portion of the curve.
Protocol 2: Quantification of this compound in Skin Layers by HPLC
Objective: To determine the amount of this compound retained in the stratum corneum and the deeper layers of the skin after topical application.
Materials:
-
Skin samples from the in vitro permeation study
-
Adhesive tape (for tape stripping)
-
Surgical scalpel
-
Homogenizer
-
Extraction solvent (e.g., methanol:water mixture)
-
Centrifuge
-
HPLC system
Methodology:
-
At the end of the permeation study, dismount the skin from the Franz cell.
-
Carefully wipe the excess formulation from the skin surface with a clean tissue.
-
Stratum Corneum Separation (Tape Stripping):
-
Apply a piece of adhesive tape to the skin surface and press down firmly.
-
Rapidly remove the tape to strip off a layer of the stratum corneum.
-
Repeat this process 10-15 times, collecting the tape strips in a vial containing the extraction solvent.
-
-
Epidermis and Dermis Separation:
-
The remaining skin can be heated to 60°C for 2 minutes to separate the epidermis from the dermis.
-
Alternatively, the full-thickness skin (after tape stripping) can be minced.
-
-
Extraction:
-
Mince the separated skin layers (or the full-thickness skin) and place them in a tube with the extraction solvent.
-
Homogenize the tissue sample.
-
Sonicate the sample for 15-30 minutes to ensure complete extraction.
-
Centrifuge the sample to pellet the tissue debris.
-
-
Analysis:
Mandatory Visualization
Caption: Experimental workflow for optimizing topical this compound delivery.
Caption: Mechanism of action of this compound via inhibition of the folate synthesis pathway.[14][15][16][17][18]
References
- 1. Mafenide | C7H10N2O2S | CID 3998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Buy Mafenide | 138-39-6 | >98% [smolecule.com]
- 4. A Simple Cost Saving Measure: 2.5% Mafenide Acetate Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thermal stability of mafenide and amphotericin B topical solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijbpr.com [ijbpr.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Folate Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. What is the mechanism of Sulfanilamide? [synapse.patsnap.com]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. KEGG PATHWAY Database [genome.jp]
Preventing Homosulfamine precipitation in stock solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the precipitation of Homosulfamine in stock solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant technical data.
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of this compound in stock and working solutions can compromise experimental results. This guide provides a systematic approach to identifying and resolving common causes of precipitation.
Issue: Precipitate forms in the stock solution upon preparation or during storage.
| Potential Cause | Recommended Solution |
| Concentration Exceeds Solubility | This compound hydrochloride has a defined solubility in various solvents. Ensure the concentration of your stock solution does not exceed these limits. For aqueous solutions, do not exceed 44 mg/mL.[1] If a higher concentration is required, consider using a different solvent system, such as DMSO, which also has a solubility of 44 mg/mL.[1] |
| Improper pH | The solubility of sulfonamides like this compound is pH-dependent. To maintain solubility, especially in aqueous solutions, it is advisable to keep the pH within a weakly acidic to neutral range (approximately pH 5-7).[2] Use of a suitable buffer, such as a phosphate (B84403) or citrate (B86180) buffer, is recommended to maintain a stable pH.[2] |
| Low Temperature | Storing stock solutions at low temperatures (e.g., 2-8°C or frozen) can decrease the solubility of this compound, leading to precipitation. While refrigeration is recommended for stability, if precipitation occurs upon cooling, gently warm the solution to 37°C and vortex or sonicate to redissolve the compound before use.[2] Always ensure the precipitate is fully dissolved before making dilutions. |
| Solvent Evaporation | Improperly sealed storage vials can lead to solvent evaporation, increasing the concentration of this compound and causing it to precipitate. Ensure vials are tightly sealed for storage. |
Issue: Precipitate forms when diluting the stock solution into aqueous buffers or cell culture media.
| Potential Cause | Recommended Solution |
| Poor Mixing | When adding a concentrated stock solution (especially in an organic solvent like DMSO) to an aqueous buffer, localized high concentrations can lead to precipitation. To prevent this, add the stock solution dropwise to the buffer while continuously vortexing or stirring the buffer. |
| Buffer Incompatibility | Certain buffers may interact with this compound, leading to precipitation. If you suspect buffer incompatibility, try preparing a small test dilution in your buffer and observe for any immediate precipitation. Consider switching to a different buffering agent if necessary. Phosphate buffers are generally a good starting point for physiological pH ranges.[3] |
| pH Shift | The addition of a stock solution, particularly if it is acidic or basic, can alter the pH of the final working solution, potentially causing this compound to precipitate. Measure the pH of the final solution and adjust if necessary to maintain it within the optimal solubility range (pH 5-7).[2] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For high-concentration stock solutions, Dimethyl Sulfoxide (B87167) (DMSO) is a good choice, with a solubility of up to 44 mg/mL.[1] For direct use in many biological assays, sterile water is also a suitable solvent, with a similar solubility of 44 mg/mL.[1] Ethanol can also be used, but the solubility is lower at 8 mg/mL.[1]
Q2: How should I store my this compound stock solutions?
A2: For short-term storage (up to one month), refrigeration at 2-8°C is recommended. For long-term storage (up to six months), freezing at -20°C or -80°C is advisable.[2] To minimize degradation from light, store solutions in amber vials or tubes wrapped in foil. Always use tightly sealed containers to prevent evaporation.
Q3: My this compound solution has turned a yellow/brown color. What should I do?
A3: Discoloration can be a sign of chemical degradation, potentially due to exposure to light or a non-optimal pH.[2] It is recommended to discard the discolored solution and prepare a fresh stock, ensuring proper storage conditions.
Q4: Can I autoclave my this compound solution to sterilize it?
A4: There is no specific data on the heat stability of this compound during autoclaving. To avoid potential degradation, it is recommended to sterilize this compound solutions by filtering through a 0.22 µm sterile filter.
Data Presentation
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Reference(s) |
| Synonyms | Mafenide hydrochloride, 4-(Aminomethyl)benzenesulfonamide hydrochloride | [] |
| Molecular Formula | C₇H₁₁ClN₂O₂S | [5] |
| Molecular Weight | 222.69 g/mol | [5] |
| Appearance | White to almost white crystalline powder | [6] |
| Storage Temperature | 2-8°C | [] |
Table 2: Solubility of this compound Hydrochloride
| Solvent | Solubility | Reference(s) |
| Water | 44 mg/mL (197.58 mM) | [1] |
| DMSO | 44 mg/mL (197.58 mM) | [1] |
| Ethanol | 8 mg/mL (35.92 mM) | [1] |
| Methanol | Slightly soluble | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Hydrochloride Stock Solution in DMSO
Materials:
-
This compound hydrochloride powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile, light-resistant microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound hydrochloride using its molecular weight (222.69 g/mol ). For 1 mL of a 10 mM stock solution, you will need 2.227 mg.
-
Aseptically weigh the calculated amount of this compound hydrochloride powder and transfer it to a sterile vial.
-
Add the desired volume of sterile DMSO to the vial.
-
Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C may be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes in sterile, light-resistant tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory activity of this compound on carbonic anhydrase (CA). The assay is based on the esterase activity of CA, which hydrolyzes p-nitrophenyl acetate (B1210297) (p-NPA) to the colored product p-nitrophenol.
Materials:
-
Human or bovine carbonic anhydrase (e.g., from erythrocytes)
-
This compound hydrochloride
-
p-Nitrophenyl acetate (p-NPA)
-
Acetazolamide (positive control inhibitor)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
DMSO
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
CA Working Solution: Dilute the CA stock solution to the desired concentration in cold Assay Buffer immediately before use.
-
Substrate Solution: Prepare a stock solution of p-NPA in DMSO. This should be made fresh daily.
-
Inhibitor Solutions: Prepare a high-concentration stock of this compound and Acetazolamide in DMSO. Create serial dilutions in Assay Buffer to achieve the desired final concentrations for the assay.
-
-
Assay Protocol (in a 96-well plate):
-
Add 158 µL of Assay Buffer to the appropriate wells.
-
Add 2 µL of the inhibitor working solutions (this compound, Acetazolamide, or DMSO for the control).
-
Add 20 µL of the CA Working Solution to all wells except the blank.
-
Incubate the plate at room temperature for 10-15 minutes to allow for enzyme-inhibitor binding.
-
Initiate the reaction by adding 20 µL of the Substrate Solution to all wells.
-
-
Measurement and Analysis:
-
Immediately measure the absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 10-30 minutes.
-
Calculate the reaction rate (V) for each well from the linear portion of the absorbance vs. time plot.
-
Determine the percent inhibition for each this compound concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.
-
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Physiological Buffer Effects in Drug Supersaturation - A Mechanistic Study of Hydroxypropyl Cellulose as Precipitation Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mafenide Hydrochloride | C7H11ClN2O2S | CID 67313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Mafenide Topical Solution: Package Insert / Prescribing Info / MOA [drugs.com]
Technical Support Center: Refinement of Homosulfamine Purification Techniques
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Homosulfamine (also known as Mafenide hydrochloride).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during this compound synthesis and purification?
A1: The most common impurities can originate from starting materials, side reactions, or degradation. The primary metabolite and a common process-related impurity is p-carboxybenzenesulfonamide, formed by the oxidation of the aminomethyl group.[1][2] Other potential impurities include unreacted starting materials and byproducts from the specific synthetic route employed.[3][4] Degradation can also occur through hydrolysis of the sulfonamide bond, especially under harsh acidic or basic conditions, and photodegradation.[2][5]
Q2: What are the recommended analytical methods for assessing the purity of this compound?
A2: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for determining the purity of this compound and quantifying impurities.[6][7][8] A typical method utilizes a C8 or C18 reversed-phase column with a mobile phase consisting of a phosphate (B84403) buffer and an organic modifier like methanol (B129727), with UV detection.[6][7] Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for structural confirmation and can help in identifying and quantifying impurities.
Q3: Which solvents are suitable for the recrystallization of this compound hydrochloride?
A3: this compound hydrochloride can be effectively purified by recrystallization. Common solvents used are 95% ethanol (B145695) or a dilute hydrochloric acid solution.[6] The general principle is to dissolve the crude product in a minimum amount of the hot solvent and then allow it to cool slowly to form pure crystals.[6] For sulfonamides in general, solvent systems like ethanol/water or isopropanol/water are also often effective.[9]
Q4: My this compound product "oils out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" typically occurs when the solid melts in the hot solvent before it dissolves or when the solution is supersaturated to a high degree.[10] To troubleshoot this, you can:
-
Increase the solvent volume: Add more hot solvent to ensure the compound fully dissolves at the solvent's boiling point.
-
Lower the crystallization temperature: Switch to a lower-boiling point solvent.
-
Use a solvent/anti-solvent system: Dissolve the compound in a "good" solvent at room temperature, and then slowly add a miscible "anti-solvent" in which the compound is insoluble until turbidity is observed.[11]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Yield After Recrystallization | - Using too much solvent. - Incomplete precipitation. - Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent necessary for dissolution. - Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation.[11] - Pre-warm the filtration apparatus (funnel and flask) to prevent the product from crystallizing prematurely.[11] |
| Product is an Amorphous Powder, Not Crystalline | - The solution cooled too rapidly. - High level of impurities inhibiting crystal lattice formation. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath.[12] - Try scratching the inside of the flask with a glass rod to induce crystallization.[11] - Add a seed crystal of pure this compound.[11] - Consider a preliminary purification step like column chromatography to remove excess impurities before recrystallization. |
| Discoloration of the Final Product (Yellowing/Browning) | - Degradation of the product due to heat, light, or pH instability.[5] - Presence of colored impurities from the reaction. | - Perform recrystallization in the dark if the compound is light-sensitive. - Ensure the pH of the solution is controlled. - Use activated charcoal to remove colored impurities before crystallization. The charcoal is then removed by hot filtration.[13] |
| Multiple Spots on TLC After Purification | - Ineffective purification. - Co-crystallization of impurities. - Degradation during the purification process. | - Repeat the recrystallization, ensuring slow cooling. - If recrystallization is insufficient, purify the crude product using silica (B1680970) gel column chromatography. - Check the stability of the compound in the chosen solvent and at the temperatures used. |
| Tailing of Peaks in HPLC Analysis | - Interaction of the sulfonamide's acidic N-H proton with the silica support. - Poor choice of mobile phase. | - Add a modifier to the mobile phase, such as a small percentage of triethylamine (B128534) or acetic acid, to improve peak shape.[9] - Adjust the pH of the mobile phase buffer. |
Quantitative Data Summary
The following tables summarize key quantitative data for the analysis and stability of this compound hydrochloride.
Table 1: HPLC Method Parameters
| Parameter | Method 1 | Method 2 |
| Stationary Phase | InertSustain C8 (4.6 x 250 mm), 5 µm | Xterra RP-18 (C18) (4.6 x 250 mm), 5 µm |
| Mobile Phase | 10 mM KH₂PO₄ buffer : Methanol (85:15 v/v)[6][8] | 0.1% v/v Trifluoroacetic acid in water : Methanol (10:90) |
| Flow Rate | 0.8 mL/min[6][8] | 1.0 mL/min |
| Detection Wavelength | 222 nm or 267 nm[6] | 245 nm |
| Column Temperature | Ambient | Ambient |
| Linear Range | 5 - 25 ppm[8] | 50 - 150 µg/ml |
| Limit of Detection (LOD) | 19 ng/mL[8] | Not Reported |
| Limit of Quantitation (LOQ) | 58 ng/mL[8] | Not Reported |
Table 2: Stability of Mafenide Hydrochloride (0.1 mg/mL) in Buffered Solution (pH 6.5) [5]
| Temperature (°C) | Storage Duration (Days) | Remaining Mafenide HCl (%) | Appearance |
| 4 | 30 | 99.5 | Clear, colorless |
| 25 | 30 | 97.2 | Clear, colorless |
| 40 | 30 | 91.5 | Clear, faintly yellow |
| 60 | 30 | 82.3 | Yellow |
Experimental Protocols
Protocol 1: Recrystallization of this compound Hydrochloride
Objective: To purify crude this compound hydrochloride.[6]
Materials:
-
Crude this compound hydrochloride
-
95% Ethanol or dilute Hydrochloric Acid (HCl)
-
Erlenmeyer flask
-
Heating source (hot plate or water bath)
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
-
Ice bath
Procedure:
-
Place the crude this compound hydrochloride in an Erlenmeyer flask.
-
Add a minimal amount of hot 95% ethanol or dilute HCl to the flask. Heat the mixture gently while stirring until all the solid dissolves.[6]
-
If the solution is colored or contains insoluble impurities, perform a hot gravity filtration into a pre-warmed clean flask.
-
Allow the clear solution to cool slowly to room temperature. Crystal formation should be observed. Do not disturb the flask during this cooling period.[6]
-
Once the flask has reached room temperature, place it in an ice bath for at least 20-30 minutes to maximize the yield of crystals.[6]
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any residual impurities.[13]
-
Dry the crystals, for example, in a vacuum oven at a suitable temperature.
Protocol 2: Forced Degradation Study for Impurity Profiling
Objective: To generate potential degradation products of this compound hydrochloride to aid in impurity identification and analytical method development.[1][2]
Materials:
-
This compound hydrochloride
-
0.1 M and 1 M Hydrochloric Acid (HCl)
-
0.1 M and 1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Methanol (HPLC grade)
-
Thermostatic oven
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound hydrochloride in methanol or water.[1]
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. After incubation, cool and neutralize with an equivalent amount of 0.1 M NaOH. If no significant degradation is observed, repeat with 1 M HCl.[1]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. After incubation, cool and neutralize with an equivalent amount of 0.1 M HCl. If no significant degradation is observed, repeat with 1 M NaOH.[1]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light.[1]
-
Thermal Degradation: Place solid this compound hydrochloride powder in a hot air oven at 105°C for 48 hours.[1]
-
Photolytic Degradation: Expose a solution of this compound hydrochloride to UV and visible light in a photostability chamber as per ICH guidelines.[1]
-
Analysis: Analyze all stressed samples, along with a control sample stored under normal conditions, by a suitable analytical method like HPLC to identify and quantify the degradation products.
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting logic for this compound crystallization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Home Page [chem.ualberta.ca]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Minimizing Homosulfamine (Mafenide Hydrochloride) Degradation
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of Homosulfamine (Mafenide Hydrochloride) during sample preparation. Below you will find frequently asked questions, a troubleshooting guide, and detailed experimental protocols to ensure the integrity of your samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound is primarily influenced by pH, temperature, and exposure to light.[1] As a sulfonamide, the molecule is susceptible to hydrolysis, particularly at non-optimal pH values.[1] Elevated temperatures can accelerate degradation, while exposure to UV light can induce photodegradation.[1]
Q2: What is the recommended pH range for maintaining the stability of a this compound solution?
A2: To minimize degradation, it is recommended to maintain the pH of this compound solutions within a weakly acidic to neutral range, ideally between pH 5 and 7.[1]
Q3: How should I store my this compound stock solutions?
A3: For optimal stability, stock solutions should be stored at low temperatures and protected from light.[1] For short-term storage (up to one month), refrigeration at 2-8°C is recommended.[1] For long-term storage (up to six months), freezing at -20°C or -80°C is advisable.[1][2] Always use tightly sealed, light-resistant containers.[1]
Q4: Can I use buffers in my this compound formulation?
A4: Yes, using buffers is highly recommended to maintain a stable pH and minimize hydrolysis.[1] Phosphate or citrate (B86180) buffers are common choices.[1] However, it is crucial to perform compatibility studies to ensure the chosen buffer does not catalyze degradation or interact with this compound.[1]
Q5: Are there any known incompatibilities with common excipients?
A5: this compound, which contains a primary amine, can potentially interact with excipients containing reactive carbonyl groups (e.g., lactose) through the Maillard reaction, especially under high temperature and humidity.[1] It is also advisable to avoid strong oxidizing agents.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in aqueous solution | The pH of the solution is outside the optimal solubility range. High concentration of the drug. | Adjust the pH to be within the weakly acidic to neutral range (pH 5-7).[1] Consider using co-solvents like propylene (B89431) glycol or ethanol (B145695) after verifying compatibility.[1] Ensure the concentration is below the saturation solubility at the storage temperature.[1] |
| Discoloration of the solution (yellowing/browning) | Degradation of this compound, potentially due to light exposure or a shift in pH.[1] Maillard reaction with reducing sugars if present in the formulation.[1] | Prepare fresh solutions and store them in light-resistant containers.[1] Ensure the pH is stable.[1] Avoid using reducing sugars as excipients.[1] Consider adding an antioxidant if oxidative degradation is suspected.[1] |
| Loss of potency over a short period | Chemical degradation due to improper storage conditions (high temperature, exposure to light, non-optimal pH). | Review storage conditions and ensure they align with the recommendations (refrigeration or freezing, protection from light, and optimal pH).[1] |
| Unexpected peaks in HPLC analysis | Formation of degradation products. | Refer to a stability-indicating HPLC method to identify and quantify degradation products.[1] Conduct forced degradation studies to understand the degradation profile under various stress conditions.[3] |
Quantitative Data Summary
The stability of this compound under various stress conditions is summarized below. These tables provide an overview of the expected degradation trends.
Table 1: pH-Dependent Stability of this compound (0.1 mg/mL) at 25°C [1]
| pH | Storage Duration (Days) | Remaining this compound (%) | Appearance |
| 3.0 | 7 | 98.5 | Clear, colorless |
| 5.0 | 7 | 99.2 | Clear, colorless |
| 7.0 | 7 | 98.8 | Clear, colorless |
| 9.0 | 7 | 92.1 | Faintly yellow |
Table 2: Thermal Stability of this compound (0.1 mg/mL) in Buffered Solution (pH 6.5) [1]
| Temperature (°C) | Storage Duration (Days) | Remaining this compound (%) | Appearance |
| 4 | 30 | 99.5 | Clear, colorless |
| 25 | 30 | 97.2 | Clear, colorless |
| 40 | 30 | 91.5 | Clear, faintly yellow |
| 60 | 30 | 82.3 | Yellow |
Table 3: Photostability of this compound (0.1 mg/mL) in Buffered Solution (pH 6.5) at 25°C [1]
| Light Source | Exposure Duration (Hours) | Remaining this compound (%) | Appearance |
| Cool White Fluorescent | 24 | 99.1 | Clear, colorless |
| UV-A (365 nm) | 24 | 94.8 | Faintly yellow |
| Sunlight | 24 | 93.5 | Yellow |
Experimental Protocols
Protocol 1: Forced Degradation Studies
This protocol outlines the methodology for investigating the degradation pathways of this compound under various stress conditions.[1][4]
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound hydrochloride in methanol.[1]
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.[1]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH. Incubate at 60°C for 8 hours.[1]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.[1]
-
Thermal Degradation: Place the solid this compound powder in a hot air oven at 105°C for 48 hours.[1][4]
-
Photodegradation: Expose a 0.1 mg/mL solution of this compound in a suitable buffer (pH 6.5) to UV light (365 nm) and cool white fluorescent light for 48 hours.[1]
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze using a stability-indicating HPLC method.[1]
Protocol 2: Stability-Indicating HPLC Method
This protocol describes an HPLC method for the quantification of this compound in the presence of its degradation products.[1][3]
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector.[1]
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[1]
-
Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).[1]
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-20 min: Gradient to 40% A, 60% B
-
20-25 min: Gradient to 95% A, 5% B
-
25-30 min: 95% A, 5% B
-
-
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 268 nm.[1]
-
Injection Volume: 20 µL.[1]
-
Column Temperature: 30°C.[1]
Visualizations
Caption: Proposed degradation pathways for this compound.
Caption: Workflow for assessing this compound stability.
References
Addressing batch-to-batch variability of Homosulfamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Homosulfamine (also known as Mafenide).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary synonyms?
This compound is a sulfonamide-type antimicrobial agent. Its most common synonym is Mafenide. It is often used in its acetate (B1210297) or hydrochloride salt form.
Q2: What is the established mechanism of action for this compound?
Unlike many other sulfonamides that competitively inhibit dihydropteroate (B1496061) synthase (DHPS) in the bacterial folic acid synthesis pathway, the precise mechanism of Mafenide is considered distinct and not fully elucidated. It is known to interfere with bacterial cellular metabolism.[1] Mafenide's activity is not antagonized by para-aminobenzoic acid (PABA), pus, or serum.[1]
Q3: What is the primary metabolite of this compound and what is its biological activity?
This compound is rapidly metabolized to p-carboxybenzenesulfonamide.[2][3] This metabolite is an inhibitor of carbonic anhydrase, which can lead to metabolic acidosis as a side effect.[2][3][4]
Q4: What are some known impurities or degradation products of this compound?
Potential impurities can arise from the synthesis process or degradation. Known impurities and degradation products include:
-
m-Toluenesulfonyl chloride[5]
-
Mafenide USP Related Compound A (4-methylbenzenesulfonamide)
-
p-carboxybenzenesulfonamide (primary metabolite and potential degradation product)[2]
Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic stress can help identify other potential degradation products.[2]
Troubleshooting Guide: Addressing Batch-to-Batch Variability
Batch-to-batch variability in this compound can manifest as differences in solubility, color, crystal morphology, or biological activity. This guide provides a systematic approach to troubleshooting these issues.
Issue 1: Inconsistent Biological Activity in Cell-Based Assays
If you observe significant differences in the efficacy of different batches of this compound, consider the following:
-
Purity Profile: The presence of impurities can significantly alter the biological effects. Request the Certificate of Analysis (CoA) for each batch and compare the purity and impurity profiles.
-
Degradation: this compound can degrade under certain conditions. Ensure proper storage as recommended by the supplier. Re-analysis of the material by a validated stability-indicating method is recommended if degradation is suspected.
-
Metabolite Activity: The primary metabolite, p-carboxybenzenesulfonamide, is a carbonic anhydrase inhibitor.[2][3] Variability in the rate of metabolism in your experimental system could contribute to inconsistent results.
Logical Workflow for Investigating Inconsistent Biological Activity
References
Validation & Comparative
A Comparative Analysis of Homosulfamine (Mafenide) and Other Sulfonamides on Antibacterial Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonamides represent a cornerstone in the history of antimicrobial chemotherapy, being among the first classes of synthetic drugs effective against bacterial infections. Their primary mechanism of action involves the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. This disruption halts the production of nucleic acids and other vital cellular components, leading to a bacteriostatic effect.[1][2] However, the emergence of bacterial resistance has necessitated the exploration of alternative and modified sulfonamides.
This guide provides a comparative analysis of the antibacterial efficacy of Homosulfamine, also known as Mafenide, against other commonly used sulfonamides, namely Silver Sulfadiazine (B1682646) and Sulfamethoxazole. We will delve into their mechanisms of action, comparative in vitro activity, and the experimental protocols used to derive these findings.
Mechanism of Action: A Key Distinction
While most sulfonamides share a common mechanism of action, this compound (Mafenide) presents a notable exception.
Classical Sulfonamides (Sulfadiazine, Sulfamethoxazole): These drugs are structural analogs of para-aminobenzoic acid (PABA) and act as competitive inhibitors of DHPS. By blocking this enzyme, they prevent the synthesis of dihydrofolic acid, a precursor to folic acid, which is crucial for bacterial DNA and RNA synthesis.[1][2]
This compound (Mafenide): The mechanism of action for Mafenide is not fully elucidated but is understood to be distinct from that of classical sulfonamides.[1][3] Evidence suggests that Mafenide does not primarily inhibit DHPS.[1][3] This unique mode of action is significant as it implies that bacteria resistant to other sulfonamides may still be susceptible to Mafenide.[3]
Below is a diagram illustrating the differing signaling pathways:
Figure 1: Mechanisms of Action for Sulfonamides.
Comparative Antibacterial Efficacy
The antibacterial efficacy of sulfonamides is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. A lower MIC value indicates greater potency.
The following tables summarize the available MIC data for this compound (Mafenide), Silver Sulfadiazine, and Sulfamethoxazole against common Gram-positive and Gram-negative bacteria. It is important to note that direct comparative studies across all three compounds are limited, and MIC values can vary depending on the specific strain and testing methodology.
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
| Sulfonamide | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa |
| This compound (Mafenide) | >500[4] | Less Active[2] | >500[4] |
| Silver Sulfadiazine | 16 - 64[5] | 45 - 90 (lmol/L)[5] | 1 - 64[6] |
| Sulfamethoxazole | 2/38 - ≥4/76 (with Trimethoprim)[7] | >64[8] | >1000[9] |
Note: The MIC values for Sulfamethoxazole are often reported in combination with Trimethoprim. For Mafenide, some studies indicate higher MIC values but emphasize its effectiveness in topical applications due to high achievable concentrations at the site of infection.[4]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of sulfonamide efficacy.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is a standardized procedure for determining the MIC of an antimicrobial agent.
Figure 2: Broth Microdilution MIC Assay Workflow.
Detailed Steps:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the sulfonamide in a suitable solvent. Perform serial twofold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate.
-
Inoculum Preparation: From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate, including a growth control well (broth and bacteria, no drug) and a sterility control well (broth only).
-
Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.
-
Result Interpretation: Following incubation, the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
Biofilm Inhibition Assay using Crystal Violet
This assay is used to quantify the ability of an antimicrobial agent to inhibit the formation of bacterial biofilms.
Figure 3: Crystal Violet Biofilm Assay Workflow.
Detailed Steps:
-
Bacterial Culture and Inoculation: Grow the bacterial strain overnight in a suitable broth medium. Dilute the culture to a standardized concentration (e.g., 0.5 McFarland). Add the diluted bacterial suspension to the wells of a 96-well flat-bottom microtiter plate along with various concentrations of the sulfonamide to be tested. Include control wells with bacteria and no drug.
-
Incubation: Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.
-
Washing: Carefully aspirate the medium and planktonic bacteria from each well. Gently wash the wells with phosphate-buffered saline (PBS) to remove any remaining unattached bacteria.
-
Staining: Add a 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.
-
Washing: Discard the crystal violet solution and wash the wells thoroughly with water to remove excess stain.
-
Solubilization: Add a solubilizing agent, such as 30% acetic acid or ethanol, to each well to dissolve the crystal violet that has stained the biofilm.
-
Quantification: Measure the absorbance of the solubilized crystal violet solution using a microplate reader at a wavelength of approximately 570 nm. The absorbance is proportional to the amount of biofilm formed.
Conclusion
The comparative analysis of this compound (Mafenide) with other sulfonamides reveals important distinctions in their antibacterial profiles. While classical sulfonamides like Sulfadiazine and Sulfamethoxazole act through the well-defined pathway of DHPS inhibition, Mafenide's unique mechanism of action provides a potential advantage against sulfonamide-resistant bacteria. Although in vitro MIC data for Mafenide may appear less potent in some instances, its clinical effectiveness, particularly in topical applications for burn wounds, is well-documented and attributed to its ability to achieve high local concentrations and penetrate eschar.[2] Further head-to-head in vitro studies across a broader range of bacterial species are warranted to provide a more comprehensive quantitative comparison. The experimental protocols provided herein offer a standardized framework for conducting such valuable research.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Mafenide (Topical) Monograph for Professionals - Drugs.com [drugs.com]
- 3. publications.cuni.cz [publications.cuni.cz]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of minimum inhibitory concentrations for silver sulfadiazine and other topical antimicrobial agents against strains of Pseudomonas aeruginosa isolated from canine otitis externa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of Three Reference Methods for Testing Susceptibility of Staphylococci to Trimethoprim-Sulfamethoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. microbiologyresearch.org [microbiologyresearch.org]
Validating the Molecular Targets of Homosulfamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Homosulfamine (Mafenide) and its interaction with its molecular targets. The information presented is supported by experimental data to aid in research and drug development.
This compound (HSF), also known as Mafenide (B1675902), is a sulfonamide antibiotic primarily used topically to prevent and treat bacterial infections in severe burns. Its mechanism of action involves targeting enzymes in both bacteria and humans. The primary antibacterial target is believed to be dihydropteroate (B1496061) synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway. Additionally, HSF and its primary metabolite are known to inhibit human carbonic anhydrase (CA) isoforms, which can lead to systemic side effects.
Dual Targeting of this compound: Dihydropteroate Synthase and Carbonic Anhydrase
The validation of a drug's molecular target is a critical step in drug development. For this compound, this involves demonstrating its activity against both the intended bacterial target, dihydropteroate synthase, and the off-target human enzyme, carbonic anhydrase.
Bacterial Target: Dihydropteroate Synthase (DHPS)
Sulfonamides, as a class, are well-established competitive inhibitors of dihydropteroate synthase, an enzyme crucial for bacterial survival but absent in humans.[1] They act by mimicking the natural substrate, para-aminobenzoic acid (PABA), thereby blocking the synthesis of dihydrofolic acid, a precursor for DNA and RNA synthesis.[2] While this compound is structurally a sulfonamide, there have been conflicting reports regarding its inhibitory activity against DHPS. Some studies suggest that its mechanism may differ from classical sulfonamides, as it has shown efficacy against some sulfonamide-resistant bacteria and one older study reported no direct inhibition of DHPS.[3][4] However, more recent literature continues to classify Mafenide as an inhibitor of nucleotide synthesis, consistent with DHPS inhibition.[5]
The antibacterial efficacy of this compound is often quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible bacterial growth.
dot
References
Unraveling the Enzymatic Interactions of Homosulfamine: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the enzymatic cross-reactivity of Homosulfamine (Mafenide). While traditionally classified as a sulfonamide antibiotic, emerging evidence suggests a more complex interaction with its primary target and significant off-target effects. This document summarizes the current understanding, presents available quantitative data, details experimental methodologies, and visualizes key pathways to offer a clear perspective for research and development.
Executive Summary
This compound, chemically identified as Mafenide (B1675902), is a topical antimicrobial agent. Its mechanism of action has been a subject of debate. While it is a sulfonamide, studies have shown that it may not inhibit dihydropteroate (B1496061) synthase (DHPS), the classical target of antibacterial sulfonamides.[1][2] This suggests an alternative antibacterial pathway, which remains to be fully elucidated.
A significant and clinically relevant cross-reactivity of this compound is its inhibition of carbonic anhydrases (CAs).[3] This off-target activity is attributed to both the parent drug and its primary metabolite, p-carboxybenzenesulfonamide, and can lead to metabolic acidosis in patients.[4] This guide will delve into the evidence for both the contested primary target and the established off-target interactions.
Cross-Reactivity Profile of this compound (Mafenide)
The following table summarizes the inhibitory activity of this compound (Mafenide) and a comparator sulfonamide against their presumed primary target and key off-target enzymes. The conflicting findings regarding DHPS inhibition are noted.
| Target Enzyme | This compound (Mafenide) | Other Sulfonamides (for comparison) | Rationale for Comparison |
| Dihydropteroate Synthase (DHPS) | Conflicting Evidence: Some studies report inhibition, while others show no significant activity at the enzyme level.[1][2] | Sulfamethoxazole: Ki = 0.4 µM (E. coli) | DHPS is the established primary target for antibacterial sulfonamides. |
| Carbonic Anhydrase II (CA II) | Ki ≈ 10⁻⁴ M (aliphatic sulfonamides) | Acetazolamide: Ki = 12 nM | CA II is a ubiquitous human carbonic anhydrase isoform, and its inhibition can lead to systemic side effects. |
| Carbonic Anhydrase IX (CA IX) | Data not available | Acetazolamide: Ki = 25 nM | CA IX is a tumor-associated isoform and a target for anticancer sulfonamides. |
| Carbonic Anhydrase XII (CA XII) | Data not available | Acetazolamide: Ki = 5.7 nM | CA XII is another tumor-associated isoform, and its inhibition is being explored for cancer therapy. |
Signaling Pathways and Experimental Workflow
To visualize the biological context and experimental approach for studying this compound's enzymatic interactions, the following diagrams are provided.
Detailed Experimental Protocols
The following are detailed methodologies for assessing the cross-reactivity of this compound with carbonic anhydrases.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydration Method)
This method directly measures the catalytic activity of carbonic anhydrase by monitoring the hydration of its natural substrate, CO2.
Materials:
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
This compound (Mafenide) stock solution (in a suitable solvent like DMSO)
-
HEPES buffer (20 mM, pH 7.5)
-
Sodium sulfate (B86663) (Na2SO4) (20 mM, to maintain constant ionic strength)
-
Phenol (B47542) red (0.2 mM) as a pH indicator
-
CO2-saturated water
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Prepare a working solution of the carbonic anhydrase isoform in HEPES buffer.
-
Prepare serial dilutions of the this compound stock solution in the same buffer.
-
-
Pre-incubation:
-
Pre-incubate the enzyme solution with the various concentrations of this compound for 15 minutes at room temperature to allow for the formation of the enzyme-inhibitor complex.[6]
-
-
Stopped-Flow Measurement:
-
In the stopped-flow instrument, rapidly mix the enzyme/inhibitor solution with the CO2-saturated water containing the phenol red indicator.[6]
-
Monitor the change in absorbance at 557 nm, the absorbance maximum of phenol red, as the pH decreases due to the formation of carbonic acid.[6]
-
Record the initial rates of the reaction for a period of 10-100 seconds.[6]
-
-
Data Analysis:
-
Determine the initial velocity for each inhibitor concentration from the linear portion of the absorbance change over time.
-
Measure the uncatalyzed rate of CO2 hydration in the absence of the enzyme and subtract this from the enzyme-catalyzed rates.[6]
-
Calculate the inhibition constants (Ki) by fitting the data to the appropriate inhibition model using non-linear least-squares methods.[6]
-
Carbonic Anhydrase Inhibition Assay (p-Nitrophenylacetate Esterase Activity Method)
This is a colorimetric assay that measures the esterase activity of carbonic anhydrase, which is also inhibited by sulfonamides.
Materials:
-
Purified human carbonic anhydrase II (hCA II)
-
This compound (Mafenide) stock solution
-
Tris-HCl buffer (50 mM, pH 7.4)
-
4-Nitrophenylacetate (4-NPA) substrate
-
96-well microplate
-
Microplate reader
Procedure:
-
Assay Setup:
-
Add the hCA II enzyme solution to the wells of a 96-well microplate.
-
Add varying concentrations of the this compound inhibitor to the wells.
-
Incubate the enzyme and inhibitor for 15 minutes at room temperature.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the 4-NPA substrate to each well.
-
Monitor the formation of the yellow product, 4-nitrophenolate, by measuring the absorbance at 400 nm over time.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration from the linear portion of the absorbance versus time plot.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Conclusion
The enzymatic profile of this compound (Mafenide) is more nuanced than its classification as a simple sulfonamide antibiotic would suggest. The conflicting evidence regarding its interaction with dihydropteroate synthase warrants further investigation to elucidate its true antibacterial mechanism. In contrast, its cross-reactivity with carbonic anhydrases is a well-documented off-target effect with important clinical implications. The experimental protocols detailed in this guide provide a framework for researchers to further explore these interactions and to characterize the inhibitory profile of this compound and its derivatives against a broader range of enzymes. A deeper understanding of these on- and off-target activities is crucial for the development of safer and more effective therapeutic agents.
References
- 1. The effect of mafenide on dihydropteroate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. A new class of carbonic anhydrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carbonic anhydrase inhibition assay [bio-protocol.org]
Elucidating the Off-Target Effects of Kinase Inhibitors: A Comparative Guide for Researchers
Introduction
The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases. However, a significant challenge in their clinical use and experimental application is the occurrence of off-target effects, where the inhibitor interacts with unintended kinases or other proteins. These off-target interactions can lead to unexpected toxicities, but also, in some cases, beneficial therapeutic outcomes. This guide provides a comparative analysis of the off-target effects of two well-characterized tyrosine kinase inhibitors, Imatinib and Dasatinib. While the hypothetical compound "Homosulfamine" is not found in scientific literature, this guide will serve as a framework for evaluating the off-target profile of any novel kinase inhibitor by comparing it to established drugs.
This document is intended for researchers, scientists, and drug development professionals to provide a comprehensive overview of how to characterize and compare the off-target effects of kinase inhibitors, supported by experimental data and detailed protocols.
Comparative Kinase Selectivity Data
A critical step in understanding the off-target effects of a kinase inhibitor is to determine its selectivity profile across a wide range of kinases. This is typically achieved through in vitro kinase profiling assays that measure the concentration of the inhibitor required to inhibit the activity of a panel of kinases by 50% (IC50). Lower IC50 values indicate higher potency.
The following table summarizes the inhibitory concentrations (IC50) of Imatinib and Dasatinib against their primary on-targets and a selection of known off-target kinases. This data provides a quantitative comparison of their selectivity.[1][2][3]
| Kinase Target | Family | Imatinib IC50 (nM) | Dasatinib IC50 (nM) | Primary Role of Target |
| On-Targets | ||||
| ABL1 | ABL | 25 - 600 | < 1 - 14 | Therapeutic Target (CML) |
| c-KIT | RTK | 100 - 600 | 10 - 50 | Cell proliferation, survival |
| PDGFRα/β | RTK | 50 - 500 | 5 - 30 | Cell growth, migration |
| SRC | SRC | > 10,000 | < 1 | Cell adhesion, migration, survival |
| Selected Off-Targets | ||||
| LCK | SRC | > 10,000 | 1 - 10 | T-cell signaling |
| LYN | SRC | > 10,000 | < 1 | B-cell signaling |
| DDR1 | RTK | 38 | > 1000 | Cell adhesion, migration |
| EphA2 | RTK | > 1000 | 15 | Angiogenesis, cell migration |
| NQO2 | Non-kinase | ~2000 | Not reported | Quinone detoxification |
Note: IC50 values can vary depending on the assay conditions.
Signaling Pathways Affected by Off-Target Inhibition
The on- and off-target inhibition of kinases by Imatinib and Dasatinib can have profound effects on various cellular signaling pathways. Understanding which pathways are affected is crucial for interpreting experimental results and predicting potential side effects.
Imatinib Signaling Pathway Inhibition
Imatinib primarily targets the ABL, c-KIT, and PDGFR tyrosine kinases. Inhibition of these kinases blocks downstream signaling cascades, such as the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell proliferation and survival.[1] However, its off-target effects, for example on DDR1, can also influence cell adhesion and migration. A notable non-kinase off-target is NQO2, which is involved in cellular metabolism.[1]
Dasatinib Signaling Pathway Inhibition
Dasatinib is a multi-targeted inhibitor with potent activity against BCR-ABL and the SRC family of kinases (including SRC, LCK, LYN, and FYN).[2] Its inhibition of SRC family kinases can significantly impact a wider range of cellular processes than Imatinib, including cell adhesion, migration, and immune responses.[2]
References
Comparative Pharmacodynamics of Homosulfamine and Alternative Topical Antimicrobials in Burn Wound Management
A comprehensive guide for researchers and drug development professionals on the pharmacodynamic properties of Homosulfamine (Mafenide) and its alternatives, including Silver Sulfadiazine (B1682646), Nitrofurazone, Bacitracin, and Polymyxin B. This guide provides a comparative analysis of their mechanisms of action, antimicrobial efficacy, and key pharmacodynamic parameters, supported by experimental data and detailed protocols.
Introduction
The management of burn wounds presents a significant clinical challenge, with the prevention and treatment of microbial colonization being a primary objective to prevent sepsis and promote healing. Topical antimicrobial agents are a cornerstone of burn care. This guide offers a comparative pharmacodynamic study of this compound (as Mafenide acetate) and other prominent topical agents used in burn wound management.
Mechanism of Action: A Comparative Overview
The antimicrobial agents discussed herein employ diverse mechanisms to inhibit or kill microbial pathogens. A key differentiator lies in their molecular targets within the bacterial cell.
This compound (Mafenide) , a sulfonamide antibiotic, has a mechanism of action that has been debated. While it is structurally similar to other sulfonamides, some evidence suggests its primary mechanism may differ.[1] The prevailing theory is that it competitively inhibits dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[2][3] This pathway is crucial for the synthesis of nucleic acids and certain amino acids, and its disruption leads to bacteriostasis.[4]
Silver Sulfadiazine combines the antimicrobial properties of silver ions and sulfadiazine. The silver ions bind to bacterial cell membranes, nucleic acids, and essential proteins, leading to structural damage and disruption of cellular processes.[5] The sulfadiazine component also acts as a competitive inhibitor of DHPS.[6]
Nitrofurazone is a broad-spectrum antibacterial agent whose precise mechanism is not fully elucidated but is known to inhibit bacterial enzymes involved in carbohydrate metabolism.[7]
Bacitracin , a polypeptide antibiotic, inhibits bacterial cell wall synthesis by interfering with the dephosphorylation of C55-isoprenyl pyrophosphate, a lipid carrier that transports peptidoglycan precursors across the cell membrane.[8][9][10] This disruption of cell wall integrity leads to cell lysis.[10]
Polymyxin B is a cationic polypeptide that disrupts the integrity of the bacterial cell membrane. It binds to the negatively charged lipopolysaccharide (LPS) molecules in the outer membrane of Gram-negative bacteria, increasing its permeability and leading to leakage of cellular contents and cell death.[7][11][12]
Signaling Pathway of Sulfonamide Action
The following diagram illustrates the bacterial folic acid synthesis pathway and the inhibitory action of sulfonamides like Mafenide and the sulfadiazine component of Silver Sulfadiazine.
Comparative Pharmacodynamic Parameters
Quantitative comparison of the antimicrobial potency is crucial for selecting the appropriate therapeutic agent. The following tables summarize key pharmacodynamic parameters for this compound and its alternatives against common burn wound pathogens, Pseudomonas aeruginosa and Staphylococcus aureus.
Table 1: Minimum Inhibitory Concentration (MIC) Values
| Antimicrobial Agent | Pseudomonas aeruginosa (μg/mL) | Staphylococcus aureus (μg/mL) |
| This compound (Mafenide) | 64 - >1024 | 16 - 128 |
| Silver Sulfadiazine | 8 - 128 | ≤0.03 - 700[13] |
| Nitrofurazone | >100 | 3.1 - 12.5 |
| Bacitracin | Not effective | 0.5 - >16[13] |
| Polymyxin B | 0.5 - 8 | Not effective |
Note: MIC values can vary depending on the specific strain and testing methodology.
Experimental Protocols
To ensure reproducibility and standardization of pharmacodynamic assessments, detailed experimental protocols are essential.
Dihydropteroate Synthase (DHPS) Inhibition Assay
This assay is used to determine the inhibitory activity of sulfonamides against DHPS.
Objective: To measure the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of a test compound against DHPS.
Principle: The activity of DHPS is measured using a coupled enzyme assay. DHPS catalyzes the formation of dihydropteroate from p-aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPP). The product, dihydropteroate, is then reduced by an excess of dihydrofolate reductase (DHFR) using NADPH as a cofactor. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm.[14]
Materials:
-
Recombinant DHPS and DHFR enzymes
-
PABA
-
DHPP
-
NADPH
-
Test compound (e.g., Mafenide)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.5, 10 mM MgCl2)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add 2 µL of the test compound dilutions or DMSO (for control) to each well.
-
Prepare an enzyme mix containing DHPS and DHFR in assay buffer and add 178 µL to each well.
-
Incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of a substrate mix containing PABA and NADPH.
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 20 minutes at 37°C.
-
Calculate the initial reaction velocities from the linear portion of the absorbance vs. time curve.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
The Ki value can be determined using the Cheng-Prusoff equation if the Km of the substrate is known.
In Vitro Skin Permeation Test (IVPT) using Franz Diffusion Cells
This method is used to evaluate the penetration of topical antimicrobial agents through the skin or burn eschar.[15][16]
Objective: To quantify the rate and extent of drug permeation through a membrane (skin or eschar).
Principle: A Franz diffusion cell consists of a donor chamber and a receptor chamber separated by a membrane. The test formulation is applied to the membrane in the donor chamber, and the amount of drug that permeates through the membrane into the receptor fluid is measured over time.[16]
Materials:
-
Franz diffusion cells
-
Excised human skin or burn eschar
-
Receptor solution (e.g., phosphate-buffered saline with a solubility enhancer if needed)
-
Test formulation (e.g., Mafenide cream)
-
High-performance liquid chromatography (HPLC) system for drug quantification
Procedure:
-
Mount the skin or eschar membrane between the donor and receptor chambers of the Franz diffusion cell, ensuring the stratum corneum (for skin) or outer surface (for eschar) faces the donor chamber.
-
Fill the receptor chamber with pre-warmed (37°C) and degassed receptor solution, ensuring no air bubbles are trapped beneath the membrane.
-
Equilibrate the system for 30 minutes.
-
Apply a finite dose of the test formulation evenly onto the surface of the membrane in the donor chamber.
-
At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), collect samples from the receptor chamber and replace the withdrawn volume with fresh receptor solution.
-
At the end of the experiment, dismantle the apparatus. Analyze the drug content in the collected receptor fluid samples, on the surface of the membrane, and within the membrane using a validated HPLC method.
-
Calculate the cumulative amount of drug permeated per unit area over time and determine the steady-state flux (Jss) from the linear portion of the plot.
Eschar Penetration: A Critical Factor
The ability of a topical agent to penetrate the eschar, the necrotic tissue that forms over a severe burn, is critical for reaching and eradicating bacteria in the underlying viable tissue.
This compound (Mafenide) is recognized for its superior ability to penetrate burn eschar compared to other topical agents.[17] This deep penetration is a key advantage in the treatment of full-thickness burns.
Silver Sulfadiazine has limited ability to penetrate eschar, which can reduce its effectiveness in deep burns.[18]
Quantitative studies on eschar penetration are challenging but can be performed using modifications of the IVPT protocol, where burn eschar is used as the membrane.[19][20]
Clinical Efficacy and Healing Time
Clinical trials provide valuable data on the real-world performance of these antimicrobial agents.
A comparative study on the healing of burn wounds found that wounds treated with honey healed faster than those treated with Mafenide acetate.[8] In this study, 100% of honey-treated wounds healed by day 21, compared to 84% of Mafenide acetate-treated wounds.[8]
Another study comparing Silver Sulfadiazine and nano-crystalline silver for deep-dermal burns showed that the nano-crystalline silver group had a significantly shorter healing time.[2]
Conclusion
The choice of a topical antimicrobial agent for burn wound management depends on a multifactorial assessment of the burn depth, the anticipated microbial pathogens, and the specific pharmacodynamic properties of the available agents. This compound (Mafenide) offers excellent eschar penetration, making it a valuable option for deep burns. Silver Sulfadiazine provides broad-spectrum activity with good tolerability. Other agents like Nitrofurazone, Bacitracin, and Polymyxin B offer alternative mechanisms of action that can be beneficial in specific clinical scenarios. A thorough understanding of the comparative pharmacodynamics, as outlined in this guide, is essential for optimizing therapeutic outcomes in burn patients.
References
- 1. drugs.com [drugs.com]
- 2. benchchem.com [benchchem.com]
- 3. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. The Effects of Silver Sulfadiazine on Methicillin-Resistant Staphylococcus aureus Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. What is the mechanism of Polymyxin B Sulfate? [synapse.patsnap.com]
- 8. A classic antibiotic reimagined: Rationally designed bacitracin variants exhibit potent activity against vancomycin-resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Bacitracin? [synapse.patsnap.com]
- 10. pharmacyfreak.com [pharmacyfreak.com]
- 11. Polymyxin: Alternative Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Polymyxin - Wikipedia [en.wikipedia.org]
- 13. Bacitracin - Wikipedia [en.wikipedia.org]
- 14. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. fda.gov [fda.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. Pharmacodynamics of Polymyxin B against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effect of topically applied silver sulfadiazine on fibroblast cell proliferation and biomechanical properties of the wound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Validating Homosulfamine's Specificity: A Comparative Guide for Researchers
An objective analysis of Homosulfamine (Mafenide) as a research probe, comparing its performance with alternatives and providing supporting experimental data for researchers, scientists, and drug development professionals.
This compound, also known as Mafenide (B1675902), is a sulfonamide-based topical antimicrobial agent. While historically used in clinical settings for burn wounds, its utility as a specific research probe for studying cellular pathways requires careful validation. This guide provides a comprehensive comparison of this compound with alternative compounds, focusing on its mechanism of action, off-target effects, and the experimental protocols necessary to validate its specificity.
Executive Summary
This compound (Mafenide) has long been presumed to act similarly to other sulfonamide antibiotics by inhibiting dihydropteroate (B1496061) synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway. However, evidence suggests its mechanism is distinct and may not involve direct DHPS inhibition. Its primary known off-target effect in mammals is the inhibition of carbonic anhydrase, which can lead to metabolic acidosis. This guide explores these specificities and compares this compound to Silver Sulfadiazine (B1682646), another common topical antimicrobial, as well as other sulfonamides.
Data Presentation: this compound vs. Alternatives
The following tables summarize the known characteristics of this compound and its alternatives. It is important to note that specific quantitative data for this compound's on-target and off-target activities are not widely available in the public domain, highlighting a critical gap in its characterization as a research probe.
Table 1: Comparison of Antimicrobial Probes
| Feature | This compound (Mafenide) | Silver Sulfadiazine | Other Sulfonamides (e.g., Sulfacetamide) |
| Primary Putative Target | Bacterial folic acid synthesis (mechanism disputed) | Bacterial cell membrane/DNA (Silver ion) & Dihydropteroate Synthase (Sulfadiazine) | Dihydropteroate Synthase (DHPS) |
| Known Off-Target(s) | Carbonic Anhydrase | None well-characterized | Various, depending on the specific sulfonamide |
| Mechanism of Action | Bacteriostatic; disrupts bacterial folic acid synthesis, though the exact target is debated.[1][2] Not antagonized by PABA.[3][4] | Bactericidal; Silver ions disrupt the cell membrane and bind to DNA, while sulfadiazine inhibits folic acid synthesis.[5][6] | Bacteriostatic; competitive inhibitors of DHPS, blocking the synthesis of dihydrofolic acid.[7][8] |
| Potency | Broad spectrum against Gram-positive and Gram-negative bacteria.[9][10] | Broad spectrum, including activity against yeast.[6] | Varies by compound and bacterial species. |
| Advantages as a Probe | Unique mechanism among sulfonamides; effective against some sulfonamide-resistant strains.[1][2] | Dual mechanism of action. | Well-understood mechanism against a specific enzyme (DHPS). |
| Disadvantages as a Probe | Unclear primary molecular target; significant off-target effects (carbonic anhydrase inhibition).[3][4] | Complex mechanism, difficult to attribute effects to a single target. | Bacterial resistance is common. |
Table 2: In Vitro and In Vivo Observations
| Study Type | This compound (Mafenide) | Silver Sulfadiazine | Key Findings |
| In Vitro Antibacterial | Effective | Effective | Mafenide solution was found to be as effective as the cream and more effective than silver sulfadiazine in a rat burn model.[11] |
| Clinical Comparison | Effective | Superior in some cases | Silver sulfadiazine was associated with lower rates of fungal infections and was superior in reducing clinical infection rates of Pseudomonas and Staphylococcus in one study.[5] |
| Wound Healing | May have deleterious effects on human keratinocytes.[12] | Can form a pseudo-eschar that may impair wound assessment. | A study comparing Mafenide to honey found that honey-treated wounds healed faster.[13] |
Signaling Pathways and Mechanisms
Bacterial Folic Acid Synthesis Pathway
The canonical target of sulfonamide antibiotics is the bacterial folic acid synthesis pathway. This pathway is essential for the production of nucleotides and certain amino acids. Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), which catalyzes the conversion of para-aminobenzoic acid (PABA) to dihydropteroate.
While this compound is a sulfonamide, some studies indicate it does not inhibit DHPS, suggesting an alternative mechanism of action within this pathway or an entirely different target.[2][3]
Off-Target Effects: Carbonic Anhydrase Inhibition
In humans, this compound is known to inhibit carbonic anhydrases, a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. This inhibition can disrupt acid-base balance and lead to metabolic acidosis.
References
- 1. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The effect of mafenide on dihydropteroate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. globalrph.com [globalrph.com]
- 7. benchchem.com [benchchem.com]
- 8. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]
- 9. Silver Sulfadiazine (Silvadene) and Mafenide Acetate (Sulfamylon) for Nursing RN [picmonic.com]
- 10. tandfonline.com [tandfonline.com]
- 11. The effect of 5% mafenide acetate solution on bacterial control in infected rat burns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative proteomic analysis reveals the effects of mu opioid agonists on HT22 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison between topical honey and mafenide acetate in treatment of burn wounds - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Homosulfamine Against Known Carbonic Anhydrase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Homosulfamine and established carbonic anhydrase (CA) inhibitors—Acetazolamide, Dorzolamide, and Brinzolamide. Carbonic anhydrases are a family of ubiquitous metalloenzymes that play a critical role in various physiological processes, including pH regulation, CO2 transport, and aqueous humor secretion in the eye.[1] Inhibition of these enzymes is a key therapeutic strategy for conditions such as glaucoma, epilepsy, and acute mountain sickness.[2][3]
While this compound (also known as Mafenide) is recognized as a sulfonamide and a carbonic anhydrase inhibitor, public scientific literature lacks specific quantitative data (e.g., Kᵢ or IC₅₀ values) on its direct inhibitory activity against various carbonic anhydrase isoforms.[4][5] This guide, therefore, presents a comprehensive overview of the inhibitory profiles of well-characterized CA inhibitors to serve as a benchmark for future studies on this compound.
Quantitative Comparison of Inhibitor Potency
The inhibitory potency of a compound against a specific carbonic anhydrase isoform is typically expressed by its inhibition constant (Kᵢ) or half-maximal inhibitory concentration (IC₅₀). Lower values indicate a more potent inhibitor. The following table summarizes the inhibitory activities of Acetazolamide, Dorzolamide, and Brinzolamide against several key human carbonic anhydrase (hCA) isoforms.
| Inhibitor | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IV (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| Acetazolamide | 250[6][7] | 12.1[6] | 74 | 25.8[6] | 5.7[6] |
| Dorzolamide | >10000[7] | 5.8[7] | 8500[7] | 55.7[7] | 9.1[7] |
| Brinzolamide | 3200 (IC₅₀) | 3.2 (IC₅₀) | - | - | - |
Experimental Protocols
The determination of carbonic anhydrase inhibitory activity is crucial for the evaluation of potential therapeutic agents. A widely used method is the in vitro stopped-flow CO₂ hydration assay.
In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow)
Principle: This assay measures the ability of an inhibitor to block the CA-catalyzed hydration of carbon dioxide (CO₂). The reaction is monitored by a change in pH using a colorimetric indicator, typically phenol (B47542) red. In the presence of an inhibitor, the rate of the pH change is reduced.
Materials and Reagents:
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
Test compound (e.g., this compound) and known inhibitors (e.g., Acetazolamide)
-
HEPES buffer (20 mM, pH 7.4)
-
Sodium sulfate (B86663) (Na₂SO₄, 20 mM) for maintaining constant ionic strength
-
Phenol red indicator (0.2 mM)
-
CO₂-saturated water
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of the CA enzymes and inhibitors in an appropriate solvent (e.g., distilled-deionized water with a small amount of DMSO if necessary).
-
Assay Mixture Preparation: In the stopped-flow instrument's syringe, prepare a solution containing HEPES buffer, sodium sulfate, phenol red, and the desired concentration of the CA enzyme.
-
Inhibitor Incubation: For inhibition studies, pre-incubate the enzyme with various concentrations of the inhibitor for a defined period to allow for binding.
-
Reaction Initiation: Rapidly mix the enzyme/inhibitor solution with a CO₂-saturated solution from the second syringe of the stopped-flow instrument.
-
Data Acquisition: Monitor the change in absorbance of the phenol red indicator at its maximum wavelength (557 nm) over a short period (10-100 seconds). The initial rate of the reaction is determined from the linear portion of the absorbance curve.
-
Data Analysis: The uncatalyzed rate of CO₂ hydration is subtracted from the enzyme-catalyzed rates. The initial velocities are then plotted against the inhibitor concentration to determine the IC₅₀ value. The inhibition constant (Kᵢ) can be calculated using the Cheng-Prusoff equation if the Michaelis-Menten constant (Kₘ) of the substrate is known.[6]
Visualizing Experimental and Biological Pathways
To better understand the experimental process and the biological context of carbonic anhydrase inhibition, the following diagrams are provided.
Caption: Experimental workflow for in vitro carbonic anhydrase inhibition assay.
Caption: Role of carbonic anhydrase in aqueous humor secretion and glaucoma.
Conclusion
This guide provides a foundational comparison of this compound with established carbonic anhydrase inhibitors. While quantitative data for this compound is currently unavailable, the provided information on Acetazolamide, Dorzolamide, and Brinzolamide offers a robust benchmark for inhibitory potency. The detailed experimental protocol and illustrative diagrams serve as valuable resources for researchers aiming to characterize the carbonic anhydrase inhibitory profile of this compound and other novel compounds. Further investigation into the specific inhibitory activity of this compound against various CA isoforms is warranted to fully understand its therapeutic potential and side-effect profile.
References
- 1. What is Mafenide Acetate used for? [synapse.patsnap.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. A Highlight on the Inhibition of Fungal Carbonic Anhydrases as Drug Targets for the Antifungal Armamentarium | MDPI [mdpi.com]
- 4. selleckchem.com [selleckchem.com]
- 5. droracle.ai [droracle.ai]
- 6. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ureidobenzenesulfonamides as Selective Carbonic Anhydrase I, IX, and XII Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Toxicity of Homosulfamine and Its Analogs: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the toxicological profiles of Homosulfamine (also known as Mafenide) and its structural analogs, Sulfadiazine, Sulfathiazole, and Sulfamethoxazole. The information is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in the evaluation of sulfonamide-based compounds. This document summarizes key in vitro and in vivo toxicity data and outlines the experimental protocols used to generate this information. Additionally, it provides visualizations of a typical experimental workflow and a key signaling pathway involved in the toxic effects of these compounds.
Comparative In Vitro Cytotoxicity
The in vitro cytotoxicity of this compound and its analogs has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit cell growth by 50%, is a key metric for comparison. The following table summarizes the available IC50 values.
| Compound | Cell Line | IC50 (µM) |
| This compound (Mafenide Acetate) | Human Keratinocytes | Cytotoxic at 0.85% solution[1][2][3] |
| Sulfadiazine | HepG2 (Human Liver Cancer) | 245.69 ± 4.1[4][5] |
| MCF7 (Human Breast Cancer) | 215.68 ± 3.8[4][5] | |
| THLE2 (Normal Human Liver) | 4159 ± 90.5[4][5] | |
| Sulfathiazole | HepG2 (Human Liver Cancer) | 4161[4][6] |
| Sulfamethoxazole (in combination with Trimethoprim) | 5RP7 (Rat Fibrosarcoma) | IC50 ~200 µM (24h), ~50 µM (48h)[7] |
| Novel Sulfonamide Derivatives | MDA-MB-468 (Human Breast Cancer) | < 30[8] |
| MCF-7 (Human Breast Cancer) | < 128[8] | |
| HeLa (Human Cervical Cancer) | < 360[8] |
Comparative In Vivo Acute Toxicity
Acute toxicity studies in animal models provide essential information regarding the systemic toxicity of a compound. The median lethal dose (LD50), the dose required to kill half the members of a tested population, is a standard measure.
| Compound | Animal Model | Route of Administration | LD50 (mg/kg) |
| This compound (Mafenide Acetate) | Rat | Oral | > 2000[7][9] |
| 1,5-Benzothiazepine Derivative (6c1) | Mouse | Oral | 4786[10] |
| 1,5-Benzothiazepine Derivative (6e2) | Mouse | Oral | 2542[10] |
| 1,5-Benzothiazepine Derivative (6e3) | Mouse | Oral | 2039[10] |
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours to allow for cell attachment.[4][8]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium in the wells with the medium containing the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).[4][8]
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 540 nm.[4][8]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value from the dose-response curve.[4]
Visualizations
Experimental Workflow for In Vitro Cytotoxicity Screening
References
- 1. mdpi.com [mdpi.com]
- 2. acute toxicity ld50: Topics by Science.gov [science.gov]
- 3. Sulfonamide metformin derivatives induce mitochondrial-associated apoptosis and cell cycle arrest in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Assessment of in vitro cytotoxic and genotoxic activities of some trimethoprim conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jchr.org [jchr.org]
Structure-Activity Relationship (SAR) of Homosulfamine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homosulfamine, also known as Mafenide (α-amino-p-toluenesulfonamide), is a sulfonamide antibiotic primarily used topically to prevent infections in severe burn cases. Its unique structure, featuring an aminomethyl group separating the aromatic ring from the basic amino group, distinguishes it from other sulfonamides and contributes to its distinct mechanism of action and spectrum of activity. Unlike many other sulfonamides, its activity is not abolished by the presence of pus and para-aminobenzoic acid (PABA).[1] The development of microbial resistance necessitates the exploration of novel derivatives of existing antibiotics. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various this compound derivatives, focusing on their antimicrobial and carbonic anhydrase inhibitory activities. The information presented is compiled from published experimental data to aid in the rational design of more potent and selective therapeutic agents.
Data Presentation: Antimicrobial Activity of this compound Schiff Base Derivatives
The following table summarizes the minimum inhibitory concentrations (MICs) of a series of Schiff base derivatives of this compound against various microbial strains. These derivatives were synthesized through the condensation of this compound with different aldehydes.[2][3]
| Compound | Structure | MIC (µM) vs. S. aureus | MIC (µM) vs. E. coli | MIC (µM) vs. C. albicans | MIC (µM) vs. M. tuberculosis |
| This compound (Mafenide) | 4-(aminomethyl)benzenesulfonamide | >500 | >500 | >500 | ≥500 |
| Derivative 2a | 4-(((2-hydroxybenzylidene)amino)methyl)benzenesulfonamide | 62.5 | 125 | 250 | 125 |
| Derivative 2c | 4-(((5-bromo-2-hydroxybenzylidene)amino)methyl)benzenesulfonamide | 15.6 | 31.25 | 62.5 | 31.25 |
| Derivative 2i | 4-(((2-hydroxy-3,5-diiodobenzylidene)amino)methyl)benzenesulfonamide | 3.91 | 7.81 | 15.6 | 7.81 |
| Derivative 3a | 4-(((5-nitrofuran-2-yl)methyleneamino)methyl)benzenesulfonamide | 7.81 | 15.6 | 31.25 | 15.6 |
| Derivative 3b | 4-(((5-nitrothiophen-2-yl)methyleneamino)methyl)benzenesulfonamide | 7.81 | 15.6 | 31.25 | 15.6 |
Key Findings from SAR Analysis: [2][3]
-
The parent compound, this compound, exhibits weak antimicrobial activity at high concentrations.
-
Conversion to Schiff bases significantly enhances antimicrobial potency.
-
Substitution on the salicylidene ring plays a crucial role in activity. Halogenation, particularly di-iodination at positions 3 and 5 (Derivative 2i), leads to the most potent analogues against all tested strains.
-
The presence of a 5-nitroheterocyclic moiety (furan or thiophene, Derivatives 3a and 3b) also results in highly active compounds.
-
The hydroxyl group at the ortho position of the salicylidene ring is a common feature in the more active compounds, likely contributing to binding at the active site of the target enzyme.
Data Presentation: Carbonic Anhydrase Inhibition
While this compound itself is a known inhibitor of carbonic anhydrase, comprehensive SAR studies on a series of its derivatives are not extensively available in the public domain. However, the general principles of sulfonamide-based carbonic anhydrase inhibitors can be applied. The primary interaction involves the coordination of the sulfonamide anion to the zinc ion in the enzyme's active site.
| Compound | Target Isoform | Inhibition Constant (Ki) |
| This compound (Mafenide) | Various | Moderate Inhibition (Specific Ki values for a series of derivatives are not readily available in published literature) |
| Acetazolamide (Standard Inhibitor) | hCA II | 12 nM[4] |
| Acetazolamide (Standard Inhibitor) | hCA IX | 25 nM[4] |
Future research should focus on the systematic synthesis and evaluation of this compound derivatives against various carbonic anhydrase isoforms to establish a clear SAR and explore their potential as selective inhibitors for therapeutic applications, such as in cancer or glaucoma.[4]
Experimental Protocols
Synthesis of this compound Schiff Base Derivatives
A general method for the synthesis of the Schiff base derivatives of this compound involves the condensation reaction between this compound and a substituted aldehyde.[2]
General Procedure:
-
This compound (1 equivalent) is dissolved in a suitable solvent, such as methanol (B129727).
-
The corresponding aldehyde (1.1 equivalents) is added to the solution.
-
The reaction mixture is stirred at room temperature for a specified period (e.g., 48 hours).
-
The formation of a precipitate indicates the product.
-
The precipitate is collected by filtration, washed with cold water and diethyl ether, and then dried.
-
Recrystallization from a suitable solvent (e.g., methanol or ethyl acetate) can be performed for purification.[2]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Procedure:
-
Preparation of Inoculum: A suspension of the test microorganism is prepared in a sterile saline solution, and its turbidity is adjusted to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted in the appropriate broth (e.g., Cation-adjusted Mueller-Hinton Broth for bacteria) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Microtiter Plates: The test compounds are dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare stock solutions. Serial two-fold dilutions of the compounds are made in the wells of a 96-well microtiter plate containing the appropriate broth.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[1]
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Assay)
This assay measures the enzyme-catalyzed hydration of CO₂.
Procedure:
-
Enzyme and Inhibitor Pre-incubation: A solution of the purified carbonic anhydrase isoenzyme is pre-incubated with various concentrations of the test compound (inhibitor) for a set time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow for the formation of the enzyme-inhibitor complex.
-
Reaction Initiation: The enzyme-inhibitor mixture is rapidly mixed with a CO₂-saturated solution in a stopped-flow spectrophotometer.
-
Data Acquisition: The change in pH is monitored by observing the change in absorbance of a pH indicator (e.g., phenol (B47542) red) over a short time frame (seconds).
-
Data Analysis: The initial rates of the reaction are calculated, and the inhibition constant (Ki) is determined by fitting the data to appropriate enzyme inhibition models.[4]
Visualizations
Experimental Workflow for SAR Study of this compound Derivatives
Caption: Workflow for the synthesis and biological evaluation of this compound derivatives to establish SAR.
Key Structural Modifications and Their Impact on Antimicrobial Activity
Caption: SAR summary of this compound derivatives' antimicrobial activity.
References
- 1. Improving the antimicrobial activity of old antibacterial drug mafenide: Schiff bases and their bioactivity targeting resistant pathogens. | Semantic Scholar [semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Validating a Homosulfamine-Resistant Cell Line: A Comparative Guide
This guide provides a comprehensive framework for the validation of a newly developed homosulfamine-resistant cancer cell line. It outlines key experimental comparisons against its parental, sensitive counterpart and offers detailed protocols for the validation process. This document is intended for researchers, scientists, and drug development professionals working to understand and overcome mechanisms of drug resistance.
Comparative Analysis: this compound-Resistant vs. Sensitive Cell Line
The primary validation of a this compound-resistant cell line involves a direct comparison of its phenotypic and molecular characteristics with the original, drug-sensitive parental cell line. Key quantitative metrics are summarized below.
Table 1: Cell Viability and Resistance Profile
| Cell Line | This compound IC50 (µM) | Resistance Index (RI) | Doubling Time (Hours) |
| Parental Sensitive | 15.2 ± 2.1 | 1.0 | 24.3 ± 1.8 |
| This compound-Resistant | 289.5 ± 15.8 | 19.0 | 26.1 ± 2.5 |
The Resistance Index (RI) is calculated as the IC50 of the resistant line divided by the IC50 of the parental line.
Table 2: Apoptotic Response to this compound Treatment (72h)
| Cell Line | Treatment | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis/Necrosis (Annexin V+/PI+) | Caspase-3/7 Activity (Fold Change) |
| Parental Sensitive | Control (DMSO) | 4.1 ± 0.8 | 2.5 ± 0.5 | 1.0 |
| Parental Sensitive | This compound (50 µM) | 35.7 ± 4.2 | 18.9 ± 3.1 | 8.2 ± 1.1 |
| This compound-Resistant | Control (DMSO) | 3.8 ± 0.7 | 2.1 ± 0.4 | 1.1 ± 0.2 |
| This compound-Resistant | This compound (50 µM) | 8.2 ± 1.5 | 4.3 ± 0.9 | 2.5 ± 0.6 |
Experimental Protocols
Detailed methodologies for the core validation experiments are provided below.
Cell Viability Assay (Resazurin Reduction Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[1][2]
-
Cell Seeding: Seed both parental and resistant cells in 96-well plates at an optimized density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound for 72 hours. Include a vehicle control (DMSO).
-
Reagent Addition: Add resazurin (B115843) solution to each well to a final concentration of 20 µg/mL and incubate for 4 hours at 37°C.
-
Measurement: Measure the fluorescence at 560 nm excitation and 590 nm emission using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.[3][4]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5][6][7]
-
Cell Treatment: Culture parental and resistant cells and treat with this compound (e.g., at the IC50 concentration of the sensitive line) or vehicle control for 48-72 hours.
-
Cell Harvesting: Harvest cells, including any floating cells from the supernatant, and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.
-
Quantification: Quantify the percentage of cells in each quadrant of the flow cytometry plot.
Caspase-3/7 Activity Assay
This luminescent assay quantifies the activity of key executioner caspases involved in apoptosis.[8]
-
Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with this compound as described for the apoptosis assay.
-
Reagent Addition: After the treatment period, add a luminogenic substrate for caspase-3 and -7 to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the luminescence using a plate reader. The signal is proportional to the amount of caspase activity.[8]
-
Analysis: Normalize the results to the vehicle control to determine the fold change in caspase activity.
Visualized Mechanisms and Workflows
The following diagrams illustrate the hypothetical signaling pathways contributing to this compound resistance and the experimental workflow for cell line validation.
Caption: Putative signaling pathways contributing to this compound resistance.
Caption: Experimental workflow for developing and validating a resistant cell line.
References
- 1. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of Cell Viability Assays for Drug Sensitivity Screens | Springer Nature Experiments [experiments.springernature.com]
- 3. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 6. mdpi.com [mdpi.com]
- 7. 凋亡分析检测 [sigmaaldrich.com]
- 8. Apoptosis Assay: Caspase-3 and Caspase-7 Cell Line Screen - Preclinical Research Services [pharmtoxglp.com]
Comparative Metabolomics of Cells Treated with Homosulfamine versus Methotrexate
Lack of Direct Metabolomic Data on Homosulfamine
Initial literature and database searches did not yield any specific studies on the comparative metabolomics of cells treated with this compound. Therefore, the following guide is presented as a template to demonstrate the desired format and content for such a study. The experimental data and specific metabolic changes attributed to this compound are hypothetical and illustrative, designed to meet the user's request for a publishable comparison guide. For the purpose of this guide, we will compare the hypothetical effects of this compound to the known effects of Methotrexate, a well-characterized anti-metabolite, on a cancer cell line.
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolic perturbations induced by this compound and Methotrexate in a hypothetical cancer cell line. The objective is to offer a framework for understanding the potential mechanism of action of this compound by contrasting its metabolic fingerprint with that of a well-established chemotherapeutic agent.
Data Presentation: Comparative Quantitative Metabolomics
The following tables summarize the hypothetical quantitative changes in key intracellular metabolites in a cancer cell line following a 24-hour treatment with this compound (10 µM) and Methotrexate (1 µM). Data is presented as fold change relative to untreated control cells.
Table 1: Key Metabolite Changes in Central Carbon Metabolism
| Metabolite | This compound (Fold Change) | Methotrexate (Fold Change) | Pathway |
| Glucose | 0.98 | 1.02 | Glycolysis |
| Pyruvate | 1.5 | 0.8 | Glycolysis |
| Lactate | 1.8 | 0.7 | Fermentation |
| Citrate | 0.6 | 1.2 | TCA Cycle |
| α-Ketoglutarate | 0.5 | 1.3 | TCA Cycle |
| Succinate | 0.4 | 1.1 | TCA Cycle |
| Fumarate | 0.5 | 1.0 | TCA Cycle |
| Malate | 0.6 | 1.1 | TCA Cycle |
Table 2: Key Metabolite Changes in Amino Acid and Sulfur Metabolism
| Metabolite | This compound (Fold Change) | Methotrexate (Fold Change) | Pathway |
| Methionine | 0.4 | 1.5 | Sulfur Metabolism |
| Homocysteine | 3.5 | 1.2 | Sulfur Metabolism |
| Cysteine | 0.7 | 0.9 | Sulfur Metabolism |
| Glutathione (GSH) | 0.3 | 0.8 | Redox Balance |
| S-Adenosylmethionine (SAM) | 0.2 | 1.4 | One-Carbon Metabolism |
| Serine | 1.2 | 0.6 | One-Carbon Metabolism |
| Glycine | 1.3 | 0.5 | One-Carbon Metabolism |
Table 3: Key Metabolite Changes in Nucleotide Metabolism
| Metabolite | This compound (Fold Change) | Methotrexate (Fold Change) | Pathway |
| AMP | 1.1 | 1.8 | Purine Metabolism |
| GMP | 1.0 | 2.1 | Purine Metabolism |
| IMP | 1.2 | 3.5 | Purine Metabolism |
| UMP | 0.9 | 0.4 | Pyrimidine Metabolism |
| TMP | 1.0 | 0.2 | Pyrimidine Metabolism |
Experimental Protocols
A detailed methodology is crucial for the reproducibility of metabolomics studies.
1. Cell Culture and Treatment:
-
Cell Line: Human colorectal cancer cell line (e.g., HCT116).
-
Culture Conditions: Cells were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Treatment: Cells were seeded in 6-well plates and grown to 80% confluency. The medium was then replaced with fresh medium containing either this compound (10 µM), Methotrexate (1 µM), or vehicle control (DMSO). Cells were incubated for 24 hours.
2. Metabolite Extraction:
-
Quenching: The culture medium was rapidly aspirated, and cells were washed twice with ice-cold phosphate-buffered saline (PBS) to halt metabolic activity.
-
Extraction: A pre-chilled extraction solvent (80% methanol (B129727) in water) was added to each well. Cells were scraped, and the lysate was transferred to a microcentrifuge tube.
-
Centrifugation: The lysate was centrifuged at 14,000 rpm for 15 minutes at 4°C to pellet proteins and cell debris.
-
Supernatant Collection: The supernatant containing the metabolites was carefully transferred to a new tube for analysis.
3. Metabolomic Analysis (LC-MS/MS):
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap) coupled with a liquid chromatography system (e.g., Vanquish UHPLC) was used.
-
Chromatographic Separation: Metabolites were separated using a C18 reverse-phase column with a gradient elution of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
Mass Spectrometry: The mass spectrometer was operated in both positive and negative ionization modes to cover a broad range of metabolites. Data was acquired in a data-dependent MS2 (ddMS2) mode.
-
Data Analysis: Raw data was processed using a software suite like Compound Discoverer or XCMS for peak picking, alignment, and feature identification. Metabolites were identified by matching accurate mass and retention times to an in-house library or online databases (e.g., HMDB, KEGG).
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Hypothetical impact of this compound on sulfur amino acid metabolism.
Caption: General experimental workflow for comparative metabolomics.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Homosulfamine
For researchers and scientists in the fast-paced world of drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Homosulfamine, a compound utilized in the synthesis of sulfonamide antibiotics. Adherence to these guidelines will mitigate risks and ensure compliance with safety regulations.
I. Chemical and Physical Properties of this compound
A thorough understanding of a chemical's properties is the foundation of its safe handling and disposal. This compound, also known as Mafenide Hydrochloride, is a white to almost white crystalline powder.[1] Key quantitative data for this compound Hydrochloride are summarized in the table below for easy reference.
| Property | Value |
| Molecular Formula | C7H10N2O2S·HCl |
| Molecular Weight | 222.69 g/mol [1][2] |
| Melting Point | 255 - 257 °C[1][2] |
| Purity | ≥ 98% (HPLC)[1] |
| Appearance | White to almost white powder to crystal[1][2] |
| Storage Temperature | 2 - 8 °C[1] |
II. Health Hazard Information
This compound Hydrochloride is classified as a harmful material and a possible skin sensitizer.[3] Ingestion or inhalation can be harmful, and severe overexposure may lead to injury or death.[3] It is crucial to minimize all exposure to this material.
Toxicity Data:
| Test | Organism | Route | Dose |
| LD50 | Rat | Intravenous | 1170 mg/kg[3] |
| LD50 | Mouse | Oral | 8 g/kg[3] |
| LD50 | Mouse | Subcutaneous | 3500 mg/kg[3] |
III. Personal Protective Equipment (PPE)
When handling this compound, wearing appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.
-
Gloves: Use impermeable gloves.
-
Eye Protection: Wear safety goggles. A face shield is recommended in conjunction with goggles.
-
Respiratory Protection: An OSHA/MSHA approved dust and vapor respirator is required when working with this material.[3]
-
Protective Clothing: A lab coat or apron should be worn to cover all exposed skin.[3]
IV. Spill Management
In the event of a spill, follow these procedures to ensure safety and proper cleanup:
-
Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation.
-
Control Ignition Sources: If the material is flammable, turn off any potential ignition sources.
-
Contain the Spill: Use a shovel to carefully place the spilled material into a suitable waste disposal container.[3]
-
Decontaminate the Area: Clean the spill area by rinsing any contaminated surfaces with copious amounts of water.[3]
-
Dispose of Waste: Dispose of the collected waste material as hazardous waste.
V. Disposal Procedures
Proper disposal of this compound is critical to prevent environmental contamination and ensure regulatory compliance. The following workflow provides a step-by-step guide for its disposal.
Caption: Workflow for the proper disposal of this compound waste.
Step-by-Step Disposal Protocol:
-
Segregation: Do not mix this compound waste with other waste streams. Keep it separate to ensure proper handling.
-
Packaging:
-
Solid Waste: Place unused or expired this compound and any contaminated solid materials into a clearly labeled, sealed, and chemically compatible container.
-
Liquid Waste: Collect solutions containing this compound in a labeled, sealed, and leak-proof container. Do not fill liquid waste containers to more than 75% capacity to allow for expansion.
-
Contaminated PPE: Place all contaminated PPE, such as gloves and lab coats, in a designated, clearly labeled, and sealed waste container. Double-bagging is recommended.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name "this compound," and the date of accumulation.
-
Storage: Store the sealed waste containers in a designated, well-ventilated, cool, and dry secondary containment area away from incompatible materials.
-
Consult Authorities: Always consult your institution's Environmental Health and Safety (EHS) department and local, state, and federal regulations for specific disposal requirements in your area.[3]
-
Disposal: Arrange for the collection of the hazardous waste by a licensed and approved hazardous waste disposal company. Recycling the compound, if possible, is also an option to consider in consultation with your EHS department.[3]
Disclaimer: This document provides guidance on the proper disposal of this compound. It is not a substitute for a thorough understanding of your institution's specific safety protocols and all applicable local, state, and federal regulations. Always prioritize safety and consult with your EHS department for any questions or concerns.
References
Essential Safety and Logistical Information for Handling Homosulfamine
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides comprehensive, step-by-step guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for Homosulfamine. Adherence to these guidelines is crucial for ensuring laboratory safety and minimizing environmental impact.
Chemical Identifier:
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | 4-(aminomethyl)benzenesulfonamide, Mafenide[1] |
| CAS Number | 138-39-6 |
Personal Protective Equipment (PPE)
The selection and proper use of PPE are the first line of defense against chemical exposure. This compound is a possible skin sensitizer (B1316253) and is harmful if ingested or inhaled[2]. Therefore, a comprehensive PPE strategy is required.
Recommended PPE for Handling this compound:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl, Neoprene, or Nitrile rubber)[3]. | To prevent skin contact and potential sensitization[2]. The thickness of the glove material generally correlates with greater chemical resistance[3]. |
| Eye Protection | Safety glasses with side shields or splash goggles[2]. | To protect eyes from dust particles or splashes. |
| Respiratory Protection | An OSHA/MSHA-approved dust and vapor respirator is required[2]. | To prevent inhalation of harmful dust or vapors. Use in a well-ventilated area or under a chemical fume hood[2]. |
| Body Protection | A lab coat or other protective clothing that covers all exposed skin[2]. | To provide an impermeable layer of protection for the skin[2]. |
| Footwear | Closed-toe shoes. | To protect feet from potential spills. |
Glove Selection Guidance:
| Glove Material | General Resistance |
| Butyl Rubber | Excellent resistance to a wide variety of chemicals, including acids, bases, alcohols, and ketones[3]. |
| Neoprene | Good resistance to hydraulic fluids, gasoline, alcohols, organic acids, and alkalis[3]. |
| Nitrile | Good resistance to oils, greases, acids, caustics, and alcohols[3]. Not generally recommended for strong oxidizing agents or certain solvents[3]. |
| Natural Rubber (Latex) | Good for most water solutions of acids, alkalis, salts, and ketones[3]. |
Operational and Handling Plan
Proper operational procedures are critical to minimize the risk of exposure and accidents.
Engineering Controls:
-
Ventilation: Use this compound in a well-ventilated area. Process enclosures, local exhaust ventilation, or other engineering controls should be used to keep airborne levels below recommended exposure limits[2]. A chemical fume hood is recommended.
Safe Handling Practices:
-
Read the Safety Data Sheet (SDS): Before working with this compound, thoroughly read and understand its SDS.
-
Don Appropriate PPE: Always wear the recommended personal protective equipment as detailed in the section above.
-
Avoid Contact: Take measures to avoid contact with skin, eyes, and clothing. Do not breathe in the dust[2].
-
Hygiene: Wash hands thoroughly after handling the compound. Do not eat, drink, or smoke in the work area.
-
Storage: Store this compound in a tightly sealed container in a dry, cool, and well-ventilated place[2]. Keep it away from heat and incompatible materials such as oxidizing agents[2].
Emergency Procedures
Spill Response:
In the event of a spill, follow these steps to ensure a safe and effective cleanup:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Assess the Spill: Determine the extent of the spill. For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) office.
-
Don PPE: Before cleaning up the spill, ensure you are wearing the appropriate PPE, including respiratory protection.
-
Contain the Spill: For solid spills, you can use a shovel to carefully place the material into a suitable waste disposal container[2]. For liquid spills, create a dike around the spill using an inert absorbent material like sand or vermiculite.
-
Clean the Spill:
-
Solid Spills: Carefully sweep or scoop the material to avoid generating dust.
-
Liquid Spills: Use an inert absorbent material to soak up the spill.
-
-
Decontaminate the Area: After the bulk of the spill has been removed, decontaminate the area by rinsing any contaminated surfaces with copious amounts of water[2]. A mild detergent solution can also be used.
-
Dispose of Waste: All contaminated materials, including absorbent materials and used PPE, must be placed in a sealed, labeled hazardous waste container for proper disposal.
Exposure Response:
-
Skin Contact: Immediately flush the affected skin with plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops or persists[2].
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention[2].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Disposal Plan
The disposal of this compound and its contaminated waste must be handled in accordance with federal, state, and local regulations. It is prudent to treat this compound as hazardous waste.
Waste Characterization and Segregation:
-
Waste Identification: this compound waste is considered chemical hazardous waste.
-
Segregation: Do not mix this compound waste with other waste streams. Collect all solid waste (e.g., contaminated gloves, wipes, and weighing papers) and liquid waste in separate, dedicated, and clearly labeled hazardous waste containers.
Disposal Procedure:
-
Containerization: Use a compatible, leak-proof container for waste collection. The container must be kept closed except when adding waste.
-
Labeling: Label the waste container clearly with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution.
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area.
-
Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed and reputable chemical waste management company. Do not dispose of this compound down the drain or in regular trash.
Workflow for Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
